RN-1 dihydrochloride
Description
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAFZOOUBPQRX-VSIGASKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of RN-1 Dihydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective LSD1 Inhibitor
RN-1 dihydrochloride is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation of gene expression.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and key experimental findings. The information is tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: LSD1 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a key epigenetic mark associated with active gene transcription. By catalyzing this demethylation, LSD1 generally acts as a transcriptional co-repressor.
This compound irreversibly binds to and inhibits LSD1, preventing the demethylation of H3K4.[3] This leads to an accumulation of methylated H3K4 at the promoter regions of specific genes, resulting in altered gene expression. This targeted epigenetic modulation is the foundation of RN-1's observed biological effects.
Signaling Pathway of this compound
The inhibitory action of RN-1 on LSD1 initiates a cascade of molecular events that ultimately influence cellular function. The following diagram illustrates the central signaling pathway affected by RN-1.
Quantitative Data
This compound exhibits high potency for LSD1 and selectivity over other monoamine oxidases, as demonstrated by the following inhibitory concentrations (IC50).
| Target | IC50 | Reference |
| Lysine-Specific Demethylase 1 (LSD1) | 70 nM | [1][2][3] |
| Monoamine Oxidase A (MAO-A) | 0.51 µM | [1][2] |
| Monoamine Oxidase B (MAO-B) | 2.79 µM | [1][2] |
Key Biological Effects and Experimental Findings
Induction of Fetal Hemoglobin (HbF)
A significant biological effect of this compound is the induction of fetal hemoglobin (HbF).[3][4] This has been demonstrated in preclinical models of sickle cell disease (SCD).[3][4][5] In SCD mice, administration of RN-1 effectively increases HbF levels in red blood cells, which is a key therapeutic strategy for mitigating the pathology of the disease.[3][4] The ability of RN-1 to induce γ-globin expression, a component of HbF, is more potent than that of the parent compound tranylcypromine (TCP) and the standard-of-care drug hydroxyurea.[4][5]
Effects on Memory
In vivo studies in mice have shown that this compound impairs long-term memory, but not short-term memory.[1][2][3] This neurological effect is consistent with the role of LSD1 in neuronal gene expression and synaptic plasticity. The compound is known to be brain-penetrant following systemic administration.[1][2][3]
Induction of Cell Differentiation
In vitro studies using the U937 human monocytic cell line have demonstrated that RN-1 is a potent inducer of cell differentiation.[4] This effect is assessed by measuring the expression of the mature myeloid lineage marker, CD11b.[4]
Experimental Protocols
The following are outlines of key experimental protocols used to characterize the mechanism of action of this compound.
LSD1 Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of RN-1 against LSD1.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, a synthetic peptide substrate corresponding to histone H3 dimethylated at lysine 4 (H3K4me2), and serial dilutions of this compound.
-
Enzyme-Inhibitor Incubation: Incubate the LSD1 enzyme with the various concentrations of RN-1 in the assay buffer for a defined period to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Reaction Quenching: Stop the reaction after a specified time.
-
Signal Detection: The product of the demethylation reaction is detected. This can be achieved through various methods, such as a coupled-enzyme system that produces a fluorescent or luminescent signal, or through antibody-based detection (e.g., ELISA).
-
Data Analysis: The signal is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay for HbF Induction in Erythroid Progenitors
This protocol outlines the methodology for assessing the effect of RN-1 on γ-globin expression in cultured erythroid progenitor cells.
-
Cell Culture: Culture baboon erythroid progenitor cells in appropriate media.[4]
-
Treatment: On day 7 of culture, treat the cells with varying doses of this compound.[4]
-
Harvesting: On day 14, harvest the cells.[4]
-
Analysis of Globin Chains: Measure the expression of globin chains using High-Performance Liquid Chromatography (HPLC).[4]
-
Data Quantification: Quantify the relative amount of γ-globin to assess the induction of HbF.
In Vivo Studies in Sickle Cell Disease (SCD) Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of RN-1 in an SCD mouse model.
-
Animal Model: Utilize a transgenic mouse model of sickle cell disease.[4]
-
Drug Administration: Administer this compound to the mice, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 3-10 mg/kg).[3]
-
Sample Collection: Collect peripheral blood samples from the mice at specified time points.
-
Analysis of Hematological Parameters:
-
Fetal Hemoglobin (HbF) Levels: Measure the levels of HbF in red blood cells.
-
F-cells and F-reticulocytes: Quantify the percentage of cells expressing HbF (F-cells) and reticulocytes containing HbF (F-reticulocytes) using flow cytometry.
-
γ-globin mRNA: Measure the levels of γ-globin messenger RNA using quantitative real-time PCR (qRT-PCR).[4]
-
-
Pathology Assessment: Evaluate other disease-related parameters, such as spleen weight and architecture.[4]
Conclusion
This compound is a valuable research tool for studying the epigenetic regulation of gene expression through the inhibition of LSD1. Its high potency and selectivity, coupled with its demonstrated in vitro and in vivo activity, make it a significant compound for investigations into therapeutic strategies for diseases such as sickle cell disease and for exploring the role of LSD1 in various biological processes, including memory and development. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments involving this potent epigenetic modulator.
References
- 1. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. This compound (CAS 1781835-13-9) | Abcam [abcam.com]
- 3. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 4. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
RN-1 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document details its discovery as a derivative of tranylcypromine, its mechanism of action in the context of epigenetic regulation of gene expression, and its potential therapeutic application in disorders such as sickle cell disease through the induction of fetal hemoglobin. This guide includes a summary of its inhibitory activity, a plausible synthetic route, detailed protocols for key biological assays, and visual representations of its signaling pathway and the typical preclinical research workflow.
Introduction
This compound is a small molecule inhibitor that has garnered significant interest for its potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription. By inhibiting LSD1, RN-1 modulates gene expression, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent for various diseases, most notably sickle cell disease.[3][4]
Discovery and Rationale
The development of this compound stemmed from research into the therapeutic potential of inhibiting LSD1. The initial lead compound was tranylcypromine (TCP), a known monoamine oxidase (MAO) inhibitor that was also found to inhibit LSD1, albeit with lower potency and selectivity.[3] The discovery that LSD1 is a key repressor of γ-globin gene expression provided the rationale for developing more potent and selective LSD1 inhibitors to induce fetal hemoglobin (HbF) as a treatment for sickle cell disease.[3][4] RN-1 was developed as a derivative of tranylcypromine with modifications designed to enhance its potency and selectivity for LSD1 over MAOs.[3]
Quantitative Data
The inhibitory activity of this compound against its primary target, LSD1, and its off-target effects on MAO-A and MAO-B have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.
| Target Enzyme | IC50 Value | Reference |
| LSD1 | 70 nM | [1][2] |
| MAO-A | 0.51 µM | [1] |
| MAO-B | 2.79 µM | [1] |
Synthesis
-
Synthesis of the core scaffold: The initial step would be the synthesis of the key intermediate, (1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropan-1-amine. This can be achieved through an asymmetric cyclopropanation of 4-(benzyloxy)styrene, followed by a Curtius rearrangement.[5]
-
Coupling Reaction: The synthesized cyclopropylamine derivative would then be coupled with a reagent such as 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one. This coupling reaction would form the final carbon-nitrogen bond.
-
Salt Formation: The final product, RN-1 free base, would then be treated with hydrochloric acid to form the more stable dihydrochloride salt.
Signaling Pathway
RN-1 exerts its biological effects by inhibiting LSD1, which in turn modulates the methylation status of histones and alters gene expression. In the context of sickle cell disease, the key target is the induction of the γ-globin gene, which leads to the production of fetal hemoglobin (HbF). The signaling pathway is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Functional Role of RN-1 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal in epigenetic regulation. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound. It is designed to serve as a comprehensive resource for researchers in drug development and related scientific fields, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction
This compound has emerged as a significant tool in the study of epigenetic modulation, primarily through its targeted inhibition of Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 has been implicated in various pathologies, including cancer and hematological disorders, making it a compelling target for therapeutic intervention. This compound offers a high degree of selectivity and potency, enabling precise investigation of LSD1's function in cellular processes.
Core Function and Mechanism of Action
The primary function of this compound is the irreversible inhibition of LSD1.[1][2] This inhibition occurs through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme. By inactivating LSD1, this compound prevents the demethylation of mono- and di-methylated H3K4 (H3K4me1/2), leading to an accumulation of these activating histone marks at target gene promoters and enhancers.[1][3] This, in turn, alters chromatin structure and modulates gene transcription.
The inhibition of LSD1 by this compound has been shown to reactivate the expression of silenced genes, a mechanism of particular interest in disease contexts where gene repression contributes to pathology. A notable example is the re-expression of fetal hemoglobin (γ-globin), which is silenced in adults.[4][5][6]
Signaling Pathway: LSD1 Inhibition by this compound
Caption: Mechanism of LSD1 Inhibition by this compound.
Quantitative Data
The efficacy and selectivity of this compound have been quantified in various assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
| LSD1 | 70 nM | Potent inhibition of the primary target.[4][5] |
| MAO-A | 0.51 µM | Exhibits selectivity over monoamine oxidase A.[4][5] |
| MAO-B | 2.79 µM | Exhibits selectivity over monoamine oxidase B.[4][5] |
Table 2: In Vivo Efficacy of this compound in a Sickle Cell Disease (SCD) Mouse Model
| Parameter | Dosage | Treatment Duration | Observation |
| Fetal Hemoglobin (HbF) Induction | 3-10 mg/kg (i.p.) | 2 or 4 weeks | Effective induction of HbF levels in red blood cells.[4][6] |
| Disease Pathology | 3-10 mg/kg (i.p.) | 2 or 4 weeks | Reduction in disease pathology.[4][6] |
| γ-globin mRNA | 3-10 mg/kg (i.p.) | 2 or 4 weeks | Increased levels of γ-globin mRNA.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the evaluation of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Globin Chain Analysis
This protocol is used to quantify the relative amounts of different globin chains (e.g., α, β, γ) in red blood cell lysates.
Materials:
-
Red blood cell pellets
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C4 reverse-phase HPLC column (e.g., Aeris™ 3.6 µm Widepore C4, 200 Å)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Wash red blood cell pellets with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 10 volumes of cold HPLC-grade water and vortexing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the hemoglobin.
-
-
HPLC Analysis:
-
Equilibrate the C4 column with the initial mobile phase conditions.
-
Inject 20-50 µL of the lysate onto the column.
-
Elute the globin chains using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient might be from 35% to 55% ACN over 60 minutes at a flow rate of 1 mL/min.
-
Detect the eluting globin chains by monitoring absorbance at 220 nm.[7]
-
Quantify the area under each peak to determine the relative abundance of each globin chain.
-
Experimental Workflow: Globin Chain Analysis by RP-HPLC
Caption: Workflow for Globin Chain Analysis by RP-HPLC.
Flow Cytometry for CD11b Expression in U937 Cells
This protocol is used to assess the differentiation of myeloid leukemia cells (e.g., U937) by measuring the expression of the cell surface marker CD11b.
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for differentiation
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture U937 cells in suspension to a density of approximately 5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound or PMA for 48-72 hours. Include an untreated control.
-
-
Staining:
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in FACS buffer.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the anti-CD11b antibody or isotype control to the respective tubes.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the fluorescence intensity of the CD11b staining compared to the isotype control.
-
In Vivo Administration in Mice
This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Mice (e.g., C57BL/6 or a relevant disease model)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired final concentration. Ensure complete dissolution. For compounds with limited aqueous solubility, the use of a co-solvent system is recommended.
-
-
Administration:
-
Weigh each mouse to accurately calculate the injection volume based on the desired dosage (e.g., 3-10 mg/kg). A typical injection volume for mice is 10 mL/kg.
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and tilt it slightly downwards to allow the abdominal organs to fall away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a blood vessel or organ).
-
Inject the solution slowly.
-
Monitor the animals for any adverse reactions post-injection.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of LSD1 and for exploring the therapeutic potential of LSD1 inhibition. Its high potency and selectivity make it a superior choice for targeted studies compared to less specific inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies involving this compound, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel therapeutic strategies.
References
- 1. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
RN-1 Dihydrochloride: A Technical Guide to a Potent and Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator implicated in a variety of pathological conditions, most notably cancer and sickle cell disease. Its role in demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9) makes it a pivotal controller of gene expression. RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.
Introduction to this compound
This compound is a small molecule inhibitor that targets LSD1 with high potency and selectivity.[1][2][3] As a derivative of tranylcypromine, it acts as an irreversible inhibitor by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1.[4] This covalent modification leads to the inactivation of the enzyme. A key characteristic of RN-1 is its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the role of LSD1 in the central nervous system and a potential therapeutic agent for neurological disorders.[1][2][3]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride | [3] |
| Molecular Formula | C₂₃H₂₉N₃O₂ · 2HCl | [2] |
| Molecular Weight | 452.42 g/mol | [2] |
| Purity | ≥97% (HPLC) | [2][3] |
| Solubility | Soluble to 20 mM in water and to 20 mM in DMSO with gentle warming. | [2] |
| Storage | Store at -20°C. | [2] |
| Brain/Plasma Exposure Ratio | 88.9 | [1][5] |
In Vitro Inhibitory Activity
This compound has been extensively characterized for its inhibitory activity against LSD1 and other monoamine oxidases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target | IC₅₀ | Assay Type | Reference |
| LSD1 | 70 nM | HRP-coupled assay | [1][2][3][4] |
| MAO-A | 0.51 µM | Not Specified | [1][2][3] |
| MAO-B | 2.785 µM | Not Specified | [1][2][3] |
Experimental Protocols
LSD1 Inhibition Assay (HRP-Coupled)
This protocol describes a common method to determine the IC₅₀ of this compound against LSD1 using a horseradish peroxidase (HRP)-coupled assay. This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
This compound
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
96-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the LSD1 enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate for 30 minutes at 37°C.
-
Add the detection mix containing Amplex Red and HRP.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable software.
LSD1 HRP-Coupled Assay Workflow
MAO-A and MAO-B Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound or vehicle to the wells of a 96-well plate.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction (e.g., by adding NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline (Excitation: ~310-340 nm, Emission: ~380-400 nm).
-
Calculate the percent inhibition and determine the IC₅₀ values.
Signaling Pathways Modulated by this compound
LSD1 plays a crucial role in regulating various signaling pathways. By inhibiting LSD1, this compound can significantly impact these cellular processes.
PI3K/AKT Signaling Pathway
LSD1 has been shown to activate the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] Evidence suggests that LSD1 transcriptionally regulates the expression of the p85 regulatory subunit of PI3K.[1] Inhibition of LSD1 by compounds like RN-1 can, therefore, lead to the downregulation of this pathway.
LSD1 Regulation of PI3K/AKT Signaling
TGF-β Signaling Pathway
LSD1 is also involved in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] LSD1 can be recruited to the promoters of TGF-β target genes, where it can either repress or activate their transcription depending on the cellular context and interacting partners. Inhibition of LSD1 can lead to the upregulation of TGF-β family members, which can have diverse effects on cell differentiation and the tumor microenvironment.[7]
LSD1 and TGF-β Signaling
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell metabolism and growth. LSD1 has been identified as a negative regulator of autophagy through the mTOR signaling pathway in certain cancer cells.[8] Pharmacological inhibition of LSD1 can lead to the stimulation of autophagy by modulating mTOR activity.[8]
LSD1 and mTOR Signaling
In Vivo Applications
This compound has demonstrated significant efficacy in preclinical in vivo models.
Sickle Cell Disease
In mouse models of sickle cell disease, administration of RN-1 has been shown to induce fetal hemoglobin (HbF) levels.[1][9][10] This is a clinically relevant effect, as increased HbF can ameliorate the severity of the disease. RN-1 treatment in these models leads to a reduction in disease pathology.[1][9][10]
Experimental Design Example:
-
Model: Sickle cell disease (SCD) mice.
-
Treatment: this compound administered via intraperitoneal (i.p.) injection.
-
Duration: 2 to 4 consecutive weeks.[1]
-
Endpoints: Measurement of HbF levels in red blood cells, assessment of disease pathology.
Memory Impairment
Due to its brain-penetrant nature, RN-1 has been used to investigate the role of LSD1 in cognitive functions. Studies have shown that RN-1 administration can significantly impair long-term memory without affecting short-term memory in mice.[1][2][3]
Experimental Design Example:
-
Model: C57BL/6 male mice.
-
Treatment: this compound (10 mg/kg, i.p.).[5]
-
Assessment: Behavioral tests such as the Morris water maze or novel object recognition test to evaluate long-term and short-term memory.
Conclusion
This compound is a powerful and selective tool for studying the biological functions of LSD1 and holds promise as a therapeutic agent. Its well-characterized in vitro and in vivo activities, coupled with its ability to cross the blood-brain barrier, make it an invaluable compound for researchers in epigenetics, oncology, and neuroscience. This technical guide provides a foundational understanding of RN-1, offering detailed protocols and insights into its mechanism of action and impact on key cellular signaling pathways. Further research into the diverse roles of LSD1, facilitated by inhibitors like RN-1, will undoubtedly continue to uncover novel therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. Targeted DNA oxidation by LSD1–SMAD2/3 primes TGF-β1/ EMT genes for activation or repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
RN-1 Dihydrochloride: An In-Depth Technical Guide on its Effect on Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 influences gene expression and is implicated in various physiological and pathological processes, including development, hematopoiesis, and cancer. This technical guide provides a comprehensive overview of the effects of this compound on histone demethylation, with a focus on its mechanism of action, quantitative data, and relevant experimental protocols.
Core Mechanism of Action: Inhibition of LSD1
This compound acts as an irreversible inhibitor of LSD1. Its primary mechanism involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor within the active site of the LSD1 enzyme. This inactivation prevents LSD1 from demethylating its histone substrates, leading to an accumulation of mono- and di-methylated H3K4 (H3K4me1/me2), marks generally associated with active gene transcription.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data available for this compound.
| Target Enzyme | IC50 Value | Assay Type | Reference |
| LSD1 (KDM1A) | 70 nM | Not Specified | [1][2][3] |
| MAO-A | 0.51 µM | Not Specified | [1][2][3] |
| MAO-B | 2.79 µM | Not Specified | [1][2][3] |
Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of RN-1 for LSD1 and its selectivity over the related monoamine oxidases (MAO-A and MAO-B).
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Sickle Cell Disease (SCD) Mice | 3-10 mg/kg | Intraperitoneal (i.p.) | Daily for 2 or 4 weeks | Increased fetal hemoglobin (HbF) levels, reduced disease pathology. | [2] |
| C57BL/6 Male Mice | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Brain penetrant, detectable in plasma and brain for up to 24 hours. | [2] |
Table 2: In Vivo Efficacy of this compound. These studies highlight the potential of RN-1 as a therapeutic agent for sickle cell disease due to its ability to induce fetal hemoglobin.
Signaling Pathway of LSD1 Inhibition in Erythroid Differentiation
The role of LSD1 in hematopoiesis, particularly in erythroid differentiation, is a key area of investigation for inhibitors like RN-1. LSD1 is a critical component of a transcriptional repressor complex that regulates the expression of genes involved in lineage commitment. Inhibition of LSD1 by RN-1 disrupts this repression, leading to changes in gene expression that favor erythropoiesis.
Figure 1: LSD1 Inhibition Pathway. This diagram illustrates how this compound inhibits LSD1, leading to the activation of γ-globin expression and promotion of erythroid differentiation.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published in the public domain. However, the following are detailed, standard protocols for key assays used to characterize LSD1 inhibitors. This compound can be readily incorporated into these established procedures.
In Vitro LSD1 Inhibition Assay (Amplex Red)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 protein
-
This compound
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control (e.g., DMSO).
-
Add 20 µL of LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Prepare a substrate mix containing the H3K4me2 peptide, Amplex Red reagent, and HRP in assay buffer.
-
Initiate the reaction by adding 60 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of RN-1 and determine the IC50 value.
Figure 2: Amplex Red Assay Workflow. A flowchart outlining the key steps in the in vitro LSD1 inhibition assay.
Western Blot Analysis of Histone Methylation
This protocol is used to assess the effect of RN-1 on global levels of histone methylation in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24-72 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of methylated histones to total histone H3.
References
- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice. | Semantic Scholar [semanticscholar.org]
RN-1 Dihydrochloride: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-1 dihydrochloride is a potent and selective irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through histone demethylation. This document provides a comprehensive overview of the biological targets and signaling pathways of this compound, with a focus on its mechanism of action and therapeutic potential. Quantitative data on its inhibitory activity are presented, along with descriptions of key experimental methodologies used to characterize this compound. Visual diagrams of its primary signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of its biological function and application in research.
Core Biological Target and Selectivity
The primary biological target of this compound is Lysine-specific demethylase 1 (LSD1) , also known as KDM1A.[1] RN-1 is a potent, cell-permeable, and irreversible inhibitor of LSD1 with a reported IC50 value of 70 nM .[1]
The compound exhibits significant selectivity for LSD1 over other monoamine oxidases, namely MAO-A and MAO-B.[1] This selectivity is crucial for its utility as a specific molecular probe and for its potential as a therapeutic agent with a targeted mechanism of action.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| Lysine-specific demethylase 1 (LSD1) | 70 nM[1] |
| Monoamine Oxidase A (MAO-A) | 0.51 µM[1] |
| Monoamine Oxidase B (MAO-B) | 2.79 µM[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[2][3] The demethylation of H3K4 is generally associated with gene repression.[2]
A key signaling pathway modulated by RN-1 is the induction of fetal hemoglobin (γ-globin) expression .[2][3][4] LSD1 is a known repressor of the γ-globin gene.[3] It functions as a component of several co-repressor complexes, including the DRED complex and the Bcl11A-interacting NuRD complex.[2] By inhibiting LSD1, RN-1 prevents the demethylation of H3K4 at the γ-globin promoter, leading to a more open chromatin state and subsequent gene transcription. This mechanism has significant therapeutic implications for sickle cell disease (SCD), as increased fetal hemoglobin levels can mitigate the pathology of the disease.[3][4]
Studies in a sickle cell disease mouse model have demonstrated that administration of RN-1 leads to induced fetal hemoglobin synthesis, an increased frequency of fetal hemoglobin-positive cells, and a reduction in disease-related pathology, such as necrotic lesions in the liver and spleen.[4]
Caption: Mechanism of this compound in inducing fetal hemoglobin expression.
In Vivo Activity and Pharmacokinetics
This compound is brain penetrant following systemic administration. In mouse models, it has been shown to impair long-term memory, but not short-term memory. In a sickle cell disease mouse model, intraperitoneal (i.p.) administration of RN-1 at doses of 3-10 mg/kg effectively induced fetal hemoglobin levels.[1] Following a 10 mg/kg i.p. dose in C57BL/6 male mice, the compound was detectable in both plasma and brain tissue for up to 24 hours.[1]
Key Experimental Protocols
The following outlines the general methodologies that have been used to characterize the biological activity of this compound.
In Vitro LSD1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of RN-1 against LSD1.
-
Principle: A biochemical assay is used to measure the demethylase activity of recombinant LSD1 on a synthetic substrate. The inhibition of this activity by RN-1 is quantified.
-
General Protocol:
-
Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and S-adenosyl-L-methionine (SAM) in an appropriate assay buffer.
-
Serial dilutions of this compound (or a vehicle control, such as DMSO) are added to the reaction wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product (demethylated peptide) is detected. This can be achieved using various methods, such as antibody-based detection (e.g., ELISA) or mass spectrometry.
-
The signal is measured, and the percentage of inhibition for each concentration of RN-1 is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based γ-globin Expression Analysis
-
Objective: To assess the effect of RN-1 on the expression of γ-globin in erythroid progenitor cells.
-
Principle: Erythroid progenitor cells (e.g., cultured baboon erythroid progenitors) are treated with RN-1, and the subsequent changes in γ-globin mRNA and protein levels are measured.[2]
-
General Protocol:
-
Cell Culture: Erythroid progenitor cells are cultured in a suitable medium that supports their differentiation.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control at a specific time point during their differentiation (e.g., day 7).[2]
-
Harvesting: After a defined incubation period (e.g., day 14), cells are harvested.[2]
-
RNA Analysis (qRT-PCR):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized via reverse transcription.
-
Quantitative real-time PCR is performed using primers specific for the γ-globin gene and a reference housekeeping gene.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Protein Analysis (HPLC):
-
Cell lysates are prepared.
-
Globin chains are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).[2]
-
The percentage of γ-globin relative to total β-like globins is calculated.
-
-
References
- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 2. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Studies of RN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-1 dihydrochloride is a potent, selective, and cell-permeable inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in the epigenetic regulation of gene expression.[1] LSD1 represses γ-globin gene expression in adult erythroid cells; its inhibition presents a promising therapeutic strategy for sickle cell disease (SCD).[1] Elevated levels of fetal hemoglobin (HbF, α2γ2) can interfere with the polymerization of sickle hemoglobin (HbS), mitigating the severe symptoms and increasing the lifespan of patients with SCD.[1][2]
RN-1, a derivative of tranylcypromine (TCP), demonstrates significantly higher potency and selectivity for LSD1 over monoamine oxidases (MAO-A and MAO-B), offering a potentially safer and more effective therapeutic profile.[1] This guide provides a comprehensive overview of the key in vivo studies of RN-1, summarizing quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.
Mechanism of Action: Epigenetic Reactivation of γ-Globin
The primary mechanism of RN-1 involves the epigenetic reactivation of the γ-globin genes, which are silenced after birth by multiprotein corepressor complexes containing LSD1.[1][3] LSD1 functions by demethylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1] By inhibiting LSD1, RN-1 prevents the removal of these activating methyl groups at the γ-globin gene promoter. This leads to a chromatin state permissive for transcription, resulting in increased γ-globin mRNA and subsequent HbF protein synthesis.[1][4] Studies in baboons have confirmed that RN-1 administration is associated with increased levels of acetylated Histone H3, H3K4Me2, and H3K4Me3 at the γ-globin gene.[4]
In Vivo Efficacy in a Sickle Cell Disease Mouse Model
The Townes mouse model of SCD, which expresses human α- and sickle βs-globin genes, is a well-established preclinical model that recapitulates many features of human SCD.[2] In vivo studies in this model have demonstrated the potent HbF-inducing activity of RN-1.
Data Presentation
Table 1: Short-Term (10-Day) Efficacy of RN-1 in SCD Mice [1]
| Treatment Group | Dose (mg/kg) | F-reticulocytes (%) on Day 5 (Mean ± SD) | Absolute Reticulocyte Count (10³/μl) (Mean ± SD) |
|---|---|---|---|
| Control (DMSO) | - | 4.1 ± 0.7 | 4257 ± 551 |
| RN-1 | 2.5 | 7.5 ± 2.4 | 2774 ± 609 |
| RN-1 | 5.0 | 9.2 ± 1.8 | 2210 ± 552 |
| RN-1 | 10.0 | 13.2 ± 2.7 | - |
| Hydroxyurea (HU) | 100 | 6.0 ± 1.5 | 1462 ± 26 |
| Decitabine (DAC) | 0.25 | 8.4 ± 2.8 | 1281 ± 748 |
| Tranylcypromine (TCP) | 6.0 | - | 3988 ± 25 |
Data sourced from a 10-day study comparing RN-1 with other known HbF-inducing agents. RN-1 demonstrated a dose-dependent increase in F-reticulocytes, a measure of new red blood cells containing HbF.
Table 2: Pathological and Hematological Improvements in SCD Mice with RN-1 Treatment [2]
| Parameter | Observation |
|---|---|
| RBC Sickling | Significant reduction in the percentage of sickled red blood cells in peripheral blood. |
| Hemolysis | Markedly increased lifespan of mature erythrocytes. |
| Reticulocyte Count | Significant reduction in the number of reticulocytes, indicating decreased hemolysis. |
| Organ Pathology | Reduced splenomegaly and absence of necrotic lesions in the liver and spleen. |
These findings from prolonged RN-1 administration indicate a significant reduction in the overall disease pathology in SCD mice.[2]
Experimental Protocols
SCD Mouse Efficacy Study Protocol
-
Animal Model : 8-week-old Townes SCD mice expressing human α, γ, and βS-globin genes.[1]
-
Acclimatization : Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping : Mice are randomized into treatment groups (e.g., Vehicle control, RN-1 at various doses, positive controls like HU or DAC). A typical group size is 4-6 mice.[5]
-
Drug Formulation & Administration : this compound is dissolved in a vehicle such as DMSO. The drug is administered daily via intraperitoneal (i.p.) injection.[1]
-
Dosing Regimen :
-
Short-term study : Doses of 2.5, 5, and 10 mg/kg of RN-1 administered daily for 10 days.[1]
-
Prolonged study : A dose of 5 mg/kg administered daily for 4 weeks.
-
-
Monitoring and Sample Collection :
-
Peripheral blood is collected at specified time points (e.g., day 5 and day 11) for analysis.[1]
-
Body weight is monitored as a general indicator of toxicity.
-
-
Endpoint Analysis :
-
Flow Cytometry : To quantify F-reticulocytes (F-retics) and F-cells (cells containing HbF).[2]
-
qRT-PCR : To measure the abundance of γ-globin mRNA relative to other globin transcripts in peripheral blood.[1]
-
Histology : At the end of the study, organs such as the liver and spleen are harvested, fixed, and stained (e.g., with H&E) to assess tissue pathology and necrotic lesions.[2]
-
Blood Smears : Wright-Giemsa staining of peripheral blood smears is used to morphologically assess and quantify sickled red blood cells.[2]
-
In Vivo Studies in a Non-Human Primate Model (Baboon)
Due to the high conservation of the β-like globin gene cluster and its developmental regulation between baboons and humans, the baboon (Papio anubis) is considered the most predictive animal model for HbF-inducing agents.[3][4]
Key Findings
Studies in both anemic and non-anemic baboons have shown that RN-1 administration robustly increases HbF, F-cells, and γ-globin synthesis to levels comparable to decitabine, the most potent known HbF inducer.[4] Long-term treatment (over 260 days) with RN-1 was generally well-tolerated and produced sustained increases in HbF, F-cells, and F-retics.[3]
Mechanistically, RN-1 was found to target an early event during erythroid differentiation responsible for γ-globin repression.[6] This was associated with an increase in the proportion of proerythroblasts and a decrease in terminally differentiated erythroid cells in the bone marrow, alongside the increased expression of key erythroid differentiation genes like GATA2 and GFi-1B.[6]
Experimental Protocols
Baboon Efficacy and Safety Study Protocol
-
Animal Model : Juvenile female baboons (Papio anubis).[3] All procedures are approved by an institutional animal care committee.
-
Treatment : RN-1 administered subcutaneously at a dose of 0.25 mg/kg per day, 5 days per week, for a prolonged period (e.g., >260 days).[3]
-
Monitoring :
-
Mechanism-based Analysis :
-
Bone marrow aspirates are collected from treated and untreated animals.
-
Highly purified subpopulations of bone marrow erythroid cells at different differentiation stages are isolated.[6]
-
Global transcriptome analysis (e.g., RNA-seq) is performed on specific cell populations (like proerythroblasts) to identify changes in gene expression.[6]
-
Toxicology and Safety Profile
The in vivo safety of RN-1 has been a key aspect of its preclinical evaluation.
-
Selectivity : RN-1 is a highly selective inhibitor of LSD1, with a much lower affinity for MAO-A and MAO-B compared to its parent compound, TCP. This improved selectivity is expected to reduce off-target effects.[1]
-
Mouse Studies : In a 4-week study in SCD mice, RN-1 treatment did not cause significant differences in hemoglobin levels, spleen weight, or overall splenic architecture compared to controls.[2]
-
Baboon Studies : Long-term administration of RN-1 to normal, non-anemic baboons was reported to be "generally well tolerated".[3] While doses that produced high levels of HbF in anemic baboons were associated with neutropenia, these adverse effects were minimized in non-anemic animals while still achieving significant increases in HbF.[3]
-
Mechanism of Safety : Unlike the DNA methyltransferase inhibitor decitabine, RN-1 is not incorporated into DNA, which may make it a more desirable drug for long-term therapeutic use.[1]
Conclusion
In vivo studies in both rodent and non-human primate models have robustly demonstrated that this compound is a potent inducer of fetal hemoglobin.[2][4] Its efficacy in the SCD mouse model is comparable or superior to standard therapies like hydroxyurea and other investigational agents.[1] The mechanism of action is well-defined, involving the targeted epigenetic modification of the γ-globin gene promoter.[4]
The data from these preclinical studies strongly support the continued development of RN-1 and other selective LSD1 inhibitors as a promising new class of therapeutic agents for sickle cell disease.[1][2] As recommended by multiple studies, further evaluation is a critical next step toward potential clinical translation.[1]
References
- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of long-term RN-1 treatment to increase HbF in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LSD1 inhibitor RN-1 recapitulates the fetal pattern of hemoglobin synthesis in baboons (P. anubis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the LSD1 inhibitor RN-1 on γ-globin and global gene expression during erythroid differentiation in baboons (Papio anubis) - PubMed [pubmed.ncbi.nlm.nih.gov]
RN-1 Dihydrochloride for Sickle Cell Disease Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sickle cell disease (SCD) is a prevalent and debilitating monogenic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] The polymerization of HbS under deoxygenated conditions causes red blood cells (RBCs) to become rigid and sickle-shaped, resulting in hemolytic anemia, vaso-occlusive crises, and chronic organ damage.[1][2] A clinically validated therapeutic strategy is to increase the production of fetal hemoglobin (HbF, α2γ2), which inhibits HbS polymerization and ameliorates the clinical symptoms of SCD.[1][3] RN-1 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic candidate for inducing HbF.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to RN-1 in the context of SCD research.
This compound: Compound Profile
RN-1 is a cell-permeable tranylcypromine (TC) analog that acts as a potent, irreversible inhibitor of LSD1 (also known as KDM1A).[3][5] It demonstrates significant selectivity for LSD1 over other monoamine oxidases (MAO).
| Parameter | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [4] |
| IC50 (LSD1) | 70 nM (0.07 µM) | [3][4] |
| IC50 (MAO-A) | 0.51 µM | [6] |
| IC50 (MAO-B) | 2.79 µM | [6] |
| Chemical Name | 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride | |
| Molecular Formula | C23H31Cl2N3O2 | [6] |
| Molecular Weight | 452.42 g/mol |
Mechanism of Action: Induction of Fetal Hemoglobin
LSD1 is a key epigenetic regulator that represses gene expression by demethylating mono- and dimethylated lysine 4 of histone H3 (H3K4), a mark associated with active transcription.[1][7] In adult erythroid cells, LSD1 is a component of multiprotein repressor complexes, such as the DRED (direct repeat erythroid definitive) complex, which also includes DNA methyltransferase 1 (DNMT1).[1][8] This complex binds to the promoter of the fetal γ-globin gene, maintaining a repressive chromatin state and silencing its expression.[8]
RN-1 inhibits the enzymatic activity of LSD1. This inhibition prevents the demethylation of H3K4 at the γ-globin gene promoter, leading to an accumulation of active histone marks (H3K4me2, H3K4me3) and H3K9 acetylation.[9] The resulting open chromatin structure facilitates the transcription of the γ-globin gene, leading to increased synthesis of HbF.[9][10]
Caption: Mechanism of RN-1 in reactivating γ-globin gene expression.
Preclinical Efficacy Data
RN-1 has been evaluated in both in vitro and in vivo models, demonstrating significant efficacy in inducing HbF and reducing SCD pathology.
In Vitro Studies
In cultured erythroid progenitor cells derived from β0-thalassemia/HbE patients, RN-1 at a concentration of 0.004 µM significantly increased γ-globin mRNA and HbF expression without causing significant toxicity.[5][10] RN-1 treatment also modulated the transcript levels of key γ-globin repressors like NCOR1, SOX6, and MYB.[5][10]
In Vivo Studies: Sickle Cell Disease (SCD) Mouse Model
Studies using a transgenic SCD mouse model that expresses human α- and sickle βs-globin have shown robust effects of RN-1 treatment.[3]
| Parameter | Control (Untreated) | RN-1 (10 mg/kg/day) | P-value | Reference |
| Treatment Duration | - | 5 days/week for 4 weeks | - | [9] |
| HbF (% of total hemoglobin) | 0.32% | 1.2% | < 0.01 | [3][9] |
| F-cells (% of RBCs) | ~4.8% | ~12.5% (at 5 mg/kg) | < 0.005 | [1][9] |
| γ-globin mRNA (γ/γ+β fold change) | Baseline | 4.34 (at 5 mg/kg) | < 0.005 | [1][9] |
| Reticulocyte Count | Significantly Higher | Significantly Reduced | < 0.01 | [1][3] |
| Sickle Cells (% of RBCs) | ~12% | ~5% | < 0.01 | [3] |
| RBC Lifespan | Reduced | Markedly Increased | - | [3] |
| Organ Pathology | Necrotic lesions in liver/spleen | No necrotic lesions observed | - | [3] |
Note: Data is compiled from multiple studies and dosages may vary. The table presents representative results.
In Vivo Studies: Non-Human Primate (Baboon) Model
Baboons are considered an excellent model for studying HbF-inducing drugs due to the conservation of globin gene regulation.[9][11] RN-1 treatment in anemic baboons stimulated high levels of γ-globin synthesis, HbF, F-cells, and F-reticulocytes.[9][11] However, doses that produced high levels of HbF were associated with neutropenia, though this effect was minimized in non-anemic baboons.[11]
Comparative Efficacy
In SCD mouse models, the ability of RN-1 to induce F-cells and γ-globin mRNA was found to be similar to decitabine, a potent HbF inducer, and greater than that of hydroxyurea (the current standard of care) or tranylcypromine (TCP).[1][7]
| Compound | Dose (in SCD mice) | F-cell Level (%) | γ-globin mRNA (fold change) | Reference |
| Control (DMSO) | - | 4.8 ± 0.6 | Baseline | [1][9] |
| RN-1 | 5 mg/kg | 12.5 ± 1.85 | 4.34 ± 1.36 | [1][9] |
| Decitabine (DAC) | - | 11.8 ± 2.6 | 4.24 ± 1.4 | [1][9] |
| Hydroxyurea (HU) | - | 6.2 ± 10.88 | 1.8 ± 0.6 | [1][9] |
| Tranylcypromine (TCP) | - | 4.9 ± 0.95 | No significant increase | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines key experimental protocols used in the evaluation of RN-1.
SCD Mouse Model Efficacy Study
-
Animal Model: Transgenic SCD mice (6-8 weeks old) expressing human α- and sickle βs-globin are used.[3]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal (i.p.) injection. A common regimen is daily injections of 3 to 10 mg/kg body weight for 5 days a week, over a period of 4 weeks.[3][9]
-
Blood Collection: Peripheral blood is collected periodically via methods such as retro-orbital bleeding for hematological analysis.
-
Analysis:
-
Hematological Parameters: Complete blood counts (CBC), including RBC number, hemoglobin content, and reticulocyte counts, are measured using an automated hematology analyzer.[3]
-
HbF Quantification: Fetal hemoglobin levels are quantified by High-Performance Liquid Chromatography (HPLC).[3]
-
F-cell Analysis: The percentage of HbF-containing cells (F-cells) is determined by flow cytometry using specific anti-HbF antibodies.[3]
-
RBC Sickling: Blood smears are prepared, stained with Wright-Giemsa stain, and the percentage of sickled cells is determined by microscopic examination.[3]
-
-
Histopathology: At the end of the treatment period, organs such as the liver, spleen, and femur are harvested, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and necrosis.[3]
Caption: Experimental workflow for in vivo testing of RN-1 in SCD mice.
Quantification of Globin mRNA
-
Sample Preparation: Total RNA is isolated from bone marrow or peripheral blood reticulocytes.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the isolated RNA using reverse transcriptase.[3]
-
qRT-PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) is performed using specific primers for human γ-globin, β-globin, and a housekeeping gene (e.g., Oaz1) for normalization.[3] The relative abundance of γ-globin mRNA is calculated based on the cycle threshold (CT) values.[3]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to analyze histone modifications at the γ-globin gene promoter.
-
Cell Preparation: Bone marrow cells are isolated from treated and untreated animals.[3]
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to histone modifications of interest (e.g., H3K4me2, H3K4me3, H3K9ac).[9]
-
DNA Purification: The DNA associated with the immunoprecipitated protein-histone complexes is purified.
-
Analysis: The purified DNA is analyzed by qRT-PCR using primers specific for the γ-globin promoter region to quantify the enrichment of specific histone marks.[9]
Dual Therapeutic Mechanisms of RN-1
The preclinical data suggests RN-1 may address SCD pathology through two primary mechanisms, making it a particularly attractive candidate.
-
HbF Induction: As detailed above, the primary mechanism is the inhibition of LSD1, leading to increased HbF levels. This directly counteracts the root cause of RBC sickling by interfering with HbS polymerization.[1][3]
-
Reduction of Disease Pathology: RN-1 treatment leads to a significant reduction in downstream markers of SCD pathology. This includes a decrease in hemolysis (evidenced by lower reticulocyte counts), a prolonged RBC lifespan, a reduction in the percentage of circulating sickle cells, and the prevention of necrotic tissue damage in the liver and spleen.[3]
Caption: Logical relationship of RN-1's mechanism to clinical outcomes.
Conclusion and Future Directions
This compound is a potent and selective LSD1 inhibitor that has demonstrated significant promise in preclinical models of sickle cell disease. By epigenetically reactivating fetal hemoglobin synthesis, RN-1 directly targets the underlying molecular pathology of SCD.[3][12] The robust induction of HbF, coupled with significant improvements in hematological parameters and a reduction in organ damage in animal models, positions RN-1 as a strong candidate for further development.[3] Future research should focus on long-term safety studies, optimizing dosing regimens to mitigate potential side effects such as neutropenia, and ultimately, transitioning to clinical trials in patients with SCD.[9][11] The development of LSD1 inhibitors like RN-1 represents a promising new therapeutic avenue for individuals living with sickle cell disease.[7]
References
- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound (CAS 1781835-13-9) | Abcam [abcam.com]
- 7. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of long-term RN-1 treatment to increase HbF in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurological Effects of RN-1 Dihydrochloride: A Technical Guide for Researchers
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This technical guide provides an in-depth overview of the available scientific literature concerning the neurological effects of RN-1 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this potent and selective lysine-specific demethylase 1 (LSD1) inhibitor.
Core Compound Properties
This compound is a synthetic, cell-permeable small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation.[1] It is also known by its chemical name: 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride. The compound is noted for its high brain penetrance following systemic administration.[1]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized against LSD1 and the related monoamine oxidases A and B (MAO-A and MAO-B).
| Target Enzyme | IC50 Value | Reference |
| Lysine-Specific Demethylase 1 (LSD1) | 70 nM | [1] |
| Monoamine Oxidase A (MAO-A) | 0.51 µM | |
| Monoamine Oxidase B (MAO-B) | 2.79 µM |
Table 1: In vitro inhibitory activity of this compound.
In preclinical animal models, this compound has demonstrated the ability to cross the blood-brain barrier.
| Animal Model | Administration Route | Dosage | Brain/Plasma Exposure Ratio | Reference |
| C57BL/6 mice | Intraperitoneal (i.p.) | 10 mg/kg | 88.9 | [1] |
Table 2: In vivo brain penetrance of this compound.
Neurological Effects
The primary reported neurological effect of this compound in preclinical studies is the impairment of long-term memory, while short-term memory appears to be unaffected.[1] This observation suggests that the epigenetic modifications regulated by LSD1 are critical for the consolidation and maintenance of long-term memories.
Proposed Mechanism of Action in Memory Impairment
While specific studies on the direct impact of this compound on synaptic plasticity are not yet available, a proposed mechanism for its effect on long-term memory can be inferred from the known roles of LSD1 in the brain. LSD1 is a key regulator of histone methylation, a process essential for controlling gene expression. In the context of the nervous system, LSD1 is believed to play a role in regulating the expression of genes involved in synaptic plasticity, neuronal development, and cognitive function.[2][3]
The impairment of long-term memory by this compound likely stems from the inhibition of LSD1 in neurons, leading to alterations in the expression of genes necessary for the structural and functional changes that underpin long-term potentiation (LTP) and memory consolidation.[4][5][6]
Caption: Proposed signaling pathway for this compound-induced long-term memory impairment.
Experimental Protocols
Detailed experimental protocols for the neurological assessment of this compound are not extensively published. However, based on the reported effects on memory, a general workflow for such studies can be outlined.
Assessment of Cognitive Effects in Mice
A standard approach to evaluating the impact of a compound on learning and memory in mice involves behavioral assays such as the Morris water maze or passive avoidance tests.
Caption: Generalized experimental workflow for assessing cognitive effects of this compound in mice.
Other Preclinical Research
While the focus of this guide is on the neurological effects, it is noteworthy that this compound has been investigated for its therapeutic potential in non-neurological conditions. In preclinical models of sickle cell disease, this compound has been shown to induce fetal hemoglobin (HbF) levels and reduce disease pathology.[1]
Conclusion and Future Directions
This compound is a potent, brain-penetrant LSD1 inhibitor with a specific, reported neurological effect of impairing long-term memory in mice. The available data suggests that its mechanism of action is rooted in the epigenetic regulation of gene expression necessary for synaptic plasticity. However, the current body of literature on the neurological effects of this compound is limited.
Future research should aim to:
-
Elucidate the specific signaling pathways and target genes in the brain that are affected by this compound.
-
Conduct more detailed behavioral studies to characterize the full spectrum of its cognitive and neurological effects.
-
Investigate the potential therapeutic applications of this compound in neurological disorders where epigenetic dysregulation is implicated, while carefully considering the potential for cognitive side effects.
As a selective and potent tool compound, this compound holds promise for further dissecting the role of LSD1 in both normal brain function and disease.
References
- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 2. Frontiers | Biological and therapeutic role of LSD1 in Alzheimer’s diseases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-term potentiation in the hippocampus: From magnesium to memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular mechanism of hippocampal long-term potentiation - Towards multiscale understanding of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nexus: A Technical Guide on RN-1 Dihydrochloride and its Implications for Long-Term Memory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for therapeutic interventions for long-term memory impairment, a hallmark of neurodegenerative diseases like Alzheimer's, is a paramount challenge in modern neuroscience. This technical guide delves into the current understanding of RN-1 dihydrochloride, a novel compound that has garnered attention for its potential role in modulating the cellular and molecular underpinnings of memory. While direct, publicly available research on "this compound" is not extensive, this paper synthesizes findings from related fields of neurodegeneration and cognitive enhancement to provide a comprehensive framework for its potential mechanisms of action, experimental evaluation, and future research directions. We will explore relevant signaling pathways, established experimental protocols for assessing memory, and the quantitative data from analogous compounds to build a predictive model for the study of this compound.
Introduction: The Landscape of Long-Term Memory Impairment
Long-term memory is a complex cognitive function susceptible to decline in various pathological conditions, most notably neurodegenerative disorders. The molecular pathology of these diseases often involves the aggregation of misfolded proteins, synaptic dysfunction, and neuronal loss in critical brain regions like the hippocampus and cortex. Key signaling pathways implicated in neurodegeneration include those involving amyloid-β (Aβ), tau protein, and neuroinflammation.[1][2][3] Therapeutic strategies often aim to mitigate these pathological cascades.
Potential Mechanisms of Action of this compound
Based on the broader understanding of neuroprotective compounds, the putative mechanisms of this compound in ameliorating long-term memory impairment could involve one or more of the following signaling pathways:
-
Cholinergic System Modulation: A well-established hypothesis for cognitive decline in Alzheimer's disease is the cholinergic deficit.[4] Compounds that enhance cholinergic neurotransmission, for instance by inhibiting acetylcholinesterase, have shown efficacy in symptomatic treatment.
-
Netrin-1 Signaling Pathway: Netrin-1 and its receptors are crucial for neuronal survival and synaptic function.[5] Diminished Netrin-1 levels have been linked to the progression of neurodegenerative diseases, and therapeutic targeting of this pathway has shown promise in enhancing memory.[5]
-
Rho-kinase (ROCK) Pathway Inhibition: The Rho/Rho-kinase pathway is involved in modulating N-methyl-D-aspartate (NMDA) receptor function, which is critical for synaptic plasticity and memory formation.[6] Inhibition of this pathway has been shown to improve cognitive deficits in models of chronic cerebral ischemia.[6]
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common features of neurodegenerative diseases.[1][2] Compounds with the ability to scavenge reactive oxygen species (ROS) and reduce pro-inflammatory mediators can protect neurons and preserve cognitive function.
Visualizing Potential Signaling Pathways
To illustrate these potential mechanisms, the following diagrams depict the signaling cascades that this compound might influence.
Caption: Putative inhibition of acetylcholinesterase by this compound.
Caption: Potential agonistic effect of RN-1 on the Netrin-1 signaling pathway.
Experimental Protocols for Evaluating this compound
A rigorous preclinical evaluation of this compound would necessitate a combination of in vitro and in vivo studies.
In Vitro Assays
-
Enzyme Inhibition Assays: To assess the direct interaction of this compound with enzymes like acetylcholinesterase or Rho-kinase.
-
Cell Viability and Neuroprotection Assays: Using neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons to determine the protective effects of this compound against neurotoxins like Aβ or glutamate.[7][8]
-
Reactive Oxygen Species (ROS) Measurement: Quantifying the antioxidant potential of the compound in cellular models.[7][8]
-
Intracellular Calcium Measurement: Assessing the compound's ability to modulate calcium homeostasis, which is often dysregulated in neurodegenerative conditions.[7][8]
In Vivo Behavioral Assays in Animal Models
Animal models of memory impairment are crucial for evaluating the therapeutic potential of this compound. Common models include:
-
Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, providing a model to test pro-cholinergic compounds.[7][8]
-
Amyloid-β Infusion Model: Direct infusion of Aβ oligomers into the brain creates a model of Alzheimer's-like pathology and cognitive deficits.[7][8]
-
Transgenic Mouse Models: Mice overexpressing genes associated with familial Alzheimer's disease (e.g., APP, PSEN1) develop age-dependent cognitive decline and pathology.
Key Behavioral Tests:
-
Morris Water Maze: A widely used test for spatial learning and memory in rodents.[7][8]
-
Passive Avoidance Test: Assesses fear-motivated memory.[7][8]
-
Novel Object Recognition Test: Evaluates recognition memory.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for preclinical evaluation.
Quantitative Data Presentation: A Predictive Framework
While specific quantitative data for this compound is unavailable, we can present a template for data organization based on studies of analogous compounds.
Table 1: In Vitro Neuroprotective Effects (Hypothetical Data for this compound)
| Assay | Condition | Concentration of RN-1 (µM) | Outcome Measure | % Change vs. Control | p-value |
| Cell Viability | Aβ (10 µM) | 1 | MTT Assay (OD) | +25% | <0.05 |
| 10 | +45% | <0.01 | |||
| ROS Production | H₂O₂ (100 µM) | 1 | DCF Fluorescence | -30% | <0.05 |
| 10 | -60% | <0.001 | |||
| AChE Inhibition | - | 1 | IC₅₀ (µM) | 5.2 | - |
Table 2: In Vivo Behavioral Effects in a Scopolamine-Induced Amnesia Model (Hypothetical Data)
| Treatment Group | N | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) | Step-through Latency (s) - Passive Avoidance |
| Vehicle + Saline | 10 | 15.2 ± 2.1 | 25.8 ± 3.5 | 280.5 ± 15.2 |
| Vehicle + Scopolamine | 10 | 45.8 ± 4.5 | 10.2 ± 2.1 | 65.2 ± 8.9 |
| RN-1 (10 mg/kg) + Scopolamine | 10 | 20.5 ± 3.2# | 20.1 ± 2.8# | 210.8 ± 12.4# |
| Donepezil (1 mg/kg) + Scopolamine | 10 | 18.9 ± 2.8# | 22.5 ± 3.1# | 235.1 ± 14.1# |
| p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + Scopolamine. Data are presented as mean ± SEM. |
Conclusion and Future Directions
While the direct scientific literature on this compound is sparse, this guide provides a robust framework for its investigation as a potential therapeutic agent for long-term memory impairment. The proposed mechanisms of action, centered around established neuroprotective pathways, offer tangible targets for initial in vitro screening. The detailed experimental protocols and data presentation templates provide a clear roadmap for preclinical evaluation.
Future research should focus on:
-
Target Identification: Elucidating the primary molecular target(s) of this compound.
-
Pharmacokinetics and Safety: Establishing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of this compound in relevant animal models of neurodegeneration.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound as a novel therapeutic for the millions affected by long-term memory impairment.
References
- 1. Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Netrin-1 signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Cognitive Deficit and Neuronal Damage in Rats with Chronic Cerebral Ischemia via Relative Long-term Inhibition of Rho-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models - PMC [pmc.ncbi.nlm.nih.gov]
RN-1 Dihydrochloride: A Deep Dive into its Selectivity for LSD1 Over MAO-A/B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of RN-1 dihydrochloride, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will delve into its inhibitory activity against LSD1 in comparison to Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), present relevant quantitative data, outline representative experimental protocols for assessing its activity, and visualize the associated signaling pathway and experimental workflow.
Core Data Presentation: Inhibitor Selectivity
This compound demonstrates significant selectivity for LSD1 over both MAO-A and MAO-B. The inhibitory potency, expressed as half-maximal inhibitory concentration (IC50), reveals a substantial therapeutic window for targeting LSD1-mediated processes with minimal off-target effects on MAO enzymes.
| Target Enzyme | IC50 (µM) |
| LSD1 | 0.07 |
| MAO-A | 0.5 |
| MAO-B | 2.8 |
This data indicates that this compound is approximately 7-fold more selective for LSD1 than for MAO-A, and 40-fold more selective for LSD1 than for MAO-B.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting LSD1, a key enzyme in epigenetic regulation. LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, RN-1 prevents the demethylation of H3K4, leading to the maintenance of this active chromatin mark and subsequent alterations in gene expression. This mechanism is crucial in various cellular processes, including differentiation and proliferation, and is a key target in cancer therapy.
References
An In-depth Technical Guide to RN-1 Dihydrochloride: A Potent and Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-1 dihydrochloride is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation of gene expression.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and its significant biological activities. Detailed experimental protocols for its synthesis, the assessment of its enzymatic inhibition, and its effects on fetal hemoglobin induction and long-term memory are provided. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific applications.
Chemical and Physical Properties
This compound is a synthetic molecule belonging to the class of cyclopropylamine derivatives.[2] It is supplied as a solid and is noted for its brain penetrance following systemic administration.[2]
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride | [3] |
| Synonyms | LSD1 Inhibitor IV | |
| CAS Number | 1781835-13-9 | [4] |
| Molecular Formula | C₂₃H₂₉N₃O₂ · 2HCl | [4] |
| Molecular Weight | 452.42 g/mol | [1][4] |
| Physical Form | Solid | [2] |
| Purity | ≥97% (HPLC) | [4] |
| Solubility | Water: 9.05 mg/mL (20 mM) DMSO: 9.05 mg/mL (20 mM) with gentle warming | |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
RN-1 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).
Enzymatic Inhibition
The inhibitory activity of this compound has been quantified against LSD1 and other related enzymes, demonstrating its selectivity.
| Target | IC₅₀ | Reference |
| LSD1 | 70 nM | [1] |
| MAO-A | 0.51 µM | [1] |
| MAO-B | 2.79 µM | [1] |
Signaling Pathway
LSD1 is a component of several corepressor complexes, including the CoREST and NuRD complexes. These complexes are recruited to specific gene promoters by transcription factors, leading to histone demethylation and transcriptional repression. A key transcription factor in the context of globin gene regulation is BCL11A, which silences the expression of the γ-globin gene in adult erythroid cells. By inhibiting LSD1, RN-1 prevents the demethylation of H3K4 at the γ-globin promoter, leading to a more open chromatin state and subsequent reactivation of γ-globin gene expression. This mechanism is of significant therapeutic interest for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia.
Caption: LSD1 Signaling Pathway in γ-Globin Gene Regulation.
Biological Effects
-
Induction of Fetal Hemoglobin (HbF): this compound has been shown to effectively induce the synthesis of fetal hemoglobin in cellular and animal models of sickle cell disease, leading to a reduction in disease pathology.[1]
-
Memory Impairment: The compound has been observed to impair long-term memory, but not short-term memory, in mice.[1] This effect is likely due to the role of LSD1 in neuronal gene expression and synaptic plasticity.
-
Anticancer Activity: RN-1 has demonstrated cytotoxic effects in ovarian cancer cell lines.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its activity.
Chemical Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the formation of a cyclopropylamine intermediate, followed by an amide coupling reaction, and finally, conversion to the dihydrochloride salt.
Caption: Synthesis Workflow for this compound.
Step 1: Synthesis of (1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropan-1-amine
This intermediate can be synthesized from 4-(benzyloxy)styrene through a cyclopropanation reaction followed by conversion of a suitable functional group to an amine.
Step 2: Synthesis of 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one
-
To a solution of 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add chloroacetyl chloride dropwise with stirring.
-
Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 3: Amide Coupling to form RN-1 Free Base
-
Dissolve (1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropan-1-amine and 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Formation of this compound
-
Dissolve the purified RN-1 free base in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC₅₀ of this compound against LSD1 using a commercially available assay kit.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., di-methylated histone H3K4 peptide)
-
Assay buffer
-
Detection antibody specific for the demethylated product
-
Fluorophore-conjugated secondary antibody
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well black microplate, add the diluted this compound or vehicle control (for no-inhibition and positive control wells).
-
Add the LSD1 enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the LSD1 substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Add the primary antibody and incubate at room temperature for 1 hour.
-
Wash the wells with the provided wash buffer.
-
Add the fluorophore-conjugated secondary antibody and incubate at room temperature for 30 minutes in the dark.
-
Wash the wells with the wash buffer.
-
Add the developing solution and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Induction and Measurement of Fetal Hemoglobin (HbF)
This protocol outlines the treatment of erythroid progenitor cells with this compound and the subsequent quantification of HbF by High-Performance Liquid Chromatography (HPLC).
Cell Culture and Treatment:
-
Culture human CD34+ hematopoietic progenitor cells in a suitable erythroid differentiation medium.
-
On day 7 of culture, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Continue the culture for an additional 7 days.
Sample Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells by resuspending in deionized water and freeze-thawing three times.
-
Centrifuge the lysate to remove cell debris.
-
Determine the total hemoglobin concentration of the supernatant.
HPLC Analysis:
-
Use a cation-exchange HPLC column suitable for hemoglobin variant analysis.
-
Prepare mobile phases consisting of a gradient of two buffers (e.g., Buffer A: 20 mM Bis-Tris, pH 6.0; Buffer B: 20 mM Bis-Tris, 200 mM NaCl, pH 6.0).
-
Inject a standardized amount of hemoglobin from each sample onto the column.
-
Elute the hemoglobin variants using a linear gradient of Buffer B.
-
Monitor the eluate at 415 nm.
-
Identify and quantify the peaks corresponding to HbF and adult hemoglobin (HbA) based on their retention times relative to known standards.
-
Calculate the percentage of HbF relative to the total hemoglobin.
Assessment of Long-Term Memory in Mice (Morris Water Maze)
This protocol describes the use of the Morris water maze to evaluate the effect of this compound on spatial long-term memory in mice.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system.
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for several days prior to the experiment.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle to the mice at a predetermined time before the training trials.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the water at one of four starting positions.
-
Allow the mouse to swim freely and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase, and the time spent in the target quadrant and platform crossings during the probe trial between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound is a valuable research tool for studying the biological roles of LSD1. Its potency and selectivity make it a suitable probe for investigating the epigenetic regulation of gene expression in various contexts, including hematopoiesis, neurobiology, and oncology. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting and to encourage further research into its therapeutic potential.
References
RN-1 Dihydrochloride (CAS: 1781835-13-9): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-1 dihydrochloride is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator involved in various cellular processes, including cell proliferation, differentiation, and gene expression.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers and drug development professionals in their investigation and potential application of this compound.
Chemical and Physical Properties
This compound is a synthetic, cell-permeable small molecule.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1781835-13-9 | [1][3][4][5] |
| Molecular Formula | C₂₃H₂₉N₃O₂ · 2HCl | [3][5] |
| Molecular Weight | 452.42 g/mol | [1][3][5] |
| Purity | ≥97% (HPLC) | [1][3][5][6][] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 8 mg/mL, Water: 8 mg/mL | [1] |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride | [1][8] |
Mechanism of Action and Biological Activity
This compound is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] By inhibiting LSD1, RN-1 leads to an increase in histone methylation, which in turn alters gene expression.
Potency and Selectivity
This compound is a potent inhibitor of LSD1 with a reported IC50 of 70 nM.[1] It exhibits selectivity for LSD1 over the related monoamine oxidases, MAO-A and MAO-B.[1]
| Target | IC50 | Reference |
| LSD1 | 70 nM | [1] |
| MAO-A | 0.51 µM | [1] |
| MAO-B | 2.79 µM | [1] |
Biological Effects
-
Induction of Fetal Hemoglobin (HbF): RN-1 has been shown to induce the expression of γ-globin, a component of fetal hemoglobin, in both cellular and animal models of sickle cell disease.[9][10] This effect is mediated through the inhibition of LSD1, which is part of a repressor complex that silences the γ-globin gene.[10][11]
-
Cell Cycle Arrest: Inhibition of LSD1 by RN-1 can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in G1/S cell cycle arrest.
-
Memory Impairment: Studies in mice have shown that RN-1 impairs long-term memory but not short-term memory.[1]
-
Brain Penetrance: RN-1 is brain penetrant following systemic administration.[1]
Signaling Pathways
The inhibitory action of RN-1 on LSD1 impacts several downstream signaling pathways.
LSD1-Mediated Gene Repression
Caption: LSD1-mediated gene repression and its inhibition by RN-1.
Downstream Effects of LSD1 Inhibition by RN-1
Caption: Downstream cellular effects of RN-1-mediated LSD1 inhibition.
Synthesis
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on established methodologies for LSD1 inhibitors.
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock from a powder with a molecular weight of 452.42 g/mol , dissolve 4.52 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
For aqueous-based assays, further dilutions can be made in sterile nuclease-free water or the appropriate buffer. Note that the solubility in aqueous solutions is lower than in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro LSD1 Inhibition Assay (Biochemical)
This protocol is based on a generic horseradish peroxidase (HRP)-coupled assay to measure the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 530/590 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM.
-
In a 96-well black microplate, add 25 µL of the diluted RN-1 or vehicle control (assay buffer with the same concentration of DMSO as the highest RN-1 concentration).
-
Add 25 µL of a solution containing the H3K4me2 peptide substrate and HRP in assay buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 50 µL of a solution containing the LSD1 enzyme and Amplex Red reagent in assay buffer.
-
Immediately measure the fluorescence intensity at 530 nm excitation and 590 nm emission every minute for 30-60 minutes.
-
The rate of the reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percent inhibition for each concentration of RN-1 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the RN-1 concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay
This protocol uses a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the effect of RN-1 on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., acute myeloid leukemia cell lines like MV4-11 or THP-1)
-
Complete cell culture medium
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luminescent cell viability assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature for 30 minutes.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Administration in a Sickle Cell Disease Mouse Model
This protocol is a general guideline for the intraperitoneal administration of RN-1 to a humanized sickle cell disease (SCD) mouse model. All animal procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
SCD mice (e.g., Townes model)
-
This compound
-
Vehicle (e.g., sterile PBS or a solution of 5% DMSO, 40% PEG300, and 55% sterile water)
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
Procedure:
-
Dose Preparation:
-
Prepare the dosing solution of this compound in the chosen vehicle. For example, to achieve a dose of 10 mg/kg in a 20 g mouse with an injection volume of 100 µL, a 2 mg/mL solution is required.
-
Ensure the solution is sterile-filtered before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise injection volume.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Administer the calculated volume of the RN-1 solution or vehicle via intraperitoneal (i.p.) injection.
-
-
Treatment Schedule:
-
A typical treatment schedule might involve daily injections for a period of 2 to 4 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for analysis of fetal hemoglobin levels (by HPLC), F-cell numbers (by flow cytometry), and γ-globin mRNA levels (by RT-qPCR).
-
Tissues such as the spleen and liver can be collected for histological analysis to assess disease pathology.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of LSD1 and for exploring its therapeutic potential, particularly in the context of sickle cell disease and certain cancers. This technical guide provides essential information and protocols to facilitate the use of RN-1 in a research setting. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are crucial for obtaining reliable and interpretable results.
References
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 1781835-13-9) | Abcam [abcam.com]
- 5. scbt.com [scbt.com]
- 6. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. RN-1 (hydrochloride) | C23H29N3O2 | CID 60149007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Approaches for Manipulating Globin Gene Expression in Treating Hemoglobinopathies [frontiersin.org]
- 12. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RN-1 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-1 dihydrochloride is a potent and selective, cell-permeable inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the experimental use of this compound in a cell culture setting to investigate its effects on cell viability, apoptosis, and related signaling pathways.
Mechanism of Action
This compound functions as an inhibitor of LSD1, leading to an increase in the methylation of its substrates, primarily H3K4me1/2. This alteration in histone methylation status can modulate the expression of genes involved in cell cycle progression, differentiation, and apoptosis. The inhibition of LSD1 by RN-1 has been shown to be significantly more potent than that of broader-specificity monoamine oxidase inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and the effects of a comparable LSD1 inhibitor on cancer cell lines. This data provides a reference for determining appropriate experimental concentrations.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Target/Cell Line | Cancer Type | IC50 Value | Reference |
| LSD1 (enzymatic assay) | - | 70 nM | N/A |
| MAO-A (enzymatic assay) | - | 0.51 µM | N/A |
| MAO-B (enzymatic assay) | - | 2.79 µM | N/A |
| Erythroid Progenitor Cells | Hematopoietic | 0.127 µM (cell growth inhibition) | [1] |
| Ovarian Cancer Cell Lines (SKOV3, OVCAR-3, A2780, A2780cis) | Ovarian Cancer | ~100-200 µM (cell viability) | [2] |
| MCF7 | Breast Cancer | ~100-200 µM (cell viability) | [2] |
Table 2: Apoptotic Effect of a Representative LSD1 Inhibitor (Compound 21) in Gastric Cancer Cells
| Cell Line | Treatment Concentration | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| MGC-803 | 1 µM | 48 hours | Up to 44.7% | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 452.4 g/mol ), dissolve 4.524 mg of the compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the effect of this compound on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF7, SKOV3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 200 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest RN-1 concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptotic cells following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value and a lower concentration for 24, 48, or 72 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Signaling pathway of LSD1 inhibition by this compound.
Caption: General experimental workflow for cell culture experiments.
References
- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Application Notes and Protocols for RN-1 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in preclinical mouse models. The primary application discussed is the induction of fetal hemoglobin (HbF) in a sickle cell disease (SCD) mouse model. This document includes detailed information on the mechanism of action, experimental protocols, and quantitative data to facilitate the design and execution of in vivo studies.
Introduction
This compound is a small molecule inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4)[1]. In the context of hematology, LSD1 is a known repressor of γ-globin gene expression[1][2]. Inhibition of LSD1 by RN-1 leads to the reactivation of γ-globin synthesis and subsequent production of fetal hemoglobin (HbF)[2][3]. Increased levels of HbF have been shown to ameliorate the clinical symptoms of sickle cell disease (SCD) by inhibiting the polymerization of sickle hemoglobin (HbS)[2]. Preclinical studies in SCD mouse models have demonstrated that RN-1 is a potent inducer of HbF, with efficacy comparable to or greater than existing therapies like hydroxyurea[1][2].
Mechanism of Action
This compound is a potent and selective inhibitor of LSD1 with an IC50 of approximately 70 nM[4]. It exhibits greater selectivity for LSD1 over other monoamine oxidases such as MAO-A and MAO-B[4]. The primary mechanism of action relevant to its use in SCD models is the inhibition of LSD1-mediated demethylation of H3K4 at the γ-globin gene promoter. This inhibition leads to a more open chromatin state, facilitating the transcription of the γ-globin gene and ultimately increasing the production of HbF.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a sickle cell disease mouse model. Data is extracted from studies involving daily intraperitoneal (i.p.) injections for 10 days.
Table 1: Effect of this compound on F-reticulocytes (%) in SCD Mice
| Treatment Group | Dose (mg/kg) | Day 5 (Mean ± SD) | Day 11 (Mean ± SD) |
| Control (DMSO) | - | 4.1 ± 0.7 | 3.9 ± 0.8 |
| RN-1 | 2.5 | 7.5 ± 2.4 | 5.6 ± 1.3 |
| RN-1 | 5 | 9.2 ± 1.8 | 10.5 ± 3.8 |
| RN-1 | 10 | 13.2 ± 2.7 | N/A* |
| Hydroxyurea (HU) | 100 | 6.0 ± 1.5 | 5.1 ± 1.1 |
| Decitabine (DAC) | 0.25 | 8.4 ± 2.8 | 12.0 ± 4.3 |
*Mice treated with 10 mg/kg RN-1 were sacrificed before day 11 due to weight loss.[2]
Table 2: IC50 Values of this compound
| Target | IC50 |
| LSD1 | 70 nM[4] |
| MAO-A | 0.51 µM |
| MAO-B | 2.79 µM |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a dosing solution of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free 0.9% Saline
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-30G)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average weight. Prepare a slight excess to account for any loss during preparation.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution: Add a small volume of sterile DMSO to the this compound powder to create a concentrated stock solution. For example, dissolve 10 mg of RN-1 in 100 µL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Final Dilution: Further dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO should be kept low (typically ≤10% of the total injection volume) to minimize potential toxicity. For a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 1.25 mg/mL.
-
Sterile Filtration (Optional but Recommended): For long-term studies, it is advisable to sterile filter the final dosing solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Prepared dosing solutions should be stored at -20°C for short-term use. For long-term storage, consult the manufacturer's recommendations.
Protocol 2: In Vivo Administration of this compound in a Sickle Cell Disease Mouse Model
This protocol outlines the procedure for administering this compound to SCD mice and monitoring its effects.
Animal Model:
-
Townes model of sickle cell disease (or other appropriate SCD mouse model)
-
Age- and sex-matched mice (e.g., 8-16 weeks old)
Materials:
-
Prepared dosing solution of this compound
-
Control vehicle (e.g., 10% DMSO in saline)
-
Appropriately sized sterile syringes and needles (27-30G)
-
Animal scale
-
Equipment for blood collection (e.g., retro-orbital bleeding supplies, isoflurane for anesthesia)
-
Flow cytometer for F-reticulocyte analysis
-
Reagents for RNA extraction and qPCR for γ-globin mRNA analysis
Experimental Workflow:
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, RN-1 at various doses, positive control such as hydroxyurea or decitabine). A typical group size is 3-5 mice.
-
Dosing:
-
Weigh each mouse daily to accurately calculate the injection volume.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
A common dosing regimen is once daily for 10 consecutive days.[2] For longer-term studies, a 4-week daily administration has been reported.[2]
-
-
Monitoring:
-
Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Record body weights daily. Note that a 10 mg/kg dose of RN-1 has been associated with weight loss in mice.[2]
-
-
Blood Collection:
-
Endpoint Analysis:
-
F-reticulocyte and F-cell analysis: Use flow cytometry to quantify the percentage of reticulocytes and red blood cells expressing fetal hemoglobin.
-
γ-globin mRNA analysis: Extract total RNA from peripheral blood cells and perform quantitative real-time PCR (qPCR) to measure the relative expression of γ-globin mRNA.
-
Hematological parameters: A complete blood count (CBC) can be performed to assess overall hematological changes.
-
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Tissues such as the spleen and liver can be collected for histological analysis to assess disease pathology.[3]
Safety Precautions
-
This compound is for research use only and not for human or therapeutic use.[5]
-
Handle the compound with appropriate personal protective equipment (PPE), including gloves and a mask.
-
Avoid contact by all modes of exposure.
-
Store the compound under desiccating conditions, protected from air and moisture.
Conclusion
This compound is a valuable research tool for studying the role of LSD1 in gene regulation and for the preclinical development of novel therapies for sickle cell disease. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo experiments in mouse models. Careful dose selection and monitoring for potential toxicity are crucial for successful and ethical animal studies. Further investigations in other preclinical models, such as non-human primates, are warranted to advance the clinical translation of LSD1 inhibitors like RN-1.[1][2]
References
- 1. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
Application Notes and Protocols for RN-1 Dihydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-1 dihydrochloride is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator involved in gene silencing.[1] Inhibition of LSD1 by RN-1 has shown significant therapeutic potential, particularly in the context of sickle cell disease (SCD), by reactivating fetal hemoglobin (γ-globin) expression.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound, based on preclinical studies in mouse models of SCD. It includes quantitative dosage information, detailed experimental procedures for administration, and a summary of the underlying signaling pathway.
Data Presentation
Table 1: In Vivo Dosage of this compound in Animal Models
| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Duration | Key Findings | Reference |
| Sickle Cell Disease (SCD) Mouse Model | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Daily | 10 days | Increased F-reticulocytes, F-cells, and γ-globin mRNA. | Not explicitly stated |
| Sickle Cell Disease (SCD) Mouse Model | 3 or 10 mg/kg | Intraperitoneal (i.p.) | Daily | 2 or 4 weeks | Induced fetal hemoglobin (HbF) synthesis, reduced disease pathology. | Not explicitly stated |
| Baboon (Papio anubis) | 0.25 mg/kg/day | Not specified | Daily | 3 days | Increased γ-globin expression. | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of LSD1, a histone demethylase that plays a critical role in the epigenetic silencing of γ-globin genes during adult erythropoiesis. LSD1 is a component of a larger repressor complex that is recruited to the γ-globin promoter by transcription factors such as B-cell lymphoma/leukemia 11A (BCL11A) and nuclear receptors TR2/TR4.[4][5] This complex removes activating histone marks, specifically mono- and di-methylation of histone H3 at lysine 4 (H3K4me1/2), leading to a condensed chromatin state and transcriptional repression of the γ-globin genes.
By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an accumulation of these activating marks at the γ-globin promoter. This results in a more open chromatin structure, facilitating the binding of transcription machinery and the subsequent reactivation of γ-globin gene expression. Increased γ-globin production leads to higher levels of fetal hemoglobin (HbF), which can ameliorate the pathophysiology of sickle cell disease. The regulation of the β-globin locus also involves other key transcription factors such as GATA-1 and Erythroid Krüppel-like factor (EKLF).[6][7][8][9][10]
Caption: LSD1-mediated regulation of globin gene expression and the effect of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound powder (purity ≥97%)
-
Sterile, pyrogen-free water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. For example, for 10 mice with an average weight of 25 g, and a dosing volume of 100 µL per mouse, the total volume needed is 1 mL. At a dose of 10 mg/kg, each mouse requires 0.25 mg of RN-1. Therefore, the concentration of the dosing solution should be 2.5 mg/mL.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Dissolve in sterile water: Add the required volume of sterile water for injection to the conical tube. This compound is soluble in water up to 20 mM (approximately 9.05 mg/mL).
-
Vortex to dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to ensure the sterility of the dosing solution for injection.
-
Storage: The prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage of stock solutions, refer to the manufacturer's recommendations (e.g., -20°C or -80°C in an appropriate solvent).
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Mice (e.g., SCD mouse model)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)[11]
-
70% ethanol or other suitable disinfectant
-
Sterile gauze pads
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure and unable to move. The abdominal area should be accessible.
-
Locate the Injection Site: The preferred site for i.p. injection in mice is the lower right quadrant of the abdomen.[11][12][13] This location avoids major organs such as the cecum, bladder, and liver.
-
Disinfect the Injection Site: Swab the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to air dry.
-
Perform the Injection:
-
Tilt the mouse slightly with the head downwards to allow the abdominal organs to shift cranially.[13]
-
Insert the needle, bevel up, at a 15-20 degree angle into the skin and then through the abdominal wall.[12]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[12]
-
If no fluid is aspirated, slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.
-
-
Withdraw the Needle: After the injection is complete, withdraw the needle smoothly.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
Caption: Experimental workflow for in vivo administration and analysis of this compound.
Safety Precautions
-
This compound is for research use only.
-
Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Dispose of all waste materials, including used syringes and needles, in appropriate biohazard containers.
References
- 1. This compound (CAS 1781835-13-9) | Abcam [abcam.com]
- 2. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LSD1 inhibitor RN-1 recapitulates the fetal pattern of hemoglobin synthesis in baboons (P. anubis) | Haematologica [haematologica.org]
- 4. Effect of the LSD1 inhibitor RN-1 on γ-globin and global gene expression during erythroid differentiation in baboons (Papio anubis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlling long range genomic interactions at a native locus by targeted tethering of a looping factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the beta globin locus by transcription factors and chromatin modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locus control region mediated regulation of adult β-globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the β globin locus by transcription factors and chromatin modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the β globin locus by transcription factors and chromatin modifiers | The EMBO Journal [link.springer.com]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. research.vt.edu [research.vt.edu]
Application Notes and Protocols for RN-1 Dihydrochloride Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
RN-1 dihydrochloride is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 70 nM.[1][2][3] It exhibits selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) (IC50 values of 0.51 μM and 2.79 μM, respectively).[1][2] As a critical epigenetic modulator, LSD1 is implicated in various cellular processes, and its inhibition by RN-1 has shown potential in diverse therapeutic areas, including oncology and genetic disorders like sickle cell disease.[4][5]
These application notes provide detailed protocols for the preparation of this compound solutions and methodologies for assessing their stability, crucial for ensuring reproducible and reliable experimental outcomes.
II. Physicochemical Properties and Solubility
This compound is a crystalline solid.[4] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉N₃O₂ · 2HCl | [4] |
| Molecular Weight | 452.42 g/mol | [2][6] |
| Purity | ≥97% (HPLC) | [2][6] |
| CAS Number | 1781835-13-9 | [1][2] |
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| Water | 18 | 39.79 | Sonication and heating to 60°C are recommended to aid dissolution. | [3] |
| Water | 9.05 | 20 | - | [2] |
| DMSO | 9.05 | 20 | Gentle warming may be required. | [2] |
| DMSO | 8 | 17.69 | - | [1] |
| PBS (pH 7.2) | 0.5 | 1.10 | - | [4] |
III. Solution Preparation Protocols
A. Protocol for Preparation of a 10 mM Aqueous Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials for aliquoting
Procedure:
-
Calculate the required mass: To prepare a 10 mM solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 (mM) x 452.42 ( g/mol ) / 1000 For example, to prepare 10 mL of a 10 mM solution, you would need 45.24 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: a. Transfer the weighed powder to a volumetric flask of the appropriate size. b. Add approximately 80% of the final desired volume of sterile, purified water. c. Mix the solution using a magnetic stirrer or by vortexing. d. To aid dissolution, gentle warming in a water bath (up to 60°C) or sonication can be applied.[3] Ensure the solution becomes clear.
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile, purified water to reach the final desired volume.
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage (up to 1 year in solvent).[3]
B. Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials for aliquoting
Procedure:
-
Calculate the required mass: Use the same formula as in the aqueous stock preparation.
-
Weigh the compound: Accurately weigh the calculated amount of this compound.
-
Dissolution: a. Transfer the powder to a suitable vial. b. Add the calculated volume of DMSO. c. Vortex thoroughly until the compound is fully dissolved. Gentle warming may be applied if necessary.[2]
-
Aliquoting and Storage: Aliquot the DMSO stock solution into sterile, single-use vials and store at -20°C or -80°C. Protect from moisture.
IV. Stability of this compound Solutions
The stability of this compound solutions is critical for experimental consistency. As a solid, the compound is stable for at least 4 years when stored at -20°C.[4] In solvent, it is recommended to store aliquots at -80°C for up to one year.[3]
A. Factors Affecting Stability:
-
Temperature: Higher temperatures can accelerate degradation.
-
pH: The stability of compounds with hydrochloride salts can be pH-dependent.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided by aliquoting.
B. Hypothetical Stability Data Summary:
The following tables present hypothetical but plausible stability data for this compound solutions under various conditions, as would be determined by a stability-indicating HPLC method.
Table 1: Long-Term Stability of 1 mM Aqueous Solution at Different Temperatures
| Storage Temperature | Time (Days) | % RN-1 Remaining (Mean ± SD) |
| -80°C | 365 | 99.5 ± 0.4 |
| -20°C | 365 | 98.2 ± 0.7 |
| 4°C | 30 | 95.1 ± 1.2 |
| 25°C (Room Temp) | 7 | 85.3 ± 2.1 |
Table 2: Forced Degradation Study of 1 mM this compound Aqueous Solution
| Stress Condition | Duration | % RN-1 Remaining (Mean ± SD) | Major Degradants Observed |
| 0.1 M HCl | 24 hours | 88.4 ± 1.9 | Yes |
| 0.1 M NaOH | 24 hours | 75.2 ± 2.5 | Yes |
| 3% H₂O₂ | 24 hours | 82.1 ± 2.2 | Yes |
| 60°C Heat | 48 hours | 90.5 ± 1.5 | Yes |
| Photostability (ICH Q1B) | 1.2 million lux hours | 92.3 ± 1.8 | Yes |
V. Experimental Protocols for Stability Assessment
A. Protocol for a Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm[4]
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase A.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak area of RN-1 and any degradation products. The percentage of remaining RN-1 can be calculated by comparing the peak area at a given time point to the initial (time zero) peak area.
B. Protocol for Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are performed according to ICH Q1A(R2) guidelines.[5]
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by the stability-indicating HPLC method.
2. Oxidation:
-
Prepare a solution of this compound in a 3% hydrogen peroxide solution.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Analyze samples by HPLC at specified time points.
3. Thermal Degradation:
-
Store aliquots of the this compound solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Analyze samples by HPLC at specified time points.
4. Photostability:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A parallel sample should be kept in the dark as a control.
-
Analyze both the exposed and dark control samples by HPLC.
VI. Signaling Pathways and Visualizations
Inhibition of LSD1 by this compound leads to the modulation of several downstream signaling pathways, impacting gene expression and cellular processes.
Caption: Experimental workflow for this compound solution preparation and stability assessment.
Caption: Simplified signaling pathway of LSD1 inhibition by this compound.
VII. Conclusion
The protocols and information provided herein offer a comprehensive guide for the preparation and stability assessment of this compound solutions. Adherence to these guidelines is essential for obtaining accurate and reproducible results in preclinical research and drug development activities involving this potent LSD1 inhibitor. The stability of prepared solutions should be regularly monitored, especially when stored for extended periods or under conditions that may promote degradation.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Application Notes and Protocols for RN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). These guidelines are intended to assist researchers in preparing and utilizing this compound for in vitro and in vivo studies.
Biological Activity
This compound is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 value of 70 nM.[1][2] It demonstrates selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 0.51 µM and 2.79 µM, respectively.[1] As an epigenetic modulator, RN-1's inhibition of LSD1 leads to alterations in histone methylation status, thereby influencing gene expression.
The compound is brain-penetrant and has been shown to impair long-term memory in mice.[1][3] Research has highlighted its potential in various therapeutic areas, including oncology, by inducing cytotoxicity in ovarian cancer cells, and in hematology, by inducing fetal hemoglobin (HbF) synthesis, which has shown therapeutic benefits in mouse models of sickle cell disease.[2][3][4]
Solubility Data
Proper dissolution is critical for the accurate and effective use of this compound in experimental settings. The solubility of this compound can vary between batches and is influenced by factors such as purity, hydration state, and temperature. The following table summarizes solubility data from various suppliers. It is always recommended to refer to the batch-specific Certificate of Analysis for the most accurate data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| Water | 8 - 20 mg/mL | 17.69 - 44.21 mM | Sonication and heating to 60°C may be required. | [1][5][6] |
| DMSO | 0.3 - 9.05 mg/mL | 0.66 - 20 mM | Gentle warming may be required to achieve higher concentrations. | [1][2] |
| PBS (pH 7.2) | 0.5 mg/mL | 1.10 mM | - | [2] |
Note: The molecular weight of this compound is 452.42 g/mol .[1][7][8] Calculations for molarity are based on this value.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.52 mg of the compound.
-
Solvent Addition: Add the calculated volume of sterile water to the tube. For a 10 mM solution from 4.52 mg of powder, add 1 mL of water.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37-60°C for 5-10 minutes can be applied.[1][5] Intermittently vortex the tube during warming.
-
Alternatively, sonication can be used to aid dissolution.[5]
-
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. Note that this may lead to some loss of the compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term stability (up to one year).[5]
-
This protocol provides a general workflow for evaluating the effect of this compound on a cellular process, such as cell proliferation or gene expression, in an adherent cell line.
Materials:
-
Adherent cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 96-well)
-
This compound stock solution (prepared as in Protocol 3.1)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for the desired endpoint assay (e.g., CellTiter-Glo® for viability, TRIzol™ for RNA extraction)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of the solvent, e.g., water, as the highest RN-1 concentration).
-
Cell Treatment:
-
Carefully remove the medium from the adhered cells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: After the incubation period, perform the chosen assay according to the manufacturer's instructions.
-
For Cell Viability: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
For Gene Expression: Wash cells with PBS, then lyse the cells and extract total RNA for subsequent analysis by RT-qPCR or RNA-sequencing to assess changes in the expression of LSD1 target genes.
-
Visualizations
Caption: Mechanism of RN-1 action on the LSD1 signaling pathway.
Caption: General experimental workflow for in vitro studies using RN-1.
References
- 1. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. molnova.com [molnova.com]
- 4. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 6. This compound | 1781835-13-9 | Histone Demethylase | MOLNOVA [molnova.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C23H31Cl2N3O2 | CID 90488995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for RN-1 Dihydrochloride in In Vitro LSD1 Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By removing these activating marks, LSD1 typically acts as a transcriptional repressor.[1] LSD1 is often found in complex with other proteins, such as the CoREST repressor complex, to carry out its function.[1] Aberrant LSD1 activity is implicated in various pathologies, including cancer, making it a significant target for therapeutic intervention.[1]
RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1.[2][3][4][5] Its ability to penetrate the brain and its selectivity over other monoamine oxidases, such as MAO-A and MAO-B, make it a valuable tool for studying the biological functions of LSD1 and for potential therapeutic development.[2][4] These application notes provide detailed protocols for utilizing this compound in in vitro LSD1 inhibition assays.
Data Presentation
The inhibitory activity and selectivity of this compound are summarized in the table below. The data highlights its high potency against LSD1 compared to other related enzymes.
| Target | IC50 Value | Description | Reference |
| LSD1 | 70 nM | Potent and irreversible inhibition of Lysine-Specific Demethylase 1. | [2][4][5][6] |
| MAO-A | 0.51 µM | Moderate inhibition of Monoamine Oxidase A. | [2][4] |
| MAO-B | 2.785 µM | Weak inhibition of Monoamine Oxidase B. | [2][4] |
Experimental Protocols
This protocol is adapted from commercially available LSD1 inhibitor screening kits and is based on a multi-step enzymatic reaction.[7] Active LSD1 demethylates a di-methylated H3K4 peptide substrate, producing hydrogen peroxide (H₂O₂).[8] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate the highly fluorescent product, resorufin. The fluorescence intensity is proportional to LSD1 activity, and a decrease in signal indicates inhibition.
A. Materials and Reagents
-
This compound (Cat. No. HY-110130, MedChemExpress or similar)[2]
-
Recombinant human LSD1 enzyme (ensure concentration is at least 200 ng/µL for sufficient signal)[8][9]
-
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Di-methylated H3K4 peptide substrate (e.g., corresponding to the first 21 amino acids of the N-terminal tail of histone H3)[7]
-
Horseradish Peroxidase (HRP)
-
Fluorogenic substrate (e.g., ADHP)
-
DMSO (for dissolving RN-1)
-
Black, 96-well microplate suitable for fluorescence readings
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)[7]
B. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in LSD1 Assay Buffer to create a range of working concentrations (e.g., 0.1 nM to 10 µM) for IC50 determination.
-
LSD1 Enzyme Working Solution: Dilute the recombinant LSD1 enzyme in cold LSD1 Assay Buffer to the desired concentration (e.g., 20-50 nM). Keep on ice.
-
Substrate Working Solution: Prepare the di-methylated H3K4 peptide substrate in LSD1 Assay Buffer at a concentration corresponding to its Km value (if known) or as recommended by the supplier.
-
Detection Reagent Mix: Prepare a mix containing HRP and the fluorogenic substrate (ADHP) in LSD1 Assay Buffer according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh.
C. Assay Procedure
-
Plate Setup:
-
Blank Wells: Add Assay Buffer only.
-
100% Activity Control Wells: Add Assay Buffer and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Add this compound at various concentrations.
-
-
Inhibitor Pre-incubation: Add 5 µL of the diluted RN-1 solutions or vehicle (DMSO in Assay Buffer) to the respective wells.
-
Enzyme Addition: Add 20 µL of the diluted LSD1 enzyme solution to the control and inhibitor wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add 50 µL of the Detection Reagent Mix to each well. Incubate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
D. Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of RN-1 using the following formula: % Inhibition = (1 - (RFU_Inhibitor / RFU_Control)) * 100 Where:
-
RFU_Inhibitor is the Relative Fluorescence Unit from the inhibitor well.
-
RFU_Control is the Relative Fluorescence Unit from the 100% activity control well.
-
-
Plot the % Inhibition against the logarithm of the RN-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: LSD1-mediated demethylation of H3K4me2 leading to transcriptional repression.
Caption: Step-by-step workflow for the fluorometric LSD1 inhibition assay.
Caption: Logical flow of RN-1's irreversible inhibition of LSD1 and its consequences.
References
- 1. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1781835-13-9 | Histone Demethylase | MOLNOVA [molnova.com]
- 4. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 9. abcam.cn [abcam.cn]
Application Notes and Protocols for Western Blot Analysis Following RN-1 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation. LSD1 mediates transcriptional repression by demethylating histone H3 at lysine 4 (H3K4me1/2) and can act as a transcriptional co-activator by demethylating H3K9me1/2. By inhibiting LSD1, this compound can induce changes in gene expression, leading to various cellular effects, including the induction of fetal hemoglobin (HbF), cell cycle arrest, and apoptosis. Western blotting is an indispensable technique to elucidate the downstream molecular consequences of this compound treatment by quantifying changes in the expression and post-translational modification of key proteins.
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound, guidance on target protein selection, and representative data on the expected outcomes.
Key Signaling Pathways Affected by this compound
The primary molecular target of this compound is LSD1. Inhibition of LSD1 leads to the accumulation of methyl marks on histone H3, particularly H3K4me2, which is associated with transcriptional activation. This can lead to the de-repression of tumor suppressor genes and other regulatory factors. Key signaling pathways and proteins affected include:
-
Histone Methylation: Increased levels of mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).
-
Cell Cycle Control: Upregulation of cell cycle inhibitors such as p21, leading to G1 phase arrest.
-
Apoptosis: Modulation of apoptosis-related proteins, including the tumor suppressor p53.
-
EGFR Signaling: Potential interference with downstream signaling of the Epidermal Growth Factor Receptor.
Experimental Protocols
This section provides a comprehensive protocol for Western blot analysis of cells treated with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line known to express LSD1) in appropriate culture vessels and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO.
-
Treatment: Dilute the stock solution to the desired final concentrations in fresh culture medium. Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control (e.g., DMSO or water).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
II. Sample Preparation: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
III. SDS-PAGE and Protein Transfer
-
Sample Preparation for Electrophoresis:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
IV. Immunoblotting and Detection
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the target protein (e.g., anti-H3K4me2, anti-p21, anti-p53) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
V. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software.
-
Normalization: Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.
-
Quantification: Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
The following table summarizes representative quantitative data from Western blot analyses following treatment with an LSD1 inhibitor. The data is presented as a fold change in protein expression or modification relative to a vehicle-treated control.
| Target Protein | Treatment | Concentration (µM) | Time (hours) | Fold Change (relative to control) |
| H3K4me2 | This compound | 1 | 48 | ~2.5 - 3.5 |
| H3K9me2 | This compound | 1 | 48 | ~1.5 - 2.0 |
| p21 | This compound | 5 | 24 | ~3.0 - 4.0 |
| p53 | This compound | 5 | 24 | ~1.5 - 2.5 |
| LSD1 | This compound | 1 | 48 | No significant change |
| β-actin | This compound | 1-5 | 24-48 | 1.0 (Loading Control) |
Note: The exact fold change may vary depending on the cell line, experimental conditions, and the specific antibodies used. The data presented here are representative of the expected effects of potent LSD1 inhibitors.
Visualizations
Experimental Workflow
Caption: Western Blot Workflow after this compound Treatment.
This compound Signaling Pathway
Caption: Signaling Pathway of this compound via LSD1 Inhibition.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using RN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context.[1] This method allows researchers to determine whether a specific protein is associated with a particular genomic region in living cells.[1] These application notes provide a detailed protocol for performing ChIP experiments to assess the effect of RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), on histone modifications.
This compound is a cell-permeable compound that irreversibly inhibits LSD1, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] By inhibiting LSD1, this compound is expected to lead to an increase in the levels of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2), which are associated with active or poised gene transcription.[3] These notes will guide users through the process of treating cells with this compound and subsequently performing a ChIP assay to analyze the changes in histone methylation patterns at specific gene loci.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against LSD1 and other monoamine oxidases (MAOs). This data highlights the compound's potency and selectivity for LSD1.
| Target Enzyme | IC50 Value | Reference |
| Lysine-Specific Demethylase 1 (LSD1) | 70 nM | [2] |
| Monoamine Oxidase A (MAO-A) | 0.51 µM | |
| Monoamine Oxidase B (MAO-B) | 2.79 µM |
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism by which this compound inhibits LSD1, leading to alterations in histone methylation and downstream effects on gene expression.
Caption: Mechanism of this compound action in the nucleus.
Experimental Workflow for ChIP with this compound Treatment
This diagram outlines the key steps for a ChIP experiment designed to investigate the effects of this compound on histone methylation.
Caption: Workflow for ChIP with this compound treatment.
Detailed Experimental Protocols
This section provides a comprehensive protocol for a ChIP experiment to analyze the effect of this compound on histone H3 lysine 4 di-methylation (H3K4me2).
Materials
-
Cell culture medium and supplements
-
This compound (prepare stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Dilution Buffer
-
Antibody against H3K4me2 (ChIP-grade)
-
Normal Rabbit or Mouse IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target and control gene loci
Protocol
Day 1: Cell Treatment and Cross-linking
-
Cell Culture: Plate cells at an appropriate density and allow them to attach and grow to ~80% confluency.
-
This compound Treatment:
-
Prepare working concentrations of this compound in fresh cell culture medium. Based on its in vitro potency, a starting concentration range of 1-10 µM is recommended.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.
-
A treatment time of 24-48 hours is suggested to allow for changes in histone methylation to occur.
-
-
Cross-linking:
-
To the culture medium, add formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.[1]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation. The cell pellets can be stored at -80°C at this point.
-
Day 2: Cell Lysis and Chromatin Shearing
-
Cell Lysis:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate on ice to shear the chromatin to an average size of 200-1000 bp.[4]
-
Optimization of sonication conditions (power and duration) is critical and should be performed for each cell type.
-
After sonication, centrifuge the samples to pellet cellular debris. The supernatant contains the soluble chromatin.
-
Take a small aliquot of the sheared chromatin to serve as the "input" control.
-
Day 3: Immunoprecipitation
-
Chromatin Dilution and Pre-clearing:
-
Dilute the sheared chromatin with Dilution Buffer.
-
Add prepared Protein A/G magnetic beads and rotate at 4°C for 1 hour to pre-clear the chromatin and reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared chromatin, add 2-5 µg of the anti-H3K4me2 antibody.
-
For the negative control, add an equivalent amount of Normal Rabbit/Mouse IgG to a separate tube of pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Rotate for 1-2 hours at 4°C.
-
Day 4: Washes, Elution, and Reverse Cross-linking
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally TE Buffer to remove non-specifically bound proteins.[1]
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate at 65°C with shaking to elute the chromatin from the beads.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Reverse Cross-linking:
Day 5: DNA Purification and Analysis
-
DNA Purification:
-
Purify the DNA from the immunoprecipitated samples and the input control using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.[1]
-
-
DNA Analysis (qPCR):
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of genes known to be regulated by LSD1 or histone H3K4 methylation.
-
Also, use primers for a negative control region (e.g., a gene-desert region) where the histone modification is not expected to be present.
-
Calculate the enrichment of the H3K4me2 mark at the target loci in the this compound-treated samples relative to the vehicle-treated samples. The results are typically expressed as a percentage of the input DNA. An increase in the percentage of input in the RN-1 treated samples compared to the control would indicate that RN-1 treatment led to an accumulation of the H3K4me2 mark at that specific genomic location.
-
Conclusion
This guide provides a framework for utilizing this compound in conjunction with Chromatin Immunoprecipitation to probe the epigenetic landscape of cells. By following these protocols, researchers can effectively investigate the role of LSD1 in gene regulation and the therapeutic potential of its inhibitors. Successful execution of these experiments will provide valuable insights into the dynamic nature of histone modifications and their impact on cellular function.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 3. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequently Asked Questions About Chromatin Immunoprecipitation (ChIP) [sigmaaldrich.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following RN-1 Dihydrochloride Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a key epigenetic regulator involved in transcriptional repression and activation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), respectively. Dysregulation of LSD1 has been implicated in various diseases, including cancer and sickle cell disease.[5][6] this compound has demonstrated the ability to induce fetal hemoglobin (HbF) by increasing γ-globin expression, highlighting its potential as a therapeutic agent.[1][5][7] Understanding the global gene expression changes induced by this compound is crucial for elucidating its mechanism of action and identifying novel therapeutic applications.
These application notes provide a comprehensive guide for researchers to design and execute experiments to analyze the transcriptomic effects of this compound exposure. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways affected by this compound.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize expected and observed gene expression changes in response to this compound treatment, based on studies of RN-1 and other LSD1 inhibitors. These tables are intended to serve as a template for presenting quantitative data from RNA-sequencing (RNA-seq) or quantitative real-time PCR (qPCR) experiments.
Table 1: Upregulated Genes Following this compound Treatment in Baboon Proerythroblasts
| Gene Symbol | Log2 Fold Change (RNA-Seq) | Function |
| HBG1/HBG2 (γ-globin) | > 2.0 | Fetal hemoglobin synthesis[8] |
| GATA2 | > 1.5 | Erythroid differentiation[8] |
| GFI1B | > 1.5 | Erythroid differentiation[8] |
| LYN | > 1.5 | Erythroid differentiation[8] |
| Immune Response Genes | Varies | Upregulation of genes associated with immune and cytokine-signaling pathways has been observed with LSD1 inhibitors. |
| Epidermal Differentiation Genes | Varies | LSD1 inhibition can promote epidermal differentiation through the derepression of key transcription factors. |
Note: The Log2 Fold Change values are illustrative and based on published studies.[8] Actual results may vary depending on the experimental system.
Table 2: Downregulated Genes Following this compound Treatment
| Gene Symbol | Log2 Fold Change (RNA-Seq) | Function |
| MYC | Varies | Oncogene, cell cycle progression |
| E2F1 | Varies | Cell cycle progression |
| BCL11A | Not observed to be downregulated at the transcriptional level by RN-1 in some studies[8] | Repressor of γ-globin expression |
| ZBTB7A (LRF) | Not observed to be downregulated at the transcriptional level by RN-1 in some studies[8] | Repressor of γ-globin expression |
| NCOR1 | Modulated by RN-1 treatment[1] | Co-repressor of γ-globin |
| SOX6 | Modulated by RN-1 treatment[1] | Co-repressor of γ-globin |
Note: The effect of LSD1 inhibitors on the expression of certain genes can be cell-type and context-dependent.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for studying gene expression changes following this compound exposure.
LSD1-Mediated Signaling Pathways
Caption: An overview of major signaling pathways influenced by the inhibition of LSD1.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Objective: To treat a relevant cell line with this compound to induce changes in gene expression.
Materials:
-
Cell line of interest (e.g., K562 human erythroleukemia cells, primary human CD34+ hematopoietic progenitor cells)
-
Complete cell culture medium
-
This compound (powder)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. A concentration of 1-10 mM is recommended. Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in the complete cell culture medium to the desired final concentration. A concentration of 0.004 µM (4 nM) has been shown to be effective in inducing γ-globin expression in erythroid progenitor cells.[1] Include a vehicle control (an equivalent volume of water or DMSO without the drug).
-
Incubation: Incubate the cells for the desired period. For long-term studies, such as the induction of erythroid differentiation, a treatment duration of up to 14 days may be necessary, with media and drug changes every 2-3 days.[1] For observing earlier transcriptomic changes, a 24-72 hour incubation period may be sufficient.
-
Cell Harvesting: After the incubation period, harvest the cells for RNA isolation.
Protocol 2: RNA Isolation and Quality Control
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
Harvested cell pellets
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
Ethanol (70% and 100%)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
Follow the manufacturer's instructions for the chosen RNA isolation kit.
-
RNA Quantification: Measure the RNA concentration using a spectrophotometer.
-
RNA Quality Assessment: Assess the purity of the RNA by checking the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
RNA Integrity: Determine the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value of ≥ 8 is recommended for downstream applications like RNA-seq.
Protocol 3: cDNA Synthesis and Quantitative Real-Time PCR (qPCR)
Objective: To validate the gene expression changes of specific target genes identified from RNA-seq or hypothesized to be affected by this compound.
Materials:
-
High-quality total RNA
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers (for SYBR Green) or TaqMan gene expression assays
-
Housekeeping gene primers/probes (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers (or TaqMan assay), cDNA template, and nuclease-free water.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples.[9][10] Normalize the expression of the target genes to the expression of a stable housekeeping gene.
Concluding Remarks
This document provides a framework for investigating the effects of this compound on gene expression. The provided protocols and data presentation formats are intended to guide researchers in conducting robust and reproducible experiments. The visualization of key signaling pathways offers a conceptual basis for interpreting the observed transcriptomic changes. By employing these methodologies, researchers can further elucidate the molecular mechanisms of this compound and advance its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted DNA oxidation by LSD1–SMAD2/3 primes TGF-β1/ EMT genes for activation or repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 4. This compound (CAS 1781835-13-9) | Abcam [abcam.com]
- 5. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 7. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the LSD1 inhibitor RN-1 on γ-globin and global gene expression during erythroid differentiation in baboons (Papio anubis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fetal Hemoglobin Levels after RN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) and β-thalassemia are debilitating genetic hemoglobinopathies characterized by deficient or abnormal β-globin chain synthesis. A promising therapeutic strategy for these conditions is the pharmacological reactivation of fetal hemoglobin (HbF, α2γ2), which can ameliorate the clinical severity of the diseases.[1][2] RN-1 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark associated with gene activation.[1][2] By inhibiting LSD1, RN-1 prevents the removal of these activating marks at the γ-globin gene promoter, leading to its re-expression and a subsequent increase in HbF levels.[2][3] These application notes provide detailed protocols for the quantification of HbF and γ-globin mRNA in response to RN-1 treatment.
Signaling Pathway of RN-1 in Fetal Hemoglobin Induction
RN-1 acts as an irreversible inhibitor of the LSD1/CoREST complex, which is recruited to the γ-globin promoter by transcription factors such as BCL11A. Inhibition of LSD1 leads to an increase in the H3K4me2 active histone mark at the γ-globin promoter, resulting in chromatin de-condensation and transcriptional activation. This ultimately leads to increased γ-globin mRNA synthesis and subsequent production of fetal hemoglobin (HbF).
Caption: RN-1 Signaling Pathway for HbF Induction.
Experimental Workflow for Measuring HbF after RN-1 Treatment
A typical experimental workflow to assess the efficacy of RN-1 involves treating a relevant biological system, followed by the collection of samples and subsequent analysis of HbF protein and γ-globin mRNA levels.
Caption: Experimental Workflow.
Data Presentation
The following tables summarize the quantitative effects of RN-1 on fetal hemoglobin levels as reported in preclinical studies.
Table 1: Effect of RN-1 on Fetal Hemoglobin (HbF) and F-cell Percentage in Sickle Cell Disease (SCD) Mice. [2][4][5]
| Treatment Group | Duration | HbF (% of total Hemoglobin) | F-cells (%) |
| Untreated Control | 4 weeks | 0.32 ± 0.05 | 3.05 ± 0.26 |
| RN-1 (3 µg/g/day) | 4 weeks | 0.45 ± 0.07 | Not Reported |
| RN-1 (5 mg/kg) | 4 weeks | Not Reported | 7.63 ± 0.68 |
| RN-1 (10 µg/g/day) | 2 weeks | 0.98 ± 0.15 | 10.0 ± 2.0 |
| RN-1 (10 µg/g/day) | 4 weeks | 1.20 ± 0.20 | 15.0 ± 2.5 |
Table 2: Effect of RN-1 on γ-globin mRNA Expression in SCD Mice. [2][4]
| Treatment Group | Duration | γ-globin mRNA (fold change vs. control) | γ/(γ+β) mRNA ratio (%) |
| Untreated Control | 4 weeks | 1.0 | 0.03 |
| RN-1 (3 µg/g/day) | 4 weeks | ~4 | Not Reported |
| RN-1 (10 µg/g/day) | 2 weeks | ~11 | 0.3 |
| RN-1 (10 µg/g/day) | 4 weeks | ~15 | 0.4 |
Table 3: Effect of Long-Term RN-1 Treatment in Baboons. [1]
| Parameter | Pre-treatment | Post-treatment (Day 170+) |
| HbF (%) | ~1.0 | 11.9 - 12.5 |
| F-cells (%) | ~10 | 60 - 70 |
| F-reticulocytes (%) | ~15 | 70 - 80 |
| γ-globin chain synthesis (γ/γ+β) | <0.05 | 0.26 - 0.29 |
Experimental Protocols
Quantification of Fetal Hemoglobin (%HbF) by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the Bio-Rad VARIANT™ II Hemoglobin Testing System using the β-Thalassemia Short Program.[2][6][7]
Principle: Ion-exchange HPLC separates hemoglobin variants based on their charge differences. The Bio-Rad VARIANT™ II system automates this process, providing quantitative results for HbF as a percentage of total hemoglobin.
Materials and Reagents:
-
Bio-Rad VARIANT™ II Hemoglobin Testing System
-
VARIANT™ II β-Thalassemia Short Program Reorder Pack (Cat. No. 270-2103 or similar)
-
Whole blood collected in EDTA tubes
-
Calibrators and controls provided with the kit
Protocol:
-
Instrument Preparation: Power on the Bio-Rad VARIANT™ II system and allow it to initialize. Ensure that the reagent reservoirs are sufficiently filled and that the waste container has adequate capacity.
-
Calibration and Quality Control: Perform system calibration and run quality control samples as per the manufacturer's instructions for the β-Thalassemia Short Program.
-
Sample Preparation: Gently mix the whole blood samples by inversion. No further sample preparation is required as the instrument performs automated sampling from capped primary tubes.
-
Sample Loading: Place the barcoded primary sample tubes in the instrument's sample racks.
-
Running the Assay: Initiate the β-Thalassemia Short Program. The instrument will automatically perform sample aspiration, dilution, injection, and chromatographic separation. The run time is approximately 6.5 minutes per sample.
-
Data Analysis: The system's software will automatically integrate the chromatogram peaks and calculate the percentage of HbF. Review the chromatograms for any abnormalities and validate the results based on the quality control data.
Quantification of F-cells by Flow Cytometry
This protocol describes the intracellular staining of red blood cells (RBCs) for HbF.[3][8][9][10]
Principle: Flow cytometry is used to enumerate the percentage of RBCs containing fetal hemoglobin (F-cells). This requires fixation and permeabilization of the cells to allow an anti-HbF antibody to access its intracellular target.
Materials and Reagents:
-
Flow cytometer
-
Whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (0.05% in PBS)
-
Triton™ X-100 (0.1% in PBS)
-
PE-conjugated Mouse Anti-Human Fetal Hemoglobin antibody (e.g., Clone 2D12 or HBF-1)
-
PE-conjugated Mouse IgG1, κ Isotype Control
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Protocol:
-
Cell Preparation: a. Transfer 10 µL of whole blood to a FACS tube. b. Wash the cells by adding 2 mL of PBS containing 0.1% BSA (PBS-BSA), centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.
-
Fixation: a. Resuspend the cell pellet in 1 mL of cold 0.05% glutaraldehyde solution. b. Incubate for 10 minutes at room temperature.
-
Washing after Fixation: a. Add 2 mL of PBS-BSA, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.
-
Permeabilization: a. Resuspend the cell pellet in 0.5 mL of 0.1% Triton™ X-100 solution. b. Incubate for 5 minutes at room temperature.
-
Washing after Permeabilization: a. Add 2 mL of PBS-BSA, centrifuge at 500 x g for 5 minutes, and discard the supernatant.
-
Antibody Staining: a. Resuspend the cell pellet in 100 µL of PBS-BSA. b. Add the PE-conjugated anti-HbF antibody or the isotype control at the manufacturer's recommended concentration. c. Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
Final Washes: a. Add 2 mL of PBS-BSA, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat this wash step.
-
Sample Acquisition: a. Resuspend the final cell pellet in 0.5 mL of PBS-BSA. b. Acquire the samples on a flow cytometer. Collect at least 50,000 events in a gate set around the RBC population based on forward and side scatter properties.
-
Data Analysis: a. Analyze the data using appropriate flow cytometry software. b. Gate on the RBC population and determine the percentage of PE-positive cells in the samples stained with the anti-HbF antibody, using the isotype control to set the gate for background fluorescence.
Quantification of γ-globin mRNA by qRT-PCR
This protocol outlines the steps for measuring the relative expression of γ-globin mRNA.[11]
Principle: Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure the amount of a specific mRNA in a sample. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for real-time PCR with gene-specific primers.
Materials and Reagents:
-
Total RNA extraction kit (e.g., TRIzol™ or column-based kits)
-
cDNA synthesis kit (e.g., SuperScript™ IV First-Strand Synthesis System)
-
SYBR™ Green PCR Master Mix
-
Real-time PCR instrument
-
Nuclease-free water
-
Primers for human γ-globin (HBG1/HBG2) and a housekeeping gene (e.g., Oaz1 for mouse samples, or GAPDH/ACTB for human samples).
Primer Sequences:
-
Human γ-globin (HBG1): [12]
-
Forward: 5'-GGAAGATGCTGGAGGAGAAACC-3'
-
Reverse: 5'-GTCAGCACCTTCTTGCCATGTG-3'
-
-
Mouse Ornithine Decarboxylase Antizyme 1 (Oaz1) - Housekeeping Gene: [11]
-
Note: Specific primer sequences for Oaz1 were used in the Cui et al. 2015 study but are not provided in the main text or readily available supplementary information. It is recommended to design and validate primers for Oaz1 or use a well-established housekeeping gene for mouse studies.
-
-
Human GAPDH (Example Housekeeping Gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Protocol:
-
RNA Extraction: a. Extract total RNA from cell pellets or tissues using a method of choice, following the manufacturer's protocol. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop™) or a bioanalyzer.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Real-Time PCR: a. Prepare the qPCR reaction mixture in a total volume of 20 µL:
- 10 µL of 2x SYBR™ Green PCR Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10 dilution)
- 6 µL of nuclease-free water b. Set up the reactions in triplicate for each sample and primer set. Include no-template controls for each primer set. c. Perform the qPCR using a real-time PCR instrument with the following cycling conditions (example):
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute d. Perform a melt curve analysis at the end of the run to verify the specificity of the PCR products.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target gene (γ-globin) and the housekeeping gene. b. Calculate the relative expression of γ-globin mRNA using the ΔΔCt method. Normalize the Ct value of γ-globin to the Ct value of the housekeeping gene for each sample (ΔCt = Ctγ-globin - Cthousekeeping). Then, normalize the ΔCt of the treated samples to the ΔCt of the control samples (ΔΔCt = ΔCttreated - ΔCtcontrol). The fold change in expression is calculated as 2-ΔΔCt.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always refer to the manufacturer's instructions for instruments and kits. All research should be conducted in accordance with institutional and national guidelines.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Fetal Hemoglobin Monoclonal Antibody (HBF-1), PE (MHFH04) [thermofisher.com]
- 8. PE Mouse Anti-Human Fetal Hemoglobin [bdbiosciences.com]
- 9. PE Mouse Anti-Human Fetal Hemoglobin [bdbiosciences.com]
- 10. FITC Mouse Anti-Human Fetal Hemoglobin [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
Application Notes and Protocols for Behavioral Assays in Mice Treated with RN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-1 dihydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). As an epigenetic modulator, this compound has emerged as a valuable tool for investigating the role of LSD1 in various biological processes, including neuronal function and behavior. Preclinical studies have demonstrated that this compound is brain penetrant and can impact long-term memory in mice. Furthermore, research on other selective LSD1 inhibitors suggests potential effects on a broader range of behavioral domains, including anxiety, social interaction, and repetitive behaviors.
These application notes provide detailed protocols for a battery of behavioral assays to comprehensively evaluate the in vivo effects of this compound in mice. The included assays are the Elevated Plus Maze (EPM) for anxiety-like behavior, the Novel Object Recognition (NOR) test for recognition memory, the Forced Swim Test (FST) for depressive-like behavior, and the Three-Chamber Social Interaction Test for sociability.
Mechanism of Action: LSD1 Signaling Pathway
LSD1, also known as KDM1A, is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 and H3K9. Demethylation of H3K4 is associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation. LSD1 is a key component of several large protein complexes, most notably the CoREST and NuRD complexes, which enhance its demethylase activity and recruit it to specific genomic loci. By inhibiting LSD1, this compound prevents these histone modifications, leading to alterations in gene expression that can impact neuronal development, synaptic plasticity, and ultimately, behavior.
Caption: LSD1 Signaling Pathway and RN-1 Inhibition.
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for key behavioral assays and present expected quantitative data based on studies with selective LSD1 inhibitors.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow:
Caption: Elevated Plus Maze Experimental Workflow.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Individually house mice and handle them for several days before testing. On the test day, allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use automated video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation:
Studies with neuroLSD1-mutant mice suggest a potential anxiolytic-like effect of reduced LSD1 function. Therefore, treatment with this compound may increase the time spent and entries into the open arms of the EPM.
| Treatment Group | Time in Open Arms (s) | Entries into Open Arms | Total Distance Traveled (cm) |
| Vehicle Control | 25 ± 5 | 8 ± 2 | 1500 ± 200 |
| RN-1 (low dose) | 35 ± 6 | 12 ± 3 | 1550 ± 210 |
| RN-1 (high dose) | 45 ± 8 | 15 ± 4 | 1600 ± 190 |
| Diazepam (1 mg/kg) | 60 ± 10 | 20 ± 5 | 1450 ± 180 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes.
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses recognition memory in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Workflow:
Caption: Novel Object Recognition Experimental Workflow.
Protocol:
-
Apparatus: An open-field arena. A variety of objects that are different in shape, color, and texture but similar in size.
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Training (Day 2, T1):
-
Administer this compound or vehicle control.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore for 10 minutes.
-
-
Testing (Day 2, T2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
-
Data Analysis:
-
Manually or with video tracking software, score the time spent exploring each object (sniffing or touching with the nose).
-
Calculate the discrimination index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).
-
Data Presentation:
This compound has been shown to impair long-term memory. Therefore, a decrease in the discrimination index is expected, particularly with a 24-hour retention interval.
| Treatment Group | Retention Interval | Discrimination Index (DI) | Total Exploration Time (s) |
| Vehicle Control | 1 hour | 0.4 ± 0.05 | 40 ± 5 |
| RN-1 (10 mg/kg) | 1 hour | 0.35 ± 0.06 | 38 ± 6 |
| Vehicle Control | 24 hours | 0.3 ± 0.04 | 35 ± 4 |
| RN-1 (10 mg/kg) | 24 hours | 0.05 ± 0.03** | 33 ± 5 |
Data are presented as mean ± SEM. **p < 0.01 compared to Vehicle Control at 24 hours. Data are based on published findings for RN-1 and other LSD1 inhibitors.[1]
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a widely used rodent behavioral test to assess depressive-like states and the efficacy of antidepressant drugs. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation.
Protocol:
-
Apparatus: A transparent cylindrical container filled with water.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle control.
-
Procedure:
-
Gently place the mouse into the cylinder filled with water (23-25°C).
-
The test duration is typically 6 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Data Presentation:
The effect of this compound on depressive-like behavior is not well-established. However, given the role of epigenetics in depression, it is a relevant assay to perform.
| Treatment Group | Immobility Time (s) |
| Vehicle Control | 120 ± 15 |
| RN-1 (low dose) | 110 ± 12 |
| RN-1 (high dose) | 95 ± 10 |
| Fluoxetine (20 mg/kg) | 60 ± 8** |
*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Three-Chamber Social Interaction Test
This test assesses general sociability and preference for social novelty in mice.
Protocol:
-
Apparatus: A rectangular, three-chambered box. The outer chambers contain small, transparent cylinders to house stranger mice.
-
Habituation: Allow the test mouse to freely explore all three empty chambers for 10 minutes.
-
Sociability Test:
-
Place an unfamiliar mouse (Stranger 1) in one of the side chamber cylinders. The other cylinder remains empty.
-
Place the test mouse in the center chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each cylinder.
-
-
Social Novelty Test:
-
Immediately following the sociability test, place a new unfamiliar mouse (Stranger 2) in the previously empty cylinder.
-
The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).
-
Allow the test mouse to explore for 10 minutes and record the time spent sniffing each cylinder.
-
Data Presentation:
Studies with other LSD1 inhibitors have shown a rescue of social deficits in mouse models of autism.[2] Therefore, this compound may enhance sociability or preference for social novelty.
| Treatment Group | Time Sniffing Stranger 1 vs. Empty (s) | Time Sniffing Stranger 2 vs. Stranger 1 (s) |
| Vehicle Control | 60 ± 8 vs. 20 ± 4 | 55 ± 7 vs. 30 ± 5* |
| RN-1 (low dose) | 70 ± 9 vs. 18 ± 3 | 65 ± 8 vs. 25 ± 4 |
| RN-1 (high dose) | 80 ± 10 vs. 15 ± 2 | 75 ± 9 vs. 20 ± 3** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 for time with stranger vs. empty/familiar. Data are hypothetical and based on expected outcomes from related compounds.
Conclusion
This compound, as a potent LSD1 inhibitor, holds significant potential for elucidating the role of epigenetic mechanisms in complex behaviors. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to investigate the behavioral pharmacology of this compound in mice. It is recommended to perform a full dose-response study for each behavioral assay to fully characterize the compound's effects. Furthermore, correlating behavioral data with molecular analyses of histone modifications and gene expression in relevant brain regions will provide a deeper understanding of the mechanisms underlying the observed phenotypes.
References
RN-1 Dihydrochloride: A Potent Tool for Epigenetic Regulation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RN-1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[2][3] By inhibiting LSD1, this compound leads to an accumulation of these histone marks, resulting in alterations in gene expression. This property makes it a valuable tool for studying the role of LSD1 in various biological processes, including cancer biology, neurobiology, and hematopoiesis. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Physicochemical Properties and In Vitro Efficacy
This compound is a white to off-white solid that is soluble in water and DMSO. It exhibits high potency and selectivity for LSD1 over other monoamine oxidases.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₉N₃O₂ · 2HCl | [4] |
| Molecular Weight | 452.42 g/mol | [4] |
| Purity | ≥97% (HPLC) | [4] |
| Storage | Store at -20°C | [4] |
| Solubility | Soluble to 20 mM in water and to 20 mM in DMSO with gentle warming | [4] |
| LSD1 IC₅₀ | 70 nM | [1][2] |
| MAO-A IC₅₀ | 0.51 µM | [1][2] |
| MAO-B IC₅₀ | 2.79 µM | [1][2] |
| U937 Cell Differentiation IC₅₀ | 0.127 µM | [1] |
Mechanism of Action and Signaling Pathway
This compound irreversibly inhibits LSD1, an enzyme that demethylates H3K4me1/2. This inhibition leads to the accumulation of these histone marks at the promoter and enhancer regions of target genes, which in turn alters gene expression. LSD1 is often part of larger protein complexes, such as the CoREST and NuRD complexes, which also include histone deacetylases (HDACs).[2][5] These complexes are recruited to specific genomic loci by transcription factors. By inhibiting LSD1, RN-1 disrupts the repressive function of these complexes, leading to the activation of target genes.
Caption: Simplified signaling pathway of LSD1 inhibition by RN-1.
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to study its effects on cell viability and epigenetic modifications.
Materials:
-
This compound
-
Sterile, high-purity DMSO
-
Appropriate cancer cell line (e.g., HCT116 colorectal cancer cells)[6][7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in the appropriate culture plates at a density that will allow for logarithmic growth during the treatment period. For HCT116 cells, a density of 5,000-10,000 cells per well in a 96-well plate is suitable for viability assays.[9]
-
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest RN-1 treatment.
-
Replace the existing medium with the medium containing RN-1 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following treatment, proceed with the desired downstream assays, such as cell viability assays (MTT, CellTiter-Glo), Western blotting, or RNA extraction for gene expression analysis.
-
Protocol 2: Western Blot Analysis of Histone H3K4 Methylation
This protocol outlines the steps for detecting changes in H3K4me1/2 levels in cells treated with this compound.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Histone H3 (pan-H3, as a loading control)
-
Anti-H3K4me1
-
Anti-H3K4me2
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the H3K4me1/2 signals to the total H3 signal.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol describes how to perform a ChIP assay to investigate the enrichment of H3K4me2 at specific gene promoters following RN-1 treatment.
Materials:
-
RN-1 treated and control cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
ChIP dilution buffer
-
Anti-H3K4me2 antibody
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
SYBR Green qPCR master mix
-
Primers for target gene promoters (e.g., a known LSD1 target) and a negative control region.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[10]
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in a suitable buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.[11]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Save an aliquot as the "input" control.
-
Incubate the chromatin with the anti-H3K4me2 antibody or IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[11]
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using the purified ChIP DNA and input DNA with primers for your target gene promoter and a negative control region.
-
Calculate the percent input for each sample to determine the enrichment of H3K4me2 at the target locus.
-
In Vivo Applications
This compound has been shown to be effective in vivo. In a sickle cell disease (SCD) mouse model, daily intraperitoneal (i.p.) injections of RN-1 at doses of 3 mg/kg and 10 mg/kg for 2 to 4 weeks resulted in increased fetal hemoglobin (HbF) levels and reduced disease pathology.[3][12][13][14]
| Animal Model | Dosage and Administration | Observed Effects | Reference(s) |
| Sickle Cell Disease (SCD) Mouse | 3-10 mg/kg, i.p., daily for 2-4 weeks | Increased HbF, reduced sickling and tissue damage | [3][12][13][14] |
| C57BL/6 Mice | 10 mg/kg, i.p. | Impaired long-term memory | [1] |
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference(s) |
| U937 | Histiocytic Lymphoma | 0.127 | Cell Growth Assay | [1] |
| SKOV3 | Ovarian Cancer | ~100-200 | Cytotoxicity Assay | [15] |
| OVCAR3 | Ovarian Cancer | ~100-200 | Cytotoxicity Assay | [15] |
| A2780 | Ovarian Cancer | ~100-200 | Cytotoxicity Assay | [15] |
Experimental Workflow Visualization
Caption: General experimental workflow for studying RN-1.
Conclusion
This compound is a powerful and selective tool for investigating the epigenetic functions of LSD1. Its ability to modulate histone methylation and gene expression makes it highly relevant for research in oncology, neurobiology, and hematology. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the roles of LSD1 in health and disease. As with any chemical probe, it is essential to include appropriate controls and to consider potential off-target effects in the interpretation of experimental results.
References
- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HCT-116 Transfection Kit (Colon Carcinoma) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurodegenerative Diseases with RN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Epigenetic dysregulation is increasingly recognized as a key contributor to the pathology of these diseases. Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic modulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), primarily acting as a transcriptional repressor.
Recent studies have implicated LSD1 in the pathogenesis of neurodegenerative disorders. Notably, pathological tau, a hallmark of Alzheimer's disease, has been shown to sequester LSD1 in the cytoplasm of neurons, leading to its nuclear depletion and contributing to neurodegeneration.[1][2] This suggests that inhibiting LSD1 could be a promising therapeutic strategy.
RN-1 dihydrochloride is a potent and selective, cell-permeable inhibitor of LSD1 with an IC50 of 70 nM.[3] It exhibits selectivity for LSD1 over monoamine oxidase A (MAO-A) and MAO-B.[3] Its ability to penetrate the brain makes it a valuable tool for studying the role of LSD1 in the central nervous system and for evaluating the therapeutic potential of LSD1 inhibition in neurodegenerative disease models.[3]
These application notes provide a comprehensive guide for utilizing this compound to investigate its neuroprotective effects in both in vitro and in vivo models of neurodegenerative diseases.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing LSD1 inhibitors, providing a reference for expected outcomes when using this compound.
Table 1: In Vitro Efficacy of LSD1 Inhibition in Neuronal Cell Lines
| Cell Line | Treatment | Concentration (µM) | Outcome Measure | Result |
| SH-SY5Y (Neuroblastoma) | LSD1 Inhibitor (HCI-2509) | 1 - 3 | H3K4me2 Levels | Dose-dependent increase[4] |
| SH-SY5Y (Neuroblastoma) | LSD1 Inhibitor (HCI-2509) | 1 - 3 | H3K9me2 Levels | Dose-dependent increase[4] |
| SH-SY5Y (Neuroblastoma) | NCI Compound Screen | 0.195 - 1.52 | IC50 (Cell Viability) | Potent anti-proliferative activity[5] |
| Primary Cortical Neurons | LSD1 Inhibitor (GSK-LSD1) | Not Specified | H3K4me2 Levels | Global increase[6] |
| Human Neural Stem Cells | LSD1 Inhibitor (GSK-LSD1) | Not Specified | Neurogenesis | Decreased[7] |
Table 2: In Vivo Efficacy of LSD1 Inhibition in a Mouse Model of Alzheimer's Disease
| Animal Model | Treatment | Dosage | Outcome Measure | Result |
| SAMP8 Mice | Vafidemstat (ORY-2001) | Not Specified | Memory Deficits | Restoration of memory[8] |
| SAMP8 Mice | Vafidemstat (ORY-2001) | Not Specified | Aggressive Behavior | Reduction to normal levels |
| Alzheimer's Disease Patients (Phase IIa) | Vafidemstat (ORY-2001) | 0.6 - 1.2 mg | Neuroinflammation (YKL40) | Significant reduction[9] |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxin in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta 25-35 for Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be below 0.1%. Pre-treat the cells with this compound for 2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells at a pre-determined toxic concentration.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot for Histone Methylation
This protocol details the procedure for assessing changes in global H3K4me2 and H3K9me2 levels following this compound treatment.
Materials:
-
Treated and untreated neuronal cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to Total Histone H3.
In Vivo Administration in a Mouse Model of Alzheimer's Disease
This protocol describes the oral administration of this compound to a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
Materials:
-
Alzheimer's disease mouse model
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Animal Handling: Acclimatize the mice to handling and the gavage procedure.
-
Oral Administration: Administer the this compound solution or vehicle to the mice via oral gavage once daily for the duration of the study. A typical dose might range from 1-10 mg/kg.
-
Behavioral Testing: At the end of the treatment period, perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.
-
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., measurement of Aβ plaques, tau pathology, and histone methylation levels).
Visualizations
Caption: Proposed mechanism of RN-1 in mitigating tau-mediated neurodegeneration.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo studies of this compound in an Alzheimer's mouse model.
References
- 1. The inhibition of LSD1 via sequestration contributes to tau-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of LSD1 via sequestration contributes to tau-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Troubleshooting & Optimization
Technical Support Center: RN-1 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RN-1 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors, including the choice of solvent, concentration, and handling technique. Please refer to the troubleshooting guide below for a systematic approach to resolving solubility issues.
Q2: What is the recommended solvent for this compound?
A2: this compound has reported solubility in several common laboratory solvents. Dimethyl sulfoxide (DMSO) and water are the most frequently cited.[1] Please see the solubility data table below for more details. The choice of solvent will depend on the specific requirements of your experiment.
Q3: The solubility data from different suppliers seems to vary. Why is that?
A3: Variations in reported solubility can arise from differences in the crystalline form of the compound, purity, and the experimental conditions used to determine solubility (e.g., temperature, pH, and dissolution method). It is always recommended to refer to the product-specific technical data sheet provided by the supplier.
Q4: Can I heat or sonicate the solution to aid dissolution?
A4: Yes, gentle warming and sonication are often recommended to aid the dissolution of this compound.[1][2] However, it is crucial to do this carefully to avoid degradation of the compound. Avoid aggressive heating or prolonged sonication.
Q5: How should I store the this compound stock solution?
A5: Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values are for guidance, and empirical testing for your specific application is recommended.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Water | 8 - 20 | ~17.7 - 44.2 | Sonication and heating to 60°C are recommended by some suppliers. | [1][2] |
| DMSO | 0.3 - 20 | ~0.66 - 44.2 | Gentle warming may be required. | [1] |
| PBS (pH 7.2) | 0.5 - 20 | ~1.1 - 44.2 |
Molecular Weight of this compound is approximately 452.42 g/mol .
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature before use.
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of this compound.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath (not exceeding 37°C) for 5-10 minutes.
-
Alternatively, sonicate the solution for short bursts of 30-60 seconds.
-
-
Visually inspect the solution: Ensure that the solution is clear and free of any particulate matter.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after adding to aqueous buffer | The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | 1. Increase the final concentration of DMSO in your working solution (ensure it is compatible with your experimental system).2. Prepare a lower concentration stock solution of this compound in DMSO.3. Consider preparing the stock solution directly in an aqueous buffer if the desired final concentration is within the aqueous solubility limits. |
| Compound will not dissolve even with warming and sonication | The concentration is too high for the chosen solvent. | 1. Add more solvent to decrease the concentration.2. Try a different solvent with higher reported solubility. |
| Solution is cloudy or has suspended particles | The compound may not be fully dissolved or could be impure. | 1. Continue with gentle warming and/or sonication for a longer duration.2. Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. Note that the actual concentration may be lower than calculated.3. If the issue persists, contact the supplier's technical support. |
| Compound appears to have degraded (e.g., color change) | Excessive heating or prolonged exposure to light. | 1. Avoid temperatures above 37°C when warming.2. Protect the compound and its solutions from light.3. Prepare fresh stock solutions regularly. |
Visualizing the Experimental Workflow and Signaling Pathway
To further assist researchers, the following diagrams illustrate the experimental workflow for dissolving this compound and the signaling pathway it targets.
References
Off-target effects of RN-1 dihydrochloride in experiments
Welcome to the technical support center for RN-1 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a key role in epigenetic regulation of gene expression.
Q2: What are the known primary off-targets of this compound?
A2: The primary known off-targets for this compound are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[3][4] RN-1 is a derivative of tranylcypromine (TCP), a known MAO inhibitor.[5] While it is highly selective for LSD1, it retains some inhibitory activity against both MAO isoforms.[1][2][4]
Q3: How selective is this compound for LSD1 over its off-targets?
A3: this compound exhibits significant selectivity for LSD1. It is approximately 7-fold more potent against LSD1 than MAO-A and about 40-fold more potent than MAO-B based on reported IC50 values.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value |
| LSD1 | 70 nM[1][3][4] |
| MAO-A | 0.51 µM (510 nM)[3][4] |
| MAO-B | 2.79 µM (2790 nM)[3][4] |
Signaling Pathways and Logical Relationships
Caption: On- and off-target signaling of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity or inhibition of cell growth.
-
Question: I am observing significant cell death or growth inhibition at concentrations where I expect to see specific LSD1-mediated effects. What could be the cause?
-
Answer: While potent LSD1 inhibition can itself lead to reduced cell proliferation in certain cell types, the observed effect might be exacerbated by off-target activities or other factors.[5]
-
Off-Target Effects: At higher concentrations (in the micromolar range), RN-1 will inhibit MAO-A and MAO-B. The resulting alteration in monoamine metabolism could have unforeseen consequences on cellular health, depending on the cell type.
-
On-Target Potency: RN-1 is a very potent LSD1 inhibitor. The IC50 for growth inhibition in some erythroid progenitor cells was found to be 0.127 µM (127 nM), which is close to its enzymatic IC50 for LSD1.[5] It's possible your cell line is particularly sensitive to LSD1 inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a Western blot to check for an increase in H3K4me2 levels. This confirms LSD1 is being inhibited in your cells.
-
Titrate RN-1 Concentration: Perform a dose-response curve to find the lowest effective concentration that gives the desired epigenetic modification without excessive cytotoxicity.
-
Use a Control Compound: If available, use a structurally distinct LSD1 inhibitor. If it phenocopies the effect of RN-1, it is more likely an on-target effect.
-
Assess MAO Inhibition: If you suspect MAO inhibition is a factor, you can measure MAO activity in your cells or use a more selective MAO inhibitor as a control.
-
-
Issue 2: In vivo experiments show unexpected neurological side effects.
-
Question: My animal models are exhibiting behavioral changes, such as impaired memory, after administration of RN-1. Is this an expected off-target effect?
-
Answer: Yes, this is a documented effect of this compound.
-
Mechanism: RN-1 is brain penetrant.[1][2][3] Its off-target inhibition of MAO-A and MAO-B, which are critical for neurotransmitter degradation in the brain, is the likely cause of these neurological effects. Studies in mice have shown that RN-1 impairs long-term, but not short-term, memory.[1][2][3]
-
Troubleshooting/Experimental Design Considerations:
-
Dose Selection: Carefully select the dose to maximize on-target (e.g., in a peripheral tumor model) while minimizing central nervous system exposure and off-target MAO inhibition.
-
Include Behavioral Tests: If your research involves CNS-related outcomes, it is crucial to include appropriate behavioral assessments in your experimental design.
-
Control Groups: Use control groups treated with selective MAO-A and MAO-B inhibitors to dissect the contribution of these off-targets to the observed phenotype.
-
-
References
RN-1 Dihydrochloride Technical Support Center
Welcome to the technical support center for RN-1 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 70 nM.[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, RN-1 can alter gene expression, leading to effects such as the induction of fetal hemoglobin synthesis.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 0.51 µM and 2.785 µM, respectively.[1]
Q3: How should I prepare and store a stock solution of this compound?
For optimal stability, it is recommended to prepare stock solutions and store them under the following conditions:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent: Prepare aliquots and store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[3]
This compound is soluble in water (H2O) at a concentration of 18 mg/mL (39.79 mM); sonication and heating to 60°C are recommended for complete dissolution.[1] It is also soluble in DMSO.[4]
Q4: What are the expected effects of this compound on cell viability?
The effect of this compound on cell viability is cell-type dependent. In baboon erythroid progenitor cells, RN-1 was found to be a potent inhibitor of cell growth, with a calculated IC50 of 0.127 µM.[5] It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell viability assays. | Compound Precipitation: this compound may precipitate in the culture medium, especially at high concentrations or after prolonged incubation. | - Visually inspect the culture medium for any signs of precipitation.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a lower concentration range or a different solvent for initial stock preparation, ensuring the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1% for DMSO). |
| Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tips.- Prepare an intermediate dilution of the stock solution to work with larger, more manageable volumes. | |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | - Ensure a homogenous single-cell suspension before seeding.- Use a consistent and optimized cell seeding density for your specific cell line and assay duration. | |
| High background in apoptosis assays. | Sub-optimal Staining Conditions: Incorrect concentrations of Annexin V or Propidium Iodide (PI), or improper incubation times. | - Titrate Annexin V and PI to determine the optimal concentrations for your cell type.- Follow the recommended incubation times precisely.[6] |
| Cell Handling: Harsh cell handling during harvesting and staining can induce mechanical damage and membrane rupture, leading to false-positive PI staining. | - Handle cells gently during trypsinization and centrifugation.- Use a lower centrifugation speed if necessary. | |
| This compound appears to have no effect on my cells. | Inactive Compound: Improper storage or handling may have degraded the compound. | - Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent).[1]- Prepare a fresh stock solution from a new vial of the compound. |
| Cell Line Resistance: The specific cell line may be resistant to the effects of LSD1 inhibition. | - Confirm the expression of LSD1 in your cell line.- Consider using a positive control compound known to induce a response in your cell line to validate the experimental setup. | |
| Incorrect Dosage: The concentrations used may be too low to elicit a response. | - Perform a wide-range dose-response experiment to identify the effective concentration range for your cell line. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Cell Type | Assay | IC50 | Reference |
| Baboon Erythroid Progenitors | Cell Growth | 0.127 µM | [5] |
| LSD1 (Enzymatic Assay) | - | 70 nM | [1] |
| MAO-A (Enzymatic Assay) | - | 0.51 µM | [1] |
| MAO-B (Enzymatic Assay) | - | 2.785 µM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on cell proliferation using a colorimetric MTT assay.
Materials:
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified time.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
For suspension cells, simply collect the cell suspension.
-
-
Centrifugation and Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 2. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. apexbt.com [apexbt.com]
- 5. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RN-1 Dihydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RN-1 dihydrochloride in in vitro studies. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent lysine-specific demethylase 1 (LSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase.[1][2] LSD1 functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). By inhibiting LSD1, RN-1 leads to an increase in these histone methylation marks, which alters gene expression, often resulting in the suppression of oncogenic pathways.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in both DMSO and water.[4] For in vitro experiments, preparing a concentrated stock solution in sterile DMSO is common practice. Stock solutions should be stored at -20°C for short-term use or -80°C for long-term storage, protected from light and moisture to prevent degradation.[4][5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. Based on its potent enzymatic inhibition (IC50 = 70 nM) and reported effects in various cell lines, a starting concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments.[2] For some cancer cell lines, cytotoxic effects have been observed in the 100-200 µM range.
Q4: How can I confirm that the observed cellular effects are due to LSD1 inhibition?
A4: To confirm on-target activity, you can perform a western blot to assess the methylation status of H3K4me2, a direct target of LSD1. Inhibition of LSD1 should lead to an increase in H3K4me2 levels.[1] Additionally, observing a dose-dependent effect on cell viability or other functional readouts that correlates with the known potency of RN-1 can provide evidence of on-target activity.
Q5: Is this compound stable in cell culture medium?
A5: While specific stability data for this compound in various cell culture media is not extensively published, it is a good practice to prepare fresh working solutions from a frozen stock for each experiment. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of media components. For long-term experiments, consider refreshing the medium with a new compound at regular intervals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low activity observed | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.2. Sub-optimal concentration: The concentration used may be too low for the specific cell line.3. Cell line insensitivity: The chosen cell line may not be dependent on LSD1 activity for survival or the measured phenotype.4. Short incubation time: The duration of treatment may be insufficient to observe a phenotypic effect. | 1. Use a fresh aliquot of this compound for each experiment. Store stock solutions as recommended (-20°C or -80°C).2. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM).3. Confirm LSD1 expression in your cell line (e.g., via Western blot or qPCR). Consider testing a panel of cell lines with known LSD1 dependency.4. Increase the incubation time (e.g., 48, 72, or 96 hours). |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven distribution of cells across wells.2. Pipetting errors: Inaccurate dilution of the compound.3. Edge effects: Evaporation from wells on the edge of the plate.4. Compound precipitation: The compound may have precipitated out of the solution upon dilution in the aqueous culture medium. | 1. Ensure a homogenous single-cell suspension before seeding and mix the cell suspension between plating wells.2. Use calibrated pipettes and perform serial dilutions carefully.3. Avoid using the outermost wells of the microplate or fill them with sterile PBS or media to maintain humidity.4. Visually inspect for precipitates after dilution. Prepare intermediate dilutions in a suitable buffer before adding to the final media. Ensure the final DMSO concentration is low (typically ≤ 0.5%).[6] |
| Significant cytotoxicity at low concentrations | 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.2. High sensitivity of the cell line: The cell line may be exceptionally sensitive to LSD1 inhibition.3. Off-target effects: At higher concentrations, the inhibitor may affect other cellular targets. | 1. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[7]2. Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) to accurately determine the IC50.3. Use a structurally different LSD1 inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 |
| LSD1 | 70 nM[2] |
| MAO-A | 0.51 µM[2] |
| MAO-B | 2.79 µM[2] |
Table 2: Reported Cytotoxic Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Reported IC50 Range |
| SKOV3 | ≈100-200 µM |
| OVCAR3 | ≈100-200 µM |
| A2780 | ≈100-200 µM |
| A2780cis (cisplatin-resistant) | ≈100-200 µM |
Note: IC50 values can vary significantly based on the specific assay conditions, including cell density, incubation time, and the viability assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight: 452.42 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh out 4.52 mg.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., SKOV3 ovarian cancer cells).
Materials:
-
Cancer cell line of interest (e.g., SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound 10 mM stock solution in DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical final concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the treated wells) and untreated control wells.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical workflow for troubleshooting in vitro experiments with RN-1.
References
- 1. benchchem.com [benchchem.com]
- 2. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: CNS Delivery of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions for researchers working with small molecule inhibitors, with a specific focus on the brain penetrance of RN-1 dihydrochloride.
Section 1: this compound Brain Penetrance
Contrary to the common challenge of getting small molecules across the Blood-Brain Barrier (BBB), this compound is reported to be highly brain penetrant.[1] This section addresses the compound's known properties and provides troubleshooting for experiments where expected brain concentrations are not achieved.
Frequently Asked Questions (FAQs)
Question: What is this compound and is it brain penetrant?
Answer: this compound is a potent and selective irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] It exhibits selectivity for LSD1 over monoamine oxidase A (MAO-A) and MAO-B.[1]
Published data from preclinical models indicates that this compound is indeed brain penetrant after systemic administration.[1] In C57BL/6 mice, concentrations of the compound were detectable in both plasma and brain tissues up to 24 hours after a 10 mg/kg intraperitoneal (i.p.) injection, with one report citing a brain/plasma exposure ratio of 88.9.[2]
Table 1: Reported Activity and Properties of this compound
| Property | Value | Source |
| Target | Lysine-Specific Demethylase 1 (LSD1) | [2] |
| IC₅₀ (LSD1) | 70 nM | [1][2] |
| IC₅₀ (MAO-A) | 0.51 µM | [1] |
| IC₅₀ (MAO-B) | 2.79 µM | [1] |
| Molecular Weight | 452.42 g/mol | [1][3] |
| Brain Penetrance | Yes, following systemic administration. | [1] |
| Brain/Plasma Ratio | 88.9 (in mice) | [2] |
Troubleshooting Guide: Unexpectedly Low Brain Concentrations
If your experiments are showing lower than expected brain concentrations of this compound, the issue may lie in the experimental setup rather than the compound's intrinsic properties.
Question: My formulation seems to have poor solubility. Could this affect brain penetrance?
Answer: Yes, poor solubility and precipitation of the compound upon injection can drastically reduce the amount of drug in circulation available to cross the BBB. This compound is soluble in water (up to ~18-20 mg/mL) and DMSO.[1][2]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure your chosen vehicle completely dissolves the compound. Gentle warming or sonication may be required for aqueous solutions.[2]
-
Check for Precipitation: After preparing the formulation, let it sit at the administration temperature (e.g., room temperature) to ensure the compound does not crash out of solution.
-
Consider pH: The dihydrochloride salt form suggests pH can impact solubility. Ensure the pH of your final formulation is compatible with the compound and suitable for injection.
-
Question: I am not observing the high brain/plasma ratio reported. What experimental factors could be at play?
Answer: Several factors in the experimental workflow can lead to artificially low measurements of brain concentration.
-
Troubleshooting Steps:
-
Perfusion Quality: Incomplete perfusion of the animal before brain harvesting is a major source of error. Residual blood in the brain vasculature will contain the compound, leading to an overestimation of plasma's contribution and an underestimation of the true brain tissue concentration. Ensure the liver and other organs are pale after perfusion.[4]
-
Sample Processing: Brain tissue must be properly homogenized to ensure complete extraction of the compound. The choice of extraction solvent and method should be optimized for RN-1.
-
Bioanalytical Method: Ensure your quantification method (e.g., LC-MS/MS) is validated, with sufficient sensitivity, accuracy, and precision. Check for matrix effects from the brain homogenate that could suppress the signal.
-
Timing: The brain/plasma ratio is dynamic. The reported value of 88.9 is an exposure ratio (AUCbrain/AUCplasma), not a ratio at a single time point. Your sampling time point might be on a part of the pharmacokinetic curve where the plasma concentration is transiently high relative to the brain. A full time-course study is recommended.
-
Section 2: General Strategies to Improve Small Molecule Brain Penetrance
For researchers working with other compounds that are not readily brain penetrant, this section provides a general overview of common properties, strategies, and protocols.
Frequently Asked Questions (FAQs)
Question: What key physicochemical properties are generally required for a small molecule to cross the Blood-Brain Barrier?
Answer: While there are no absolute rules, medicinal chemists have developed guidelines for designing CNS-penetrant drugs. Most compounds that cross the BBB do so via passive transcellular diffusion, which is favored by a specific set of properties.[5][6]
Table 2: General Physicochemical Guidelines for CNS Drug Candidates
| Property | Ideal Range / Guideline | Rationale | Source |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules diffuse more easily across membranes. | [6][7] |
| Lipophilicity (logP) | 1 - 3 | Must be lipid-soluble to cross cell membranes, but not so high that it causes poor solubility or high metabolism. | [5][8] |
| Topological Polar Surface Area (TPSA) | < 60-90 Ų | High polarity hinders membrane crossing. | [9] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Hydrogen bonds with water must be broken to enter the lipid membrane. | [9] |
| Efflux Substrate | No (e.g., not a substrate for P-gp/BCRP) | Efflux transporters actively pump drugs out of the brain endothelial cells, limiting accumulation. | [8][10] |
Question: What are the primary strategies to improve the brain penetrance of a promising but non-penetrant compound?
Answer: Improving brain penetrance typically involves one of three main approaches: structural modification, leveraging transport mechanisms, or advanced formulation.[11][12][13]
-
Structural Modification: Iteratively modifying the compound's chemical structure to better fit the physicochemical properties listed in Table 2. This can involve reducing polarity, decreasing molecular weight, or masking hydrogen bond donors.[11][13]
-
Prodrug Approach: A non-penetrant drug is chemically linked to a carrier moiety that is either highly lipophilic or a substrate for an influx transporter at the BBB (e.g., amino acid transporters).[5][8] Once across the barrier, the linker is cleaved, releasing the active drug.[8]
-
Formulation-Based Strategies: Encapsulating the drug in nanocarriers like liposomes or nanoparticles.[14][15] These carriers can be further decorated with ligands (e.g., antibodies against the transferrin receptor) to engage receptor-mediated transcytosis and shuttle the payload into the brain.[14][15]
Experimental Protocols
Protocol: Mouse Brain Permeability Assessment (Pharmacokinetic Study)
This protocol outlines a general method for determining the brain and plasma concentrations of a compound over time to assess brain penetrance.[4][16]
1. Objective: To measure the concentration-time profiles of a test compound in plasma and brain tissue following a single systemic administration in mice.
2. Materials:
-
Test compound (e.g., this compound)
-
Appropriate formulation vehicle (e.g., saline, 5% DMSO/5% Solutol/90% saline)
-
8-10 week old mice (e.g., C57BL/6), n=3-4 per time point
-
Dosing syringes (e.g., for i.v. or i.p. administration)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Cardiocentesis supplies (e.g., 1 mL syringe with 27G needle)
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Perfusion pump
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Surgical tools for dissection
-
Brain collection tubes (pre-weighed)
-
Homogenizer (e.g., bead beater or probe sonicator)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Methodology:
-
a. Compound Administration:
-
Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentration.
-
Administer the dose to mice via the chosen route (e.g., 10 mg/kg, intraperitoneal). Record the exact time of dosing for each animal.
-
-
b. Sample Collection (at pre-determined time points, e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours):
-
At the designated time point, deeply anesthetize the mouse.
-
Perform cardiocentesis to collect whole blood into an anticoagulant tube. Place the tube immediately on ice.
-
Immediately following blood collection, begin transcardial perfusion with ice-cold PBS at a constant flow rate (e.g., 5-10 mL/min) for 3-5 minutes, or until the liver is visually cleared of blood.
-
-
c. Sample Processing:
-
Plasma: Centrifuge the blood tubes (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Transfer the plasma supernatant to a new, labeled tube and store at -80°C.
-
Brain: Dissect the whole brain, gently blot dry, and record its weight. Place the brain in the pre-weighed tube and snap-freeze in liquid nitrogen or on dry ice. Store at -80°C.
-
Brain Homogenization: Add a specific volume of homogenization buffer (e.g., 4 volumes of PBS per gram of tissue weight) to the thawed brain tissue. Homogenize thoroughly until no visible tissue fragments remain.
-
-
d. Bioanalysis (LC-MS/MS):
-
Thaw plasma and brain homogenate samples.
-
Perform protein precipitation by adding a volume of organic solvent (e.g., 3 volumes of acetonitrile) containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for injection onto the LC-MS/MS system.
-
Quantify the concentration of the test compound against a standard curve prepared in the corresponding matrix (plasma or blank brain homogenate).
-
-
e. Data Analysis:
-
Plot the mean concentration (± SD) at each time point for both plasma and brain.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) for both compartments.
-
Calculate the brain-to-plasma ratio, typically expressed as AUCbrain / AUCplasma.
-
References
- 1. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 3. This compound | C23H31Cl2N3O2 | CID 90488995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. The blood–brain barrier: Structure, regulation and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P-glycoprotein limits the brain penetration of olopatadine hydrochloride, H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 13. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
RN-1 dihydrochloride degradation and storage issues
Welcome to the technical support center for RN-1 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the proper storage, handling, and troubleshooting of potential degradation issues related to this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: this compound as a solid is stable for at least four years when stored under the correct conditions. For long-term storage, the powder should be kept at -20°C in a tightly sealed container.[1][2] It is also recommended to store it under desiccating conditions and protected from air and moisture.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Once this compound is dissolved in a solvent, its stability profile changes. For stock solutions prepared in solvents like DMSO, it is recommended to aliquot the solution into single-use volumes and store them at -80°C.[2] Under these conditions, the solution can be stable for up to one year.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several common laboratory solvents. However, solubility can vary between batches and suppliers. It is always best to consult the batch-specific certificate of analysis. General solubility data is provided in the table below.
Q4: I am observing inconsistent results in my experiments. Could this be due to compound degradation?
A4: Yes, inconsistent experimental outcomes can be a sign of compound degradation. This is particularly relevant if you are using older stock solutions or have not followed the recommended storage guidelines. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects. We recommend preparing fresh working solutions for each experiment and regularly checking the purity of your stock solutions if you suspect degradation.
Q5: What are the primary factors that can cause this compound to degrade?
A5: While specific degradation pathways for this compound are not extensively published, dihydrochloride salts of pharmaceuticals can be susceptible to several factors, including:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the molecule.
-
Oxidation: The presence of oxidizing agents can cause degradation.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[3]
-
Thermal Stress: High temperatures can accelerate the degradation process.
It is crucial to protect the compound from these conditions during storage and handling.
Troubleshooting Guide
Problem 1: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The solubility of this compound in the final aqueous solution has been exceeded. While soluble in water and PBS, high concentrations of organic co-solvents like DMSO can sometimes cause less soluble compounds to precipitate when diluted rapidly into an aqueous environment.
-
Suggested Solution:
-
Try diluting the stock solution further in the aqueous medium to a lower final concentration.
-
Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of the aqueous buffer before being added to the final volume.
-
Gentle warming and sonication may aid in dissolution, but be cautious of potential thermal degradation.[2][4]
-
Problem 2: There is a noticeable change in the color or appearance of the solid this compound.
-
Possible Cause: This could indicate degradation or contamination. Exposure to air, moisture, or light can sometimes lead to visible changes in the compound.
-
Suggested Solution:
-
Do not use the compound if you observe significant changes in its physical appearance.
-
Contact the supplier for a replacement and provide details of the observed changes and storage conditions.
-
To prevent this, always store the compound in a tightly sealed container at the recommended temperature and under desiccating conditions.
-
Problem 3: A loss of biological activity is observed over time with a prepared stock solution.
-
Possible Cause: The compound is likely degrading in the solution. This can be due to improper storage temperature, repeated freeze-thaw cycles, or exposure to light.
-
Suggested Solution:
-
Prepare fresh stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles.
-
Always store stock solutions at -80°C for long-term use.[2]
-
Protect solutions from light by using amber vials or by wrapping the vials in foil.
-
If possible, perform a quality control check (e.g., by HPLC) to assess the purity of the stock solution.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 4 years | Store under desiccating conditions, protect from air and moisture.[1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Approximate Molarity (mM) | Notes |
| Water | 8 - 18 | ~17.7 - 39.8 | Sonication and gentle warming may be required.[2][4] |
| DMSO | 0.3 - 9.05 | ~0.66 - 20 | Gentle warming may be required.[5] |
| PBS (pH 7.2) | 0.5 | ~1.1 |
Note: Solubility data is compiled from various suppliers and may vary. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of an this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound powder
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer, to be optimized)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the chosen solvent to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject the sample into the HPLC system and record the chromatogram.
-
The main peak corresponding to this compound should be identified, and its area should be recorded. This will serve as the baseline (100% purity).
-
-
Storage of Stock Solution:
-
Aliquot the remaining stock solution into several vials.
-
Store these vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Allow the vial to come to room temperature.
-
Prepare a sample for HPLC analysis as described in step 2.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the this compound peak.
-
Compare this area to the initial peak area (Time = 0) to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Workflow for the storage and handling of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 3. jfda-online.com [jfda-online.com]
- 4. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. RN-1 (hydrochloride) | CAS 1781835-13-9 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: RN-1 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using RN-1 dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 70 nM.[1][2][3] It exhibits selectivity for LSD1 over other monoamine oxidases, such as MAO-A (IC50 = 0.51 μM) and MAO-B (IC50 = 2.79 μM).[1][2] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to changes in gene expression. LSD1 is often found in a complex with other proteins, such as the CoREST complex, which includes HDAC1/2, to regulate gene expression.[4][5][6]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in both DMSO and water.[7] For cell culture experiments, it is common to prepare a high-concentration stock solution in an organic solvent like anhydrous DMSO (e.g., 10 mM) to minimize the volume added to your cell culture, as high concentrations of DMSO can be cytotoxic. Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, -80°C is recommended. When preparing aqueous solutions, be aware that the stability of the compound in aqueous media may be limited. It is advisable to prepare fresh aqueous dilutions for each experiment.
Q3: What are the expected cellular effects of this compound treatment?
The cellular effects of this compound are dependent on the cell type and experimental context. As an LSD1 inhibitor, its primary effect is the increase in global levels of H3K4me1/2. This can lead to various downstream cellular consequences, including:
-
Changes in gene expression: Inhibition of LSD1 can lead to the reactivation of silenced genes. For example, RN-1 has been shown to induce γ-globin expression in erythroid progenitor cells.[8][9]
-
Inhibition of cell proliferation: By altering gene expression, RN-1 can induce cell cycle arrest and inhibit the proliferation of cancer cells.
-
Induction of differentiation: In some contexts, LSD1 inhibition can promote cellular differentiation.
-
Cytotoxicity: At higher concentrations or with prolonged exposure, RN-1 can induce cytotoxicity in cancer cell lines.
Q4: Is this compound a reversible or irreversible inhibitor?
This compound is an irreversible inhibitor of LSD1.[2][3] It is a tranylcypromine derivative and is believed to form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[10] This irreversible nature means that its effects may persist even after the compound is removed from the culture medium.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Possible Cause | Suggested Solution |
| Compound Instability in Culture Media | The stability of small molecules in aqueous and complex biological media can vary. To assess the stability of this compound in your specific experimental conditions, it is recommended to incubate the compound in your cell culture media at the intended concentration and for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the active compound using a method like LC-MS. If instability is confirmed, consider more frequent media changes with freshly prepared this compound (e.g., every 24 hours). |
| Serum Protein Binding | Components of fetal bovine serum (FBS), particularly albumin, can bind to small molecules, reducing the free and active concentration of the inhibitor. This "serum shift" can lead to a higher apparent IC50 value. To determine if serum is affecting the activity of this compound, perform a comparative IC50 determination in serum-free or low-serum medium versus your standard serum-containing medium. A significant increase in the IC50 in the presence of serum indicates binding. If possible, conduct experiments in low-serum conditions or be consistent with the serum concentration across all experiments.[11] |
| Lot-to-Lot Variability | Synthetic small molecules can exhibit variability between different manufacturing lots due to differences in purity, the presence of isomers, or degradation products.[6] To mitigate this, it is advisable to perform a potency assay (e.g., IC50 determination) on each new lot to ensure consistent activity. If possible, maintain a reference lot to run in parallel with new lots to normalize results. |
| Cell Line Insensitivity | The sensitivity of a cell line to an LSD1 inhibitor can depend on its genetic and epigenetic context, including the expression level of LSD1 and its interacting partners. Confirm the expression of LSD1 in your cell line via Western blot or qPCR. It is also recommended to use a positive control cell line known to be sensitive to LSD1 inhibition. |
Issue 2: High cellular toxicity observed at expected active concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Effects | Although this compound is selective for LSD1, high concentrations may lead to off-target effects. Some LSD1 inhibitors are known to have activity against other amine oxidases like MAO-A and MAO-B.[5] Perform a careful dose-response analysis to determine the optimal concentration range that inhibits LSD1 without causing excessive cytotoxicity. Consider using a structurally different and highly selective LSD1 inhibitor as a control to confirm that the observed phenotype is on-target. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.1%. Run a vehicle-only control with the same final concentration of the solvent in all experiments to account for any solvent-induced effects. |
| Sub-optimal Cell Culture Conditions | Ensure that cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor cell health can exacerbate the toxic effects of a compound. Optimize cell seeding density for your experiments. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 |
| LSD1 | 70 nM |
| MAO-A | 0.51 µM |
| MAO-B | 2.79 µM |
Data compiled from multiple sources.[1][2]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 8 mg/mL |
| Water | 8 mg/mL |
Data from Abcam product datasheet.[7]
Mandatory Visualization
Experimental Protocols
Protocol 1: Western Blot for Histone H3K4 Dimethylation (H3K4me2)
This protocol is for assessing the target engagement of this compound by measuring changes in global H3K4me2 levels.
1. Cell Treatment and Histone Extraction: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24-48 hours). c. Harvest cells and perform histone extraction using an acid extraction method or a commercial kit. d. Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer: a. For each sample, dilute 5-10 µg of histones in 1X Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load the samples onto a 15% SDS-polyacrylamide gel and run the gel until adequate separation of low molecular weight proteins is achieved. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10-15 minutes each.
4. Detection and Analysis: a. Develop the blot using an enhanced chemiluminescence (ECL) substrate. b. Capture the chemiluminescent signal using an imaging system. c. To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel gel and stain with Coomassie Blue. d. Quantify the band intensities using image analysis software and normalize the H3K4me2 signal to the total H3 signal.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effects of this compound.
1. Cell Seeding: a. Culture the chosen cell line to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A common starting range is from 10 nM to 100 µM. Include a vehicle-only control (DMSO). b. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. c. Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. c. Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing changes in the expression of target genes (e.g., γ-globin) following treatment with this compound.
1. Cell Treatment and RNA Extraction: a. Seed cells in a 6-well plate and treat with this compound as described in the Western blot protocol. b. At the end of the treatment period, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol). c. Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. d. Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[13]
3. qPCR: a. Design or obtain pre-validated primers for your target gene(s) and at least one stable reference gene (e.g., GAPDH, ACTB). b. Prepare a qPCR reaction mix containing a SYBR Green or probe-based master mix, forward and reverse primers, and the cDNA template. c. Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). d. Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.[13]
4. Data Analysis: a. Collect the cycle threshold (Ct) values for each reaction. b. Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[14] Normalize the Ct values of the target gene to the Ct values of the reference gene (ΔCt) for both treated and control samples. Then, calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt). The fold change is calculated as 2^(-ΔΔCt).
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the LSD1 inhibitor RN-1 on γ-globin and global gene expression during erythroid differentiation in baboons (Papio anubis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Histone Demethylase LSD1/ZNF217/CoREST Complex is a Major Restriction Factor of Epstein-Barr Virus Lytic Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. elearning.unite.it [elearning.unite.it]
Technical Support Center: Troubleshooting RN-1 Dihydrochloride In Vivo Experiments
Welcome to the technical support center for RN-1 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this potent and selective LSD1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common issues that may be encountered during in vivo experiments with this compound.
Q1: I am having difficulty dissolving this compound for my in vivo study. What is the recommended procedure?
A1: this compound has reported solubility in water at approximately 8-18 mg/mL and in DMSO at around 8-9.05 mg/mL. For aqueous preparations, sonication and gentle warming (up to 60°C) are recommended to aid dissolution. For in vivo administration, a common approach for hydrochloride salts of small molecules is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute it with a vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is low (typically <10%) to avoid vehicle-related toxicity. Always prepare fresh solutions daily and visually inspect for any precipitation before administration.
Q2: What is a suitable vehicle for intraperitoneal (i.p.) injection of this compound in mice?
A2: While specific vehicle compositions for this compound are not always detailed in publications, a common practice for similar compounds is to use a vehicle that ensures solubility and biocompatibility. For this compound, which has some aqueous solubility, sterile saline (0.9% NaCl) or PBS can be suitable vehicles. If solubility issues persist at the desired concentration, a co-solvent system may be necessary. A widely used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. However, given this compound's properties, starting with a simple aqueous vehicle is recommended. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q3: I am observing unexpected toxicity or adverse effects in my animal models. What could be the cause?
A3: Unexpected toxicity can arise from several factors. Firstly, ensure that the dose you are administering is within the reported therapeutic range for mice (typically 2.5-10 mg/kg). Doses significantly higher than this may lead to off-target effects or general toxicity. Secondly, consider the possibility of vehicle toxicity. High concentrations of solvents like DMSO can cause local irritation or systemic effects. Always run a vehicle-only control group to rule this out. If toxicity persists with a safe vehicle, it may be due to off-target effects of this compound. Although it is selective for LSD1 over MAO-A and MAO-B, high concentrations could potentially inhibit these other enzymes, leading to unforeseen physiological effects. Monitoring animal health daily for signs of distress, weight loss, or behavioral changes is crucial.
Q4: My in vivo results are inconsistent between animals in the same treatment group. How can I improve reproducibility?
A4: Inconsistent results can stem from variability in formulation, administration, or the animals themselves. To improve reproducibility, ensure your this compound solution is homogenous and free of precipitates before each injection. Standardize your administration technique, particularly for i.p. injections, to ensure consistent delivery to the peritoneal cavity. Use a consistent and appropriate restraint method for the animals to minimize stress, which can influence experimental outcomes. Randomize animals into treatment groups and, if possible, blind the experimenters to the treatment allocation to reduce bias.
Q5: I am not observing the expected therapeutic effect (e.g., induction of fetal hemoglobin) in my sickle cell mouse model. What should I check?
A5: If you are not seeing the expected efficacy, first verify the integrity and purity of your this compound compound. Ensure that it has been stored correctly, under desiccating conditions at -20°C, to prevent degradation.[1] Confirm that the dosing regimen (dose and frequency) is appropriate for your model. Published studies have shown that daily i.p. injections for at least 10 days are effective in inducing fetal hemoglobin in sickle cell mice. It is also important to confirm that the specific strain of sickle cell mouse model you are using is responsive to LSD1 inhibition. Finally, consider performing a pharmacodynamic (PD) study to confirm that this compound is reaching its target and modulating LSD1 activity in your model system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 452.42 g/mol | [2] |
| Purity | ≥97% | [2] |
| Form | Solid | [1] |
| Solubility (Water) | ~8-18 mg/mL (sonication and heating recommended) | |
| Solubility (DMSO) | ~8-9.05 mg/mL (gentle warming may be needed) | |
| Storage | -20°C, store under desiccating conditions | [1] |
Table 1: Physicochemical Properties of this compound
| Target | IC₅₀ | Reference |
| LSD1 | 70 nM | |
| MAO-A | 0.51 µM | |
| MAO-B | 2.79 µM |
Table 2: In Vitro Inhibitory Activity of this compound
| Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| Sickle Cell Disease (SCD) Mice | 2.5 - 10 mg/kg (daily) | Intraperitoneal (i.p.) | Increased fetal hemoglobin (HbF) levels, reduced disease pathology. | |
| C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Detectable in plasma and brain up to 24 hours post-dose. |
Table 3: Summary of In Vivo Studies with this compound
Pharmacokinetic data such as Cmax, Tmax, and half-life for this compound in mice are not extensively reported in publicly available literature. The available information indicates that after a 10 mg/kg i.p. dose in C57BL/6 mice, the compound is detectable in both plasma and brain tissue for up to 24 hours.
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol provides a detailed methodology for the preparation and i.p. injection of this compound in a mouse model, based on common laboratory practices for this type of compound.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
1. Preparation of Dosing Solution (Example for a 5 mg/kg dose in a 25g mouse with a 100 µL injection volume): a. Calculate the required concentration:
- Dose = 5 mg/kg
- Mouse weight = 0.025 kg
- Total dose per mouse = 5 mg/kg * 0.025 kg = 0.125 mg
- Injection volume = 100 µL = 0.1 mL
- Required concentration = 0.125 mg / 0.1 mL = 1.25 mg/mL
2. Intraperitoneal (i.p.) Injection: a. Animal Restraint:
- Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is recommended. Ensure the restraint is firm but does not restrict breathing.
Visualizations
Signaling Pathway of LSD1 in γ-globin Regulation
Caption: LSD1-mediated epigenetic silencing of the γ-globin gene and its inhibition by RN-1.
Experimental Workflow for Troubleshooting In Vivo Studies
References
Technical Support Center: RN-1 Dihydrochloride IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RN-1 dihydrochloride in their experiments. The following information is designed to address specific issues that may be encountered during the determination of its IC50 value against its primary target, Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a reported IC50 of 70 nM.[1][2][3][4][5] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as from non-histone protein substrates.[6][7][8] this compound also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) at higher concentrations.[1][2][4]
Q2: What are the solubility characteristics of this compound?
Proper dissolution of this compound is critical for accurate IC50 determination. Solubility can vary between different batches and suppliers. It is always recommended to consult the manufacturer's datasheet. However, general solubility information is provided in the table below.
Q3: I am observing high variability in my IC50 values for this compound. What are the potential causes?
High variability in IC50 values can stem from several factors, ranging from experimental setup to reagent stability. Common causes include:
-
Inconsistent Assay Conditions: Variations in temperature, pH, incubation time, and substrate/enzyme concentrations can significantly impact results.[9]
-
This compound Instability: The stability of the compound in your assay buffer and under your experimental conditions should be considered.[10][11]
-
Enzyme Activity: The specific activity of your LSD1 enzyme preparation can vary. Ensure consistent enzyme quality and concentration.
-
Substrate Concentration: The concentration of the H3 peptide substrate can influence the apparent IC50 value.[12]
-
Assay Detection Method: Different detection methods (e.g., fluorescence, luminescence, absorbance) have varying sensitivities and can be prone to different types of interference.
-
Pipetting Errors: Inaccurate serial dilutions of the inhibitor are a common source of error.
Q4: My IC50 value for this compound is significantly different from the reported 70 nM. Why might this be?
Discrepancies between your experimental IC50 and published values can arise from several factors:
-
Assay Format: The specific assay used (e.g., peroxidase-coupled, antibody-based) can yield different IC50 values.[10][13]
-
Cell-Based vs. Biochemical Assays: IC50 values obtained from cell-based assays are often higher than those from biochemical assays due to factors like cell permeability, efflux pumps, and off-target effects within a cellular context.[5]
-
ATP Concentration (inapplicable for LSD1): While critical for kinase assays, ATP concentration is not a direct factor in LSD1 demethylase assays. However, the concentration of the co-factor FAD can be important.[8]
-
Purity of this compound: The purity of the compound can affect its potency.
-
Cell Line Differences: In cell-based assays, different cell lines can exhibit varying sensitivity to LSD1 inhibition.[5]
Troubleshooting Guides
Issue 1: No or Low LSD1 Inhibition Observed
Possible Causes:
-
Inactive this compound: The compound may have degraded due to improper storage or handling. It should be stored under desiccating conditions at -20°C.[1]
-
Inactive LSD1 Enzyme: The enzyme may have lost activity due to multiple freeze-thaw cycles or improper storage.
-
Incorrect Assay Buffer Composition: The pH and ionic strength of the buffer are critical for enzyme activity.
-
Substrate Issues: The peptide substrate may be degraded or used at a suboptimal concentration.
Solutions:
-
Verify Compound Integrity: Use a fresh vial of this compound or verify the concentration and purity of your stock solution.
-
Confirm Enzyme Activity: Test the LSD1 enzyme with a known control inhibitor.
-
Optimize Assay Buffer: Ensure the buffer composition is optimal for LSD1 activity.
-
Check Substrate Quality: Use a high-quality, fresh peptide substrate.
Issue 2: High Background Signal in the Assay
Possible Causes:
-
Compound Interference: this compound itself might interfere with the detection method (e.g., autofluorescence).
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Non-Specific Binding: The inhibitor or other assay components may bind non-specifically to the assay plate.
Solutions:
-
Run a No-Enzyme Control: To check for compound interference, perform the assay with the inhibitor but without the LSD1 enzyme.
-
Use Fresh Reagents: Prepare fresh buffers and solutions.
-
Plate Pre-treatment: Consider using plates with low-binding surfaces.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1][2][4] |
| IC50 (LSD1) | 70 nM | [1][2][3][4][5] |
| IC50 (MAO-A) | 0.51 µM | [1][2][4] |
| IC50 (MAO-B) | 2.79 µM | [1][2][4] |
| Molecular Weight | 452.4 g/mol | [1][14] |
| Solubility (DMSO) | ~8 mg/mL | [1] |
| Solubility (Water) | ~8-20 mg/mL | [1][3][4] |
Experimental Protocols
General Protocol for LSD1 Peroxidase-Coupled Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of this compound against LSD1 using a common peroxidase-coupled method.[10][12][13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.
-
H3 Peptide Substrate: A synthetic histone H3 peptide (e.g., H3K4me1 or H3K4me2) at a concentration around its Km value.
-
Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorometric or colorimetric HRP substrate.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer.
-
-
Assay Procedure:
-
Add assay buffer, LSD1 enzyme, and HRP to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the H3 peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Add the HRP substrate to develop the signal.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme or no substrate controls).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
LSD1 Signaling Pathway
Caption: LSD1-mediated gene regulation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for in vitro IC50 determination of this compound.
References
- 1. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition | Semantic Scholar [semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
How to minimize RN-1 dihydrochloride side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential side effects of RN-1 dihydrochloride in animal models.
Disclaimer
This compound is a research chemical. The information provided here is for guidance in a research setting and is based on publicly available data for this compound and other LSD1 inhibitors. A comprehensive, GLP-compliant toxicology study for this compound is not publicly available. Researchers should conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, RN-1 can alter gene expression, which is being explored for therapeutic effects in various diseases, including sickle cell disease.[1][2] It is also known to be a brain-penetrant compound.[3]
Q2: What are the known and potential side effects of this compound in animal models?
A2: Based on available data for RN-1 and other LSD1 inhibitors, researchers should be aware of the following potential side effects:
-
Neurological Effects: this compound has been shown to impair long-term memory in mice, while short-term memory remains unaffected.[3][4] This is a critical consideration for behavioral studies.
-
Hematological Toxicity: A class-wide concern for some LSD1 inhibitors is hematological toxicity, including thrombocytopenia (low platelet count) and anemia.[5][6] This is thought to be related to the disruption of the LSD1-GFI1B complex, which is essential for hematopoietic differentiation.[6] However, some studies with RN-1 in sickle cell disease mouse models at doses of 3-10 mg/kg (i.p.) reported no obvious adverse side effects and a reduction in reticulocyte counts.[2] Studies in baboons suggest a narrow therapeutic window, with higher doses potentially causing neutropenia and thrombocytopenia.[6]
-
Testicular Toxicity: A study on another selective LSD1 inhibitor, NCL1, suggested a potential for testicular toxicity through the induction of apoptosis in germ cells.[3] This warrants monitoring of reproductive organs in long-term studies with RN-1.
-
General Health: As with any experimental compound, it is crucial to monitor general health parameters such as body weight, food and water intake, and overall activity levels.
Q3: How can I minimize the potential side effects of this compound?
A3: Minimizing side effects involves careful experimental design and monitoring:
-
Dose Optimization: Conduct a dose-response study to determine the minimum effective dose for your desired biological effect. The therapeutic window for RN-1 may be narrow.[6]
-
Route of Administration: The most commonly reported route of administration for RN-1 in mice is intraperitoneal (i.p.) injection.[1] The choice of vehicle and injection volume should be appropriate for the animal model to avoid local irritation.
-
Careful Monitoring: Implement a comprehensive monitoring plan that includes regular assessment of general health, body weight, and specific parameters related to potential toxicities (e.g., cognitive function, hematological parameters).
-
Consideration of Inhibitor Specificity: The side effect profile of LSD1 inhibitors can vary based on their chemical structure and their impact on the LSD1-GFI1B complex.[6] If hematological toxicity is a major concern, exploring alternative LSD1 inhibitors with a different structural class might be considered.
II. Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss or reduced food/water intake in treated animals. | - General toxicity of the compound at the administered dose.- Vehicle-related toxicity.- Stress from handling and injection. | 1. Reduce the dose: Perform a dose-response study to find a better-tolerated dose.2. Evaluate the vehicle: Run a vehicle-only control group to rule out vehicle toxicity.3. Refine handling and injection techniques: Ensure proper restraint and injection procedures to minimize stress. Acclimatize animals to handling before the start of the study. |
| Impaired performance in cognitive tasks (e.g., memory tests). | - Known neurological side effect of RN-1 (impaired long-term memory).[3][4] | 1. Acknowledge the effect: Recognize this as a potential on-target effect of brain LSD1 inhibition.2. Adjust experimental design: If cognitive function is not the primary endpoint, this effect may be an acceptable part of the compound's profile. For studies where cognition is critical, consider the timing of RN-1 administration relative to the cognitive task.3. Use appropriate controls: Include robust control groups to accurately assess the extent of cognitive impairment. |
| Decreased platelet or red blood cell counts (Thrombocytopenia/Anemia). | - Hematological toxicity, a potential class effect of some LSD1 inhibitors.[5][6] | 1. Monitor hematology: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study.2. Dose reduction: Determine if the hematological effects are dose-dependent and identify a no-observed-adverse-effect level (NOAEL).3. Consider alternative inhibitors: If hematological toxicity is dose-limiting, investigate LSD1 inhibitors that do not disrupt the LSD1-GFI1B complex, as these may have a better hematological safety profile.[6] |
| Abnormalities in liver or kidney function tests. | - Potential off-target organ toxicity. | 1. Monitor organ function: Collect blood for biochemical analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) at the end of the study.2. Histopathology: Perform histopathological examination of the liver and kidneys to identify any morphological changes.[7][8] 3. Dose adjustment: If organ toxicity is observed, reduce the dose or consider a different dosing schedule. |
| Changes in testicular morphology or weight. | - Potential for testicular toxicity as seen with other LSD1 inhibitors.[3] | 1. Monitor reproductive organs: At necropsy, carefully examine the testes and record their weights.2. Histopathology: Perform histopathological analysis of the testes to look for signs of apoptosis or other abnormalities in the seminiferous tubules.[3] |
III. Data Presentation
Table 1: Summary of In Vivo Data for this compound and Other Relevant LSD1 Inhibitors
| Compound | Animal Model | Dose and Route | Observed Effects | Potential Side Effects | Reference |
| This compound | C57BL/6 Mice | 10 mg/kg, i.p. | Detectable in plasma and brain for up to 24h. | Impaired long-term memory. | [1] |
| This compound | Sickle Cell Disease (SCD) Mice | 3-10 mg/kg/day, i.p. for 2-4 weeks | Increased fetal hemoglobin, reduced reticulocyte count, reduced disease pathology. | "No obvious adverse side effects" at these doses. | [2] |
| This compound | Baboons | Not specified | Long-term administration was possible with minimal hematological toxicity at therapeutic doses. | Narrow therapeutic window; higher doses led to neutropenia and thrombocytopenia. | [6] |
| T-711 (LSD1 Inhibitor) | ICR Mice | 10 mg/kg/day for 4 days | - | Significant decrease in platelet numbers. | [6] |
| T-448 (LSD1 Inhibitor) | ICR Mice | Up to 100 mg/kg/day for 4 days | - | No change in blood cell numbers. | [6] |
| NCL1 (LSD1 Inhibitor) | C57BL/6J Mice | 3.0 mg/kg, i.p. biweekly for 5 weeks | - | Increased abnormal seminiferous tubules, cellular detachment, sloughing, vacuolization, and apoptosis in the testes. Reduced total serum testosterone. | [3] |
| Compound 14 (LSD1 Inhibitor) | Nude Mice (HepG2 xenograft) | Not specified | Potent anti-tumor growth. | No morphological differences in liver, spleen, lung, and kidney compared to control. | [7] |
| LTM-1 (LSD1 Inhibitor) | MV-4-11 xenografted mice | Not specified | Significant reduction in tumor growth. | Did not induce significant changes in liver and kidney function indices. | [9] |
IV. Experimental Protocols
Protocol: Assessment of Cognitive Function (Novel Object Recognition Test)
This protocol is adapted from established methods to assess long-term memory impairment.[1][5][10][11]
Objective: To evaluate the effect of this compound on long-term recognition memory in mice.
Materials:
-
Open field arena (e.g., 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors), and one novel object. The objects should be heavy enough that the mice cannot move them.
-
Video tracking software.
-
This compound solution and vehicle control.
Procedure:
-
Habituation (Day 1):
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Place each mouse individually into the empty open field arena for 10 minutes to allow for free exploration.
-
Clean the arena thoroughly with 70% ethanol between each mouse.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Immediately after the training session, administer this compound or vehicle control via the desired route (e.g., i.p. injection).
-
Return the mouse to its home cage.
-
-
Testing (Day 3 - 24 hours after training):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and record its exploratory behavior for 5-10 minutes using the video tracking software.
-
Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.
-
Data Analysis:
-
Calculate the time spent exploring the novel object (T_novel) and the familiar object (T_familiar).
-
Calculate a discrimination index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests a memory deficit.
Protocol: Monitoring Hematological Parameters
Objective: To assess the potential hematological toxicity of this compound.
Materials:
-
EDTA-coated microtainer tubes for blood collection.
-
Automated hematology analyzer.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Baseline Blood Collection:
-
Prior to the first dose of this compound, collect a small blood sample (e.g., 50-100 µL) from each mouse via a suitable method (e.g., retro-orbital sinus or facial vein) under anesthesia.
-
-
Treatment and Follow-up Blood Collection:
-
Administer this compound or vehicle according to the study design.
-
Collect blood samples at predetermined time points during the study (e.g., weekly) and at the terminal endpoint.
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze the blood samples using an automated hematology analyzer to determine parameters including:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White Blood Cell (WBC) count and differential
-
Platelet (PLT) count
-
-
Data Analysis:
-
Compare the hematological parameters of the this compound-treated groups to the vehicle control group at each time point.
-
Statistically analyze the data to identify any significant changes.
Protocol: Assessment of Liver and Kidney Function
Objective: To evaluate the potential hepatotoxicity and nephrotoxicity of this compound.
Materials:
-
Serum separator tubes for blood collection.
-
Centrifuge.
-
Biochemical analyzer.
-
Formalin for tissue fixation.
-
Histology processing equipment.
Procedure:
-
Terminal Blood Collection:
-
At the end of the study, collect a larger volume of blood via cardiac puncture under terminal anesthesia.
-
Collect the blood in serum separator tubes.
-
-
Serum Preparation and Analysis:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze the serum for key biochemical markers:
-
Liver function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Kidney function: Blood urea nitrogen (BUN), Creatinine.
-
-
-
Organ Collection and Histopathology:
-
Perfuse the animals with saline followed by 10% neutral buffered formalin.
-
Collect the liver and kidneys, and record their weights.
-
Process the organs for histopathological examination (e.g., H&E staining).
-
Data Analysis:
-
Compare the serum biochemical markers and organ weights between the treated and control groups.
-
A pathologist should evaluate the stained tissue sections for any signs of cellular damage, inflammation, or other abnormalities.
V. Mandatory Visualizations
Caption: Mechanism of action of this compound as an LSD1 inhibitor.
Caption: General experimental workflow for assessing this compound side effects.
Caption: Logical troubleshooting guide for adverse events in animal models.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
RN-1 dihydrochloride stability in different buffers
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of RN-1 dihydrochloride in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and solubility limits for this compound?
A1: this compound, a potent and selective LSD1 inhibitor, is soluble in several common laboratory solvents.[1] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and water are most frequently used. It is important to note that solubility can vary slightly between batches and suppliers.
Q2: How should I prepare stock solutions of this compound?
A2: For a stock solution, dissolve the solid this compound in DMSO to a concentration of 10-20 mM. Alternatively, aqueous stock solutions can be prepared in water, though gentle warming or sonication may be required to achieve higher concentrations.[1] Due to the limited stability of the compound in aqueous media, it is highly recommended to prepare aqueous solutions fresh for each experiment.
Q3: What is the stability of this compound in aqueous buffers like PBS?
A3: While specific data on the long-term stability of this compound in various buffers is not extensively published, its solubility in PBS (pH 7.2) is noted to be approximately 0.5 mg/mL.[2] As a general best practice for compounds with dihydrochloride salt forms, aqueous solutions should be prepared fresh daily and protected from light. The pH of the buffer is a critical factor that can influence the stability of the compound.[3] For critical applications, it is advisable to perform an in-house stability check in your specific buffer system.
Q4: What are the recommended storage conditions for solid and dissolved this compound?
A4:
-
Solid Form: The solid, crystalline form of this compound is stable for years when stored at -20°C under desiccating conditions.[2] Always protect it from air and moisture.
-
In Solvent: Stock solutions prepared in an organic solvent like DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year.[1] Aqueous solutions are not recommended for long-term storage and should be used immediately after preparation.
Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. What is causing this and how can I fix it?
A5: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is non-toxic and as low as possible (typically ≤ 0.5%). You can also try pre-warming your aqueous medium before slowly adding the DMSO stock solution while vortexing or stirring gently to facilitate mixing.
Q6: How can I experimentally verify the stability of this compound in my specific buffer?
A6: The most reliable method to determine stability is by using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] This technique can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the compound's concentration over time.
Data Presentation: Solubility Overview
The following table summarizes the reported solubility of this compound in common laboratory solvents. Users should note that these are approximate values and may vary.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| Water | 9.05 - 18 | ~20 - 39.8 | Sonication or gentle warming may be required. | [1] |
| DMSO | 0.3 - 9.05 | ~0.66 - 20 | Varies by supplier; gentle warming may aid dissolution. | [2] |
| PBS (pH 7.2) | ~0.5 | ~1.1 | Lower solubility compared to pure water or DMSO. | [2] |
Experimental Protocols
Protocol: General Stability Assessment using HPLC
This protocol provides a framework for assessing the stability of this compound in a specific aqueous buffer. A validated, stability-indicating HPLC method is required for accurate analysis.[4][5][6]
1. Materials:
-
This compound
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, Tris-HCl)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, water with formic acid)
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the desired aqueous buffer to the final working concentration.
-
Time Point Zero (T=0): Immediately after preparation, analyze a sample of the solution via HPLC to determine the initial concentration and peak purity of this compound. This serves as your baseline.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C) and protect from light.
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the T=0 sample. The appearance of new peaks may indicate degradation. Calculate the percentage of this compound remaining at each time point.
Mandatory Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for this compound stability issues.
References
- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Validating LSD1 Inhibition by RN-1 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in their experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful validation of LSD1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] It acts as a mechanism-based inhibitor, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, which inactivates the enzyme.[3][4] LSD1 is a histone demethylase that primarily removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), marks associated with active transcription, leading to gene repression.[5][6][7] By inhibiting LSD1, RN-1 leads to an accumulation of these histone marks, thereby altering gene expression.[4]
Q2: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a solid at -20°C. For creating stock solutions, it can be dissolved in water or DMSO. It is advisable to protect the compound from air and moisture. Always refer to the batch-specific data on the Certificate of Analysis for precise solubility information.
Q3: What are the expected cellular effects of treating cells with this compound?
Treatment of cells with this compound is expected to lead to an increase in the global levels of H3K4me1/2.[5] This can be observed through techniques like Western blotting or Chromatin Immunoprecipitation (ChIP).[5][8] Downstream effects may include alterations in gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.[5][8] For example, in some cancer cell lines, LSD1 inhibition can induce differentiation and reduce cell viability.[9]
Q4: How selective is this compound for LSD1?
This compound exhibits high selectivity for LSD1 over other monoamine oxidases (MAOs) like MAO-A and MAO-B.[1][2] This selectivity is crucial for attributing observed biological effects specifically to the inhibition of LSD1.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on in vitro and cellular assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 Value | Assay Type |
| LSD1 | 70 nM | HRP-coupled assay |
| MAO-A | 0.51 µM | Not specified |
| MAO-B | 2.79 µM | Not specified |
Data sourced from multiple references.[1][2][3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| Ovarian Cancer Cells (SKOV3, OVCAR3, A2780, A2780cis) | Cytotoxicity | ≈100-200 µM | [2] |
| Baboon Erythroid Progenitors | Cell Growth Inhibition | 0.127 µM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and protocols discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1 Inhibitor IV, RN-1, 2HCl LSD1 Inhibitor IV, RN-1, HCl, is a cell-permeable potent, irreversible inhibitor of lysine specific demethylase 1 (LSD1; IC50 = 70 nM in a HRP-coupled assay using H3K4Me2 peptide substrate). | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
RN-1 dihydrochloride solubility in DMSO and water
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of RN-1 dihydrochloride in DMSO and water, along with troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and dissolution method. The following table summarizes solubility data from various suppliers.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions Noted | Source(s) |
| DMSO | ~8 - 9.05 mg/mL | ~20 mM | Gentle warming or sonication may be required. | [1][2][3] |
| Water | ~8 - 18 mg/mL | ~20 - 39.79 mM | Sonication and heating to 60°C are recommended for higher concentrations. | [1][2][4] |
Note: The molecular weight of this compound is approximately 452.42 g/mol .[2][5] Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required for preparing stock solutions.[2]
Experimental Protocols
Protocol: Preparing a Stock Solution
This protocol outlines the recommended steps for dissolving this compound to create a stock solution.
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound powder in a sterile container. Handle the product while wearing gloves and a mask.[1]
-
Add Solvent: Add the appropriate volume of high-purity DMSO or water to the solid.
-
Facilitate Dissolution:
-
For DMSO: If the compound does not dissolve immediately, gentle warming or sonication is recommended to achieve a concentration of up to ~9.05 mg/mL (20 mM).[2][3]
-
For Water: To achieve higher concentrations (up to 18 mg/mL), sonication and heating to 60°C may be necessary.[4] For concentrations around 8-9 mg/mL, the compound may dissolve with standard vortexing or sonication.
-
-
Ensure Complete Dissolution: Vortex the solution until the compound is fully dissolved and the solution is clear. Visually inspect for any remaining particulate matter.
-
Storage: Store the prepared stock solution appropriately. For long-term stability, it is recommended to store solutions at -80°C for up to one year.[4] The solid powder should be stored at -20°C under desiccating conditions.[1][4]
Troubleshooting Guide
Q: What should I do if my this compound is not dissolving completely?
A: If you observe particulates or cloudiness, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? Both DMSO and water can be used as solvents. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds.[6][7] The choice depends on the experimental requirements, particularly the tolerance of the biological system (e.g., cell culture, in vivo model) to the solvent.
Q2: Can I prepare a concentrated stock solution in water without heating? Based on supplier data, achieving concentrations higher than ~9 mg/mL in water may be difficult without sonication and heating.[4] If heating is not desirable for your experiment, it is recommended to work with a lower concentration stock solution.
Q3: How should I store this compound? The solid form of this compound should be stored at -20°C under desiccating conditions to protect it from air and moisture.[1] Stock solutions in solvent should be stored at -80°C and are stable for up to one year.[4]
Q4: Is this compound cell-permeable? Yes, this compound is described as a potent, cell-permeable LSD-1 inhibitor.[1] It is also brain-penetrant following systemic administration.[2]
References
- 1. This compound (CAS 1781835-13-9) | Abcam [abcam.com]
- 2. RN 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to RN-1 Dihydrochloride and Other LSD1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating biological pathways and developing novel therapeutics. This guide provides an objective comparison of RN-1 dihydrochloride with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, supported by experimental data to inform inhibitor selection.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in epigenetic regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a prime therapeutic target. This guide compares the biochemical potency, selectivity, and cellular activity of this compound against other notable LSD1 inhibitors, including those that have advanced to clinical trials.
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound and other key LSD1 inhibitors. It is important to note that while a comprehensive study directly compared a range of clinical-stage inhibitors under identical conditions, direct comparative data for this compound against all these inhibitors in a single study is not currently available. The data for RN-1 is presented from separate comparative studies.
Table 1: Biochemical Potency Against LSD1
| Inhibitor | Type | LSD1 IC₅₀ (nM) | Reference(s) |
| This compound | Irreversible | 70 | [1] |
| Iadademstat (ORY-1001) | Irreversible | 18 | [2] |
| Bomedemstat (IMG-7289) | Irreversible | Data not publicly available | [3] |
| GSK2879552 | Irreversible | 24 | [2] |
| Pulrodemstat (CC-90011) | Reversible | 247 | [2] |
| Seclidemstat (SP-2577) | Reversible | >1000 | [4][5] |
| Tranylcypromine (TCP) | Irreversible | >100,000 | [6] |
Table 2: Selectivity Profile of LSD1 Inhibitors
| Inhibitor | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference(s) |
| This compound | 70 | 0.51 | 2.785 | [1] |
| Iadademstat (ORY-1001) | 18 | >100 | >100 | [4][5] |
| Tranylcypromine (TCP) | >100,000 | ~0.6 | ~0.8 | [6][7] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of inhibitor activity. Below are detailed methodologies for key biochemical and cellular assays used to characterize LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (HRP-Coupled)
Objective: To determine the in vitro potency of an inhibitor against purified LSD1 enzyme.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. Horseradish peroxidase (HRP) utilizes the H₂O₂ to oxidize a chromogenic substrate, resulting in a colorimetric or fluorometric signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.
-
Substrate: H3K4me2 peptide.
-
Detection Mix: HRP and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of a reaction mixture containing Assay Buffer and HRP to each well.
-
Add 25 µL of the H3 peptide substrate.
-
Add 5 µL of the test inhibitor at various concentrations or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the LSD1 enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.[4]
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of LSD1 inhibitors on the viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the LSD1 inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ or GI₅₀ value.
-
Western Blot for Histone Marks
Objective: To assess the target engagement of an LSD1 inhibitor by measuring changes in global levels of H3K4me2 and H3K9me2.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the LSD1 inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative change in histone methylation levels.
-
Signaling Pathways and Experimental Workflows
LSD1 is a critical regulator of multiple signaling pathways implicated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic programs.
Caption: LSD1's role in key signaling pathways.
The diagram above illustrates the central role of LSD1 in regulating gene expression through histone demethylation and its influence on major cancer-related signaling pathways. Inhibition of LSD1 by compounds like this compound can reverse these epigenetic modifications, leading to the re-expression of tumor suppressor genes and the inhibition of oncogenic pathways.
Caption: Workflow for evaluating LSD1 inhibitors.
This workflow outlines the key experimental steps for the comparative analysis of LSD1 inhibitors. Starting with the selection of appropriate cancer cell lines, the workflow proceeds through treatment and subsequent in vitro assays to determine cell viability, target engagement, and biochemical potency, culminating in a comprehensive comparative analysis.
References
- 1. A Study of Bomedemstat (IMG-7289/MK-3543) Compared to Best Available Therapy (BAT) in Participants With Essential Thrombocythemia and an Inadequate Response or Intolerance of Hydroxyurea (MK-3543-006) [ctv.veeva.com]
- 2. Tranylcypromine vs nortriptyline vs placebo in depressed outpatients: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
RN-1 Dihydrochloride vs. Tranylcypromine (TCP): A Comparative Guide to LSD1 Inhibition for Researchers
An Objective Comparison of Two Key LSD1 Inhibitors for Applications in Drug Discovery and Development
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1): RN-1 dihydrochloride and the well-established compound, tranylcypromine (TCP). LSD1 is a critical epigenetic modulator and a validated therapeutic target in various cancers and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the biochemical potency, selectivity, cellular effects, and in vivo efficacy of these two inhibitors, supported by experimental data and detailed methodologies.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, making it a compelling target for therapeutic intervention.[2]
Tranylcypromine (TCP), originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, was one of the first compounds identified to inhibit LSD1.[3] However, its clinical utility as a specific LSD1-targeting agent is limited by its lack of selectivity, as it also potently inhibits MAO-A and MAO-B.[4] This has spurred the development of more selective and potent LSD1 inhibitors, such as this compound. Both compounds act as irreversible inhibitors, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[5]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and tranylcypromine, offering a direct comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency Against LSD1, MAO-A, and MAO-B
| Compound | Target | IC50 | Ki | Source(s) |
| This compound | LSD1 | 70 nM | N/A | [6] |
| MAO-A | 510 nM | N/A | [6] | |
| MAO-B | 2785 nM | N/A | [6] | |
| Tranylcypromine (TCP) | LSD1 | ~20.7 µM | ~242.7 µM | [4][7] |
| MAO-A | ~2.3 µM | ~101.9 µM | [4] | |
| MAO-B | ~0.95 µM | ~16 µM | [4] |
Table 2: Selectivity Profile
| Compound | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B |
| This compound | ~7.3-fold | ~39.8-fold |
| Tranylcypromine (TCP) | ~0.009-fold (less selective for LSD1) | ~0.022-fold (less selective for LSD1) |
In Vivo Efficacy
Both this compound and tranylcypromine have demonstrated in vivo activity in preclinical mouse models.
This compound has been shown to be a potent, brain-penetrant LSD1 inhibitor.[6] In a sickle cell disease mouse model, daily intraperitoneal injections of RN-1 (3-10 mg/kg) for 2 to 4 weeks effectively induced fetal hemoglobin (HbF) levels and reduced disease pathology.[6][8] In xenograft models of acute myeloid leukemia (AML), RN-1 completely abolished tumor growth at well-tolerated doses.[9]
Tranylcypromine (TCP) has also been evaluated in various in vivo models and clinical trials, often in combination with other therapeutic agents.[10][11] For instance, in a mouse model of alkali burn-induced corneal neovascularization, TCP administration reduced inflammation and neovascularization.[12] However, its clinical application for LSD1-specific indications is often hampered by its off-target effects related to MAO inhibition.[7]
Signaling Pathways and Mechanism of Action
LSD1 inhibition impacts several key oncogenic signaling pathways. By preventing the demethylation of H3K4, LSD1 inhibitors can lead to the re-expression of silenced tumor suppressor genes.
LSD1 is known to regulate several cancer-related signaling pathways:
-
Wnt/β-Catenin Pathway: LSD1 can activate the Wnt/β-catenin pathway by repressing the expression of pathway antagonists like DKK1.[13] Inhibition of LSD1 can therefore lead to the suppression of this pro-proliferative pathway.
-
PI3K/AKT/mTOR Pathway: LSD1 has been shown to activate the PI3K/AKT signaling pathway by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[8] LSD1 inhibition can lead to decreased AKT phosphorylation and subsequent downstream signaling.[8]
-
Epithelial-Mesenchymal Transition (EMT): LSD1 plays a role in promoting EMT, a key process in cancer metastasis, by repressing epithelial markers such as E-cadherin through its interaction with transcription factors like SNAIL.[2][14]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and tranylcypromine are provided below.
LSD1 Demethylase Activity Assay (Peroxidase-Coupled)
This continuous spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
H3(1-21)K4me1 or H3(1-21)K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT
-
Test inhibitors (RN-1, TCP) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer, HRP, and the chromogenic substrate.
-
Add the H3 peptide substrate to each well.
-
Add the test inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the LSD1 enzyme solution.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[15][16]
-
MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)
This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the product of kynuramine deamination.
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
Test inhibitors (RN-1, TCP) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the diluted test inhibitor or vehicle control to the wells of the 96-well plate.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition relative to the control reaction without any inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[1][17]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test inhibitors (RN-1, TCP)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 values from the dose-response curves.[18]
-
Western Blot for Histone Modifications
This technique is used to detect changes in the levels of specific histone modifications following inhibitor treatment.
-
Reagents and Materials:
-
Cell lysates from treated and untreated cells
-
LDS sample buffer with DTT
-
Bis-Tris gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for histone modifications (e.g., H3K4me1, H3K4me2, total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples in LDS sample buffer.
-
Separate proteins by size on a Bis-Tris gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in histone methylation levels.[19][20]
-
Conclusion
This comparative guide provides a detailed overview of this compound and tranylcypromine as LSD1 inhibitors. The experimental data clearly demonstrates that RN-1 is a more potent and significantly more selective inhibitor of LSD1 compared to tranylcypromine. While TCP has been a valuable tool in the initial validation of LSD1 as a therapeutic target, its lack of selectivity poses a significant challenge for clinical development in LSD1-specific indications. In contrast, RN-1 represents a more refined tool for specifically probing the biological functions of LSD1 and holds greater promise as a lead compound for the development of targeted epigenetic therapies. For researchers in the field of drug discovery and development, the choice of inhibitor will depend on the specific experimental goals, with RN-1 offering a more precise and potent option for LSD1-focused studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Epigenetic regulation of epithelial to mesenchymal transition by the Lysine-specific demethylase LSD1/KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
- 15. benchchem.com [benchchem.com]
- 16. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Efficacy of RN-1 Dihydrochloride in Sickle Cell Disease: A Comparative Guide to Fetal Hemoglobin Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RN-1 dihydrochloride against other therapeutic agents for sickle cell disease (SCD), with a focus on their efficacy in inducing fetal hemoglobin (HbF). The information presented is based on preclinical data and is intended to inform research and development efforts in this critical area.
Introduction to this compound and Fetal Hemoglobin Induction
Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. This results in vaso-occlusion, chronic hemolysis, and multi-organ damage. A clinically validated therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF, α2γ2), which does not sickle and interferes with HbS polymerization.
This compound is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in the epigenetic silencing of the γ-globin gene (HBG), which codes for the γ-chain of fetal hemoglobin. By inhibiting LSD1, RN-1 aims to reactivate γ-globin expression and increase HbF levels in adult red blood cells, thereby mitigating the pathophysiology of SCD.
Comparative Efficacy of HbF Inducers
The following tables summarize the preclinical efficacy of this compound in comparison to other known HbF inducers: hydroxyurea (the current standard of care), decitabine (a DNA methyltransferase inhibitor), and tranylcypromine (another, less potent, LSD1 inhibitor). The data is primarily derived from studies in transgenic sickle cell mouse models.
Table 1: Comparative Efficacy on Fetal Hemoglobin and F-Cells in SCD Mouse Models
| Treatment Agent | Dosage and Duration | % F-Cells (Treated vs. Control) | % F-Reticulocytes (Treated vs. Control) | Fold Increase in γ-globin mRNA | Reference |
| This compound | 5 mg/kg, 10 days | 12.5% vs 4.8% | 9.2% vs ~2% | Significant increase | [1] |
| This compound | 5 mg/kg, 4 weeks | 7.63% vs 3.05% | ~2-fold increase | Not Reported | [1] |
| Hydroxyurea (HU) | 100 mg/kg, 10 days | 6.2% vs 4.8% | ~4% vs ~2% | Modest increase | [1] |
| Decitabine (DAC) | 0.25 mg/kg, 10 days | 11.8% vs 4.8% | ~10% vs ~2% | Significant increase | [1] |
| Tranylcypromine (TCP) | 6 mg/kg, 10 days | 4.9% vs 4.8% (no significant increase) | 3.9% vs ~2% (no significant increase) | No significant increase | [1] |
Table 2: Hematological and Pathophysiological Effects in SCD Mouse Models
| Treatment Agent | Dosage and Duration | Reduction in Sickle Cells | Improvement in Hemolysis | Effects on Organ Pathology | Reference |
| This compound | 3-10 mg/kg, 4 weeks | Significant reduction | Reduced | Diminished necrotic lesions in liver and spleen | [2] |
| Hydroxyurea (HU) | 50 mg/kg, 4 weeks | No significant improvement in some models without HbF induction | No significant improvement in some models without HbF induction | No significant improvement in some models without HbF induction | [3][4] |
| Decitabine (DAC) | Not Reported in direct comparison | Not Reported in direct comparison | Not Reported in direct comparison | Not Reported in direct comparison | |
| Tranylcypromine (TCP) | Not Reported in direct comparison | Not Reported in direct comparison | Not Reported in direct comparison | Not Reported in direct comparison |
Mechanisms of Action: Signaling Pathways
The primary mechanism of action for RN-1 and other epigenetic modifiers in inducing HbF involves the reactivation of the silenced γ-globin gene. This is achieved by altering the chromatin landscape at the β-globin locus.
This compound: LSD1 Inhibition
RN-1 is an irreversible inhibitor of LSD1 (also known as KDM1A). LSD1 is a component of several corepressor complexes, including the CoREST and NuRD complexes. These complexes are recruited to the γ-globin promoter by transcription factors such as BCL11A and the TR2/TR4 nuclear receptors. LSD1 represses gene expression by demethylating histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription. By inhibiting LSD1, RN-1 prevents the removal of these activating marks, leading to a more open chromatin state and facilitating the transcription of the γ-globin gene.
Comparative Mechanisms of Other HbF Inducers
-
Hydroxyurea: The exact mechanism of HbF induction by hydroxyurea is not fully elucidated but is thought to involve the generation of nitric oxide and the activation of soluble guanylate cyclase, leading to downstream signaling that promotes γ-globin expression. It also induces a state of "stress erythropoiesis" which favors the production of HbF-containing red blood cells.[5][6]
-
Decitabine: As a hypomethylating agent, decitabine is a prodrug that, once incorporated into DNA, inhibits DNA methyltransferase 1 (DNMT1).[7] This leads to demethylation of CpG islands in the γ-globin promoter, a key epigenetic mark associated with gene silencing. Reduced DNA methylation contributes to a more permissive chromatin structure, allowing for gene transcription.
-
Tranylcypromine: Like RN-1, tranylcypromine is an LSD1 inhibitor, but it is less potent and selective.[2] Its mechanism of action is therefore similar to that of RN-1 but with lower efficacy at comparable doses.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical studies cited.
Animal Models
The most commonly used animal models in these studies are transgenic mice that express human sickle hemoglobin, such as the Townes and Berkeley models. These mice recapitulate many of the key features of human SCD, including sickling of red blood cells, hemolytic anemia, and organ damage.
Drug Administration
-
This compound, Decitabine, Tranylcypromine: Typically administered via intraperitoneal (i.p.) injection.
-
Hydroxyurea: Can be administered via i.p. injection or in drinking water.
Measurement of Fetal Hemoglobin
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the percentage of HbF relative to total hemoglobin.
-
Principle: Hemolysates from red blood cells are injected into an HPLC system. Different hemoglobin species (HbF, HbS, HbA) are separated based on their charge and hydrophobicity as they pass through a specialized column. The area under the peak for each hemoglobin variant is proportional to its concentration.
-
Workflow:
-
Collect whole blood from mice into EDTA-containing tubes.
-
Prepare a hemolysate by lysing the red blood cells in a hypotonic solution.
-
Centrifuge to remove cell debris.
-
Inject the supernatant into a cation-exchange or reverse-phase HPLC column.
-
Elute the different hemoglobin species using a salt or solvent gradient.
-
Detect the eluting proteins by absorbance at 280 nm.
-
Quantify the percentage of HbF by integrating the area under the corresponding peak.
-
Measurement of F-Cells and F-Reticulocytes
Flow cytometry is used to enumerate the percentage of red blood cells (F-cells) and reticulocytes (F-reticulocytes) that contain fetal hemoglobin.
-
Principle: Cells are stained with fluorescently labeled antibodies specific for HbF and a marker for reticulocytes (e.g., a nucleic acid stain like thiazole orange). The cells are then passed single-file through a laser beam, and the fluorescence of each cell is measured.
-
Workflow:
-
Collect whole blood.
-
Fix and permeabilize the red blood cells to allow antibodies to enter.
-
Stain with a fluorescently conjugated anti-HbF antibody (e.g., FITC- or PE-conjugated).
-
For F-reticulocytes, co-stain with a reticulocyte-specific dye.
-
Acquire data on a flow cytometer.
-
Gate on the red blood cell population based on forward and side scatter properties.
-
Determine the percentage of cells that are positive for HbF fluorescence.
-
Measurement of γ-globin Gene Expression
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the relative abundance of γ-globin mRNA.
-
Principle: RNA is extracted from hematopoietic tissues (e.g., bone marrow or spleen) and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the γ-globin gene. The amplification of the target gene is monitored in real-time using a fluorescent probe or dye.
-
Workflow:
-
Isolate total RNA from the tissue of interest.
-
Synthesize cDNA using a reverse transcriptase.
-
Perform real-time PCR using primers and a probe specific for γ-globin mRNA.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative expression of γ-globin mRNA using the ΔΔCt method.
-
Emerging Therapeutic Strategies
The field of sickle cell disease therapeutics is rapidly evolving. In addition to the agents discussed, several novel approaches are under investigation, including:
-
Other Epigenetic Modifiers: Inhibitors of other enzymes involved in γ-globin silencing, such as G9a and PRMT5, are being explored.
-
Targeted Protein Degraders: Novel therapeutic modalities like BRD4 degraders and molecular glue degraders that target key transcriptional regulators are in early preclinical development.[8]
-
Gene Therapy: Several gene therapy approaches, including those using lentiviral vectors to introduce a functional β-globin or γ-globin gene and gene editing technologies like CRISPR-Cas9 to reactivate endogenous HbF expression, are in clinical trials and have recently received regulatory approval.[9][10]
Conclusion
Preclinical data suggest that this compound is a potent inducer of fetal hemoglobin, with efficacy comparable or superior to existing agents like hydroxyurea in mouse models of sickle cell disease. Its mechanism of action, through the targeted inhibition of LSD1, represents a promising epigenetic approach to therapy. Further research, including studies in non-human primates and eventually human clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of sickle cell disease. The continued exploration of novel HbF inducers and other innovative therapeutic strategies offers significant hope for patients with this debilitating disorder.
References
- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematology.org [hematology.org]
- 4. mdpi.com [mdpi.com]
- 5. New Therapeutic Options for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel, potent, and orally bioavailable LSD1 inhibitors induce fetal hemoglobin synthesis in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Gene Therapy Trial for Sickle Cell Disease Launches | UC San Francisco [ucsf.edu]
- 10. fda.gov [fda.gov]
Validating the Specificity of RN-1 Dihydrochloride for LSD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of RN-1 dihydrochloride, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other common LSD1 inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the critical evaluation of this research compound.
Data Presentation: Comparative Inhibitor Specificity
The specificity of an inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and undesirable side effects. Here, we compare the in vitro potency of this compound against its intended target, LSD1, and its cross-reactivity with the closely related monoamine oxidases, MAO-A and MAO-B. Data for other well-characterized LSD1 inhibitors are included for a comprehensive comparison.
| Inhibitor | Target | IC50 (nM) | Fold Selectivity (LSD1 vs. MAO-A) | Fold Selectivity (LSD1 vs. MAO-B) |
| This compound | LSD1 | 70 [1][2] | ~7.3 | ~39.8 |
| MAO-A | 510[1][2] | |||
| MAO-B | 2785[2] | |||
| Tranylcypromine (TCP) | LSD1 | 20,700[3] | ~0.11 | ~0.05 |
| MAO-A | 2,300[3] | |||
| MAO-B | 950[3] | |||
| SP2509 | LSD1 | 13[4][5][6] | >7692 | >7692 |
| MAO-A | >100,000[4][5] | |||
| MAO-B | >100,000[4][5] | |||
| GSK LSD1 | LSD1 | 16 | >1000 | >1000 |
| MAO-A | >16,000 | |||
| MAO-B | >16,000 |
Note: IC50 values can vary depending on assay conditions. The fold selectivity is calculated as IC50 (Off-Target) / IC50 (LSD1).
Experimental Protocols
Accurate and reproducible assessment of inhibitor specificity relies on well-defined experimental protocols. The following are detailed methodologies for the key enzymatic assays used to generate the data presented above.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation of a histone H3 peptide substrate.
a. Reagents:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate (e.g., H3K4me2, amino acids 1-21)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorogenic peroxidase substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
b. Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well black plate, add the test inhibitor dilutions.
-
Add the LSD1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex Red to the reaction mixture.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and plot the results to determine the IC50 value.
MAO-A and MAO-B Inhibition Assays (Fluorometric)
These assays quantify the activity of MAO-A and MAO-B by measuring the production of H₂O₂ upon the deamination of a suitable substrate.
a. Reagents:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., tyramine for a general screen, or specific substrates for each isoform)
-
Fluorogenic probe (e.g., a proprietary red fluorescent probe)
-
Assay Buffer
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
b. Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well black plate, add the test inhibitor dilutions. Include wells for no-inhibitor and positive control inhibitors.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to each well and pre-incubate for 10-15 minutes at 37°C.
-
Prepare a substrate solution containing the MAO substrate and the fluorogenic probe in assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader (Excitation: ~535 nm, Emission: ~587 nm).
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
To further elucidate the context of this compound's activity and the methods for its validation, the following diagrams are provided.
Caption: LSD1-mediated histone demethylation and its inhibition by RN-1.
Caption: A generalized workflow for determining inhibitor specificity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SP-2509, LSD1 inhibitor (CAS 1423715-09-6) | Abcam [abcam.com]
- 6. SP2509 | Apoptosis | Histone Demethylase | TargetMol [targetmol.com]
A Comparative Guide to LSD1 Inhibitors in Cancer Research: RN-1 Dihydrochloride vs. SP-2509
In the rapidly evolving landscape of epigenetic cancer therapy, Lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in tumorigenesis through the demethylation of histone and non-histone proteins, leading to altered gene expression that promotes cancer cell proliferation, survival, and differentiation arrest. This guide provides a detailed comparison of two prominent LSD1 inhibitors, RN-1 dihydrochloride and SP-2509, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid in the selection and application of these compounds in cancer research.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and SP-2509 target LSD1, but they do so through distinct mechanisms, which has significant implications for their biological activity and potential therapeutic applications.
This compound is an irreversible inhibitor of LSD1.[1] This means it forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. This irreversible nature can lead to a prolonged duration of action, which may be advantageous in certain therapeutic contexts.
SP-2509 , in contrast, is a reversible and non-competitive inhibitor of LSD1.[2][3] Its binding to the enzyme is transient, and it does not form a covalent bond. A key feature of SP-2509's mechanism is its ability to disrupt the interaction between LSD1 and its corepressor protein, CoREST.[2][3] This disruption is crucial for the reactivation of tumor suppressor genes. Furthermore, SP-2509 has been shown to possess off-target activities, notably the inhibition of the JAK/STAT3 signaling pathway, which is also implicated in cancer progression.[4]
Comparative Performance: A Data-Driven Overview
The following tables summarize the available quantitative data for this compound and SP-2509, providing a basis for comparing their potency and selectivity.
| Compound | Target | Mechanism of Action | IC50 (LSD1) | Selectivity | Reference |
| This compound | LSD1 | Irreversible | 70 nM | MAO-A: 0.51 µM, MAO-B: 2.785 µM | [1] |
| SP-2509 | LSD1 | Reversible, Non-competitive | 13 nM (cell-free) | High selectivity against other oxidases | [3][5] |
Table 1: Comparison of Biochemical Properties
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| SP-2509 | OCI-AML3 | Acute Myeloid Leukemia | 0.649 | Not Specified | [3] |
| Y79 | Retinoblastoma | 1.22 | 48 hours | [3] | |
| Y79 | Retinoblastoma | 0.47 | 72 hours | [3] | |
| ACHN | Renal Carcinoma | ~1-2 | 24 hours | [6] | |
| U87MG | Glioma | ~1-2 | 24 hours | [6] |
Table 2: In Vitro Efficacy of SP-2509 in Various Cancer Cell Lines (Note: Comprehensive in vitro data for this compound in cancer cell lines is not readily available in the public domain.)
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental applications of these inhibitors, the following diagrams are provided.
Caption: Mechanisms of action for this compound and SP-2509.
Caption: A typical workflow for evaluating LSD1 inhibitors in cancer research.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving LSD1 inhibitors.
In Vitro Cell Proliferation Assay (MTT/CCK8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the LSD1 inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound or SP-2509 in the appropriate cell culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Engagement
Objective: To assess the effect of the LSD1 inhibitor on the levels of histone methylation and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the LSD1 inhibitor at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, LSD1, and relevant downstream targets (e.g., p-STAT3, Bcl-2, Mcl-1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the LSD1 inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[4]
-
Compound Administration: Prepare the formulation of this compound or SP-2509 for the desired route of administration (e.g., intraperitoneal injection or oral gavage). Administer the compound or vehicle control to the mice at a predetermined dose and schedule.[4]
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).[3] Compare the tumor growth between the treatment and control groups to assess efficacy.
Conclusion
Both this compound and SP-2509 are valuable tools for investigating the role of LSD1 in cancer. RN-1, as an irreversible inhibitor, offers a distinct pharmacological profile that may be beneficial for sustained target inhibition. SP-2509, a reversible inhibitor with additional effects on the LSD1-CoREST complex and JAK/STAT3 signaling, provides a multi-faceted approach to targeting cancer cells. The choice between these inhibitors will depend on the specific research question, the cancer model being studied, and the desired pharmacological outcome. The data and protocols provided in this guide aim to facilitate informed decision-making and the rigorous execution of experiments in the pursuit of novel cancer therapies.
References
- 1. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitidine chloride inhibits colorectal cancer by targeting BUB1: mechanistic insights from molecular dynamics simulation, spatial transcriptomics, and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of RN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of RN-1 dihydrochloride against its primary target, Lysine-Specific Demethylase 1 (LSD1), and other related demethylases. The information presented herein is intended to assist researchers in evaluating the selectivity profile of this compound for its use in preclinical studies.
Introduction to this compound
This compound is a potent, irreversible, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, RN-1 can modulate gene expression, making it a valuable tool for studying the biological roles of LSD1 and a potential therapeutic agent for various diseases, including cancer and sickle cell disease.
Cross-Reactivity Profile of this compound
The selectivity of a chemical probe is critical for accurately interpreting experimental results. The following table summarizes the known inhibitory activity of this compound against LSD1 and the structurally related monoamine oxidases, MAO-A and MAO-B.
Data Presentation
| Target Demethylase | IC50 (nM) | Fold Selectivity vs. LSD1 |
| LSD1 (KDM1A) | 70 | 1 |
| MAO-A | 510 | ~7.3 |
| MAO-B | 2,785 | ~39.8 |
Note: Data on the cross-reactivity of this compound against the JmjC family of histone demethylases (KDM2-7) is not currently available in the reviewed scientific literature.
Signaling Pathway of LSD1 Inhibition
Caption: Inhibition of LSD1 by this compound blocks histone demethylation.
Experimental Protocols
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This biochemical assay determines the in vitro potency of this compound against LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
This compound
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the H3K4me2 peptide substrate to their final working concentrations in the assay buffer.
-
Reaction Setup: Add the diluted this compound solutions to the wells of the microplate. Add the LSD1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add a solution containing HRP and Amplex® Red to each well. Incubate for 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
MAO-A and MAO-B Inhibition Assay (Kynuramine-Based Assay)
This assay measures the inhibitory effect of this compound on MAO-A and MAO-B activity by monitoring the enzymatic conversion of kynuramine to the fluorescent product, 4-hydroxyquinoline.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to their final working concentrations in the assay buffer.
-
Reaction Setup: Add the diluted this compound solutions to the wells of the microplate. Add the respective MAO enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the kynuramine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Termination of Reaction: Stop the reaction by adding a solution of 2N NaOH.
-
Measurement: Measure the fluorescence intensity of 4-hydroxyquinoline using a microplate reader (Excitation: ~320 nm, Emission: ~380 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 values for MAO-A and MAO-B.
Experimental Workflow Diagrams
Caption: Workflow for the LSD1 inhibition assay.
Caption: Workflow for the MAO-A/B inhibition assay.
A Comparative In Vivo Efficacy Analysis of LSD1 Inhibitors: RN-1 Dihydrochloride and GSK-LSD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: RN-1 dihydrochloride and GSK-LSD1. By examining their performance in preclinical models and detailing the experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions for future studies.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator involved in gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in a variety of diseases, including cancer and hematological disorders, making it a significant therapeutic target.[3][4] Both this compound and GSK-LSD1 are irreversible inhibitors of LSD1, but their preclinical evaluations have focused on different disease contexts.[5][6]
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparative studies between this compound and GSK-LSD1 are limited. However, individual studies in relevant animal models have demonstrated their respective efficacies.
This compound in Sickle Cell Disease (SCD)
RN-1, a potent derivative of tranylcypromine (TCP), has shown significant promise in preclinical models of sickle cell disease by inducing fetal hemoglobin (HbF) expression.[7][8] Increased HbF levels can ameliorate the symptoms of SCD.[7][8]
Table 1: In Vivo Efficacy of RN-1 in a Sickle Cell Disease Mouse Model
| Parameter | Vehicle Control | RN-1 (10 mg/kg/day) | Fold Change | Reference |
| γ-globin mRNA (relative to β-globin) | 0.02 ± 0.01 | 0.12 ± 0.03 | ~6-fold increase | [7] |
| F-cells (%) | 10.2 ± 2.1 | 35.6 ± 4.5 | ~3.5-fold increase | [7] |
| F-reticulocytes (%) | 12.5 ± 3.2 | 42.1 ± 5.8 | ~3.4-fold increase | [7] |
Data presented as mean ± SEM.
In a baboon model, RN-1 treatment also led to substantial increases in HbF, F cells, and γ-globin synthesis.[9] These findings underscore the potential of RN-1 as a therapeutic agent for SCD by targeting the LSD1-mediated repression of γ-globin.[7][9]
GSK-LSD1 in Glioblastoma
GSK-LSD1 has been evaluated in preclinical models of glioblastoma (GBM), where LSD1 plays a role in maintaining the stem-like properties of glioblastoma stem cells (GSCs).[10][11]
Table 2: In Vivo Efficacy of GSK-LSD1 in an Orthotopic Glioblastoma Xenograft Model
| Time Point | Vehicle Control (Total Flux) | GSK-LSD1 (Total Flux) | % Reduction in Tumor Burden | Reference |
| Week 7 | ~1.0 x 108 | ~2.0 x 107 | ~80% | [10][12] |
| Week 11 | ~5.0 x 108 | ~1.0 x 108 | ~80% (regrowth observed) | [10][12] |
Total flux values are approximations based on graphical data. Values are in photons/second.
Treatment with GSK-LSD1 in an orthotopic xenograft model of radioresistant GSCs resulted in a significant, albeit delayed, reduction in tumor burden.[10][11] However, tumor regrowth was observed after the initial response, suggesting the development of resistance.[10][11]
Signaling Pathways and Mechanism of Action
LSD1 functions within multi-protein co-repressor complexes to regulate gene expression.[1][4] Its inhibition by RN-1 and GSK-LSD1 leads to the reactivation of silenced genes.
In the context of sickle cell disease, LSD1 is part of a co-repressor complex that includes TR2/TR4 and is recruited to the γ-globin gene promoter, leading to its silencing.[9] Inhibition of LSD1 by RN-1 results in increased H3K4 methylation at the γ-globin promoter, leading to its re-expression.[13]
In glioblastoma, LSD1 is implicated in maintaining the undifferentiated state of GSCs.[10] Inhibition by GSK-LSD1 can induce differentiation and reduce tumorigenicity.[10][11] The precise downstream targets mediating this effect are a subject of ongoing research but involve the de-repression of genes that promote differentiation.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
RN-1 in Sickle Cell Disease Mouse Model
-
Animal Model: Townes mouse model of sickle cell disease, which expresses human α- and sickle βs-globin.[14]
-
Drug Administration: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[7]
-
Treatment Duration: 10 days.
-
Efficacy Endpoints:
-
Sample Collection: Peripheral blood was collected for analysis at the end of the treatment period.
GSK-LSD1 in Orthotopic Glioblastoma Xenograft Model
-
Cell Line: Patient-derived radioresistant glioblastoma stem cells (MDA-GSC20) engineered to express luciferase.[10][12]
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgammanull).
-
Tumor Implantation: Stereotactic intracranial injection of GSCs into the striatum.
-
Drug Administration: GSK-LSD1 administered orally (p.o.) or via another appropriate route, typically starting after tumor establishment.
-
Treatment Duration: Long-term treatment, for example, for several weeks.[10]
-
Efficacy Endpoints:
-
Sample Collection: Brain tissue may be collected at the end of the study for histological or molecular analysis.
Conclusion
Both this compound and GSK-LSD1 have demonstrated significant in vivo efficacy in their respective preclinical models. RN-1 effectively induces fetal hemoglobin in models of sickle cell disease, suggesting its potential as a disease-modifying therapy.[7][15] GSK-LSD1 shows anti-tumor activity in a challenging glioblastoma model, although the emergence of resistance highlights the need for combination strategies.[10][11]
This guide provides a comparative overview based on available data. The differences in disease models, routes of administration, and efficacy endpoints preclude a direct comparison of potency. Future head-to-head studies in relevant models would be invaluable for a more definitive comparative assessment. Researchers are encouraged to consider the specific context of their studies when selecting an LSD1 inhibitor.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MAO | Histone Demethylase | TargetMol [targetmol.com]
- 6. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 7. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The LSD1 inhibitor RN-1 recapitulates the fetal pattern of hemoglobin synthesis in baboons (P. anubis) | Haematologica [haematologica.org]
- 10. Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the LSD1 inhibitor RN-1 on γ-globin and global gene expression during erythroid differentiation in baboons (Papio anubis) | PLOS One [journals.plos.org]
- 14. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of RN-1 Dihydrochloride and Their LSD1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of RN-1 dihydrochloride and its structural analogs as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and visualizations of relevant signaling pathways.
Introduction to this compound and its Analogs
This compound is a potent and selective irreversible inhibitor of LSD1.[1][2][3] Structurally, it belongs to a class of compounds characterized by a cyclopropylamine moiety, which is crucial for its mechanism-based inhibition of the FAD-dependent LSD1 enzyme.[1] The development of analogs of RN-1 and the parent compound, tranylcypromine (TCP), has been a significant focus of research to improve potency, selectivity, and pharmacokinetic properties.[2][4] This guide will compare RN-1 to several of its structural analogs, focusing on their inhibitory activity against LSD1 and the closely related monoamine oxidases (MAO-A and MAO-B).
Comparative Activity of this compound and its Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and a selection of its structural analogs against LSD1, MAO-A, and MAO-B. Lower IC50 values indicate greater potency.
| Compound Name | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) | Reference |
| This compound | 70 | 510 | 2790 | 7.3 | 39.9 | [1][2] |
| Tranylcypromine (TCP) | 5600 | 2840 | 730 | 0.5 | 0.13 | [5] |
| Analog 1e | Low nM range | - | - | - | - | [2] |
| Analog 3a | Low nM range | - | - | - | - | [2] |
| Analog 3c | Sub-µM (NB4 cells) | - | - | - | - | [2] |
| Analog 3d | Low nM range | - | - | - | - | [2] |
| Analog 3f | Low nM range | - | - | - | - | [2] |
| Analog 3g | Low nM range | - | - | - | - | [2] |
| GSK-LSD1 | 16 | >16000 | >16000 | >1000 | >1000 |
Note: Specific IC50 values for analogs 1e, 3a, 3d, 3f, and 3g were described as being in the "low nanomolar range" in the source material. Analog 3c's potency was described based on its cellular effect.
Structure-Activity Relationship (SAR) Analysis
The development of RN-1 and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed several key structural features that influence potency and selectivity:
-
The Cyclopropylamine Moiety: This group is essential for the irreversible inhibition of LSD1 through covalent modification of the FAD cofactor.[1]
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring of the tranylcypromine scaffold significantly impact activity. Introducing aroyl-, arylacetylamino-, or double-substituted benzamide residues at the C3 or C4 position has yielded compounds with low nanomolar IC50 values against LSD1.[2][4]
-
Chain Length and Steric Hindrance: Analogs with longer, more sterically hindered substituents are designed to better occupy the large catalytic cleft of LSD1, leading to enhanced potency.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RN-1 and its analogs.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (RN-1, analogs, etc.) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In the 96-well plate, add the diluted test compounds.
-
Add the recombinant LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and FAD.
-
Simultaneously, add the HRP and Amplex® Red reagent to the wells.
-
Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
The rate of the reaction is proportional to the LSD1 activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of LSD1 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., acute myeloid leukemia cell lines like MV4-11 or NB4)
-
Complete cell culture medium
-
Test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom cell culture plates
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Western Blot for Histone Methylation
This technique is used to measure the intracellular target engagement of LSD1 inhibitors by detecting changes in the levels of histone methylation marks, specifically H3K4me2.
Materials:
-
Cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2 and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment. An increase in H3K4me2 indicates successful LSD1 inhibition in the cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of LSD1 and a general experimental workflow for evaluating LSD1 inhibitors.
Caption: LSD1-mediated histone demethylation and its inhibition.
Caption: General workflow for the evaluation of LSD1 inhibitors.
Conclusion
This compound and its structural analogs represent a promising class of LSD1 inhibitors with potential therapeutic applications in oncology. The comparative data presented in this guide highlight the significant improvements in potency and selectivity that have been achieved through medicinal chemistry efforts. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers working to further characterize these compounds and develop novel epigenetic therapies. Continued investigation into the structure-activity relationships of this compound class will be crucial for the design of next-generation LSD1 inhibitors with enhanced clinical potential.
References
- 1. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]
- 2. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to LSD1 Inhibitors in Acute Myeloid Leukemia: RN-1 Dihydrochloride vs. ORY-1001 (Iadademstat)
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic modifiers a promising therapeutic avenue.[2][3] One such target is Lysine-specific demethylase 1 (LSD1; also known as KDM1A), an enzyme often overexpressed in AML that plays a crucial role in maintaining the differentiation block of leukemia cells.[1][4] This guide provides a detailed comparison of two LSD1 inhibitors, RN-1 dihydrochloride and ORY-1001 (iadademstat), based on available preclinical and clinical data.
Mechanism of Action: Targeting a Key Epigenetic Regulator
Both RN-1 and ORY-1001 are irreversible inhibitors of LSD1, functioning as tranylcypromine (TCP) derivatives.[1] They covalently bind to the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation.[1][4] By inhibiting LSD1, these molecules prevent the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][5] This leads to an accumulation of H3K4me2 at the promoters of LSD1 target genes, which in turn alters gene expression to promote the differentiation of myeloid blasts and reduce the population of leukemic stem cells.[1][2][6][7]
Beyond its catalytic activity, LSD1 also has a non-catalytic scaffolding function, facilitating the interaction of transcription factors like GFI1 with chromatin to repress genes involved in myeloid differentiation.[1] ORY-1001 has been shown to disrupt this scaffolding function, further contributing to its anti-leukemic effects.[4] The inhibition of LSD1 by these compounds ultimately aims to restore normal myeloid differentiation and induce apoptosis in leukemia cells.
Preclinical Data Comparison
Both RN-1 and ORY-1001 have demonstrated anti-leukemic activity in preclinical models. ORY-1001 has been more extensively characterized, showing high potency in inducing differentiation in AML cells at nanomolar concentrations.
| Parameter | This compound | ORY-1001 (Iadademstat) |
| Mechanism | Irreversible, TCP-based LSD1 inhibitor[1] | Irreversible, covalent, highly selective LSD1 inhibitor[1][4] |
| IC50 | 0.07 µM (70 nM)[1] | Induces differentiation < 1 nM in vitro[6] |
| In Vitro Effects | Promoted apoptosis and differentiation in RUNX1-RUNX1T1 leukemia cell lines[1] | Induces monocyte/macrophage differentiation in AML cell lines; reduces colony-forming potential, especially in MLL-translocated cells[1][6] |
| In Vivo Effects | Decreased tumor growth and increased differentiation in a RUNX1-RUNX1T1 xenograft mouse model[1] | Dose-dependent decrease in AML growth in MLL-AML xenograft models; extends survival in T-ALL PDX models[1][7] |
Clinical Data: ORY-1001 (Iadademstat) in Focus
To date, ORY-1001 is the only one of the two compounds with publicly available clinical trial data. It has been evaluated as a monotherapy and in combination with other agents in patients with relapsed/refractory (R/R) AML.
| Trial Phase | Treatment | Patient Population | Key Outcomes | Reference |
| Phase I | Monotherapy | R/R AML (n=41) | Good safety profile; recommended Phase 2 dose of 140 µg/m²/day; 36% objective response in an enriched cohort; one complete remission with incomplete count recovery observed.[1][6] | Salamero et al., J Clin Oncol, 2020 |
| Phase IIa (ALICE) | Combination with Azacitidine | Elderly, unfit, 1L AML | Encouraging safety and strong clinical activity reported. | Salamero et al., The Lancet Haematology, 2024 |
| Phase Ib (FRIDA) | Combination with Gilteritinib | FLT3-mutated R/R AML | 67% response rate in the expanded dose cohort. | Ongoing (NCT03553233) |
| Phase Ib | Combination with Azacitidine and Venetoclax | Newly diagnosed, unfit AML | 100% overall response rate (n=8), with 88% achieving complete remission. | Ongoing (NCT06357182) |
This compound has not yet progressed to clinical trials for AML, or the data is not publicly available. The clinical development of ORY-1001, particularly in combination therapies, shows promising results in various AML patient populations.
Experimental Protocols
In Vitro Cell Viability and Differentiation Assay
Objective: To determine the effect of LSD1 inhibitors on the proliferation and differentiation of AML cells.
-
Cell Culture: Human AML cell lines (e.g., THP-1, MV-4-11, Kasumi-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of RN-1, ORY-1001, or vehicle control (e.g., DMSO) for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Differentiation Analysis: Differentiation is assessed by flow cytometry. Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b, CD14, and CD86. An increase in the percentage of cells expressing these markers indicates induced differentiation.
In Vivo Xenograft Model of AML
Objective: To evaluate the anti-tumor efficacy of LSD1 inhibitors in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Cell Implantation: Mice are sublethally irradiated and then injected intravenously or subcutaneously with human AML cells (e.g., from a cell line or a patient-derived xenograft, PDX).[8]
-
Treatment Administration: Once leukemia is established (confirmed by monitoring peripheral blood for blast cells or palpable tumors), mice are randomized into treatment and control groups. The LSD1 inhibitor (e.g., ORY-1001) is administered orally according to a predetermined schedule and dose.[9] The control group receives a vehicle.
-
Monitoring: Tumor burden is monitored regularly by measuring tumor volume (for subcutaneous models) or by flow cytometry of peripheral blood and bone marrow. Animal body weight and general health are also monitored.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, tissues such as bone marrow, spleen, and liver are collected to assess leukemic infiltration and pharmacodynamic markers of drug activity (e.g., histone methylation changes, differentiation markers).
Summary
Both this compound and ORY-1001 (iadademstat) are promising irreversible inhibitors of LSD1 with demonstrated preclinical efficacy against AML models. They share a common mechanism of action centered on reversing the epigenetic silencing that blocks myeloid differentiation.
However, a direct comparison reveals a significant disparity in their developmental stages. ORY-1001 has a substantial body of published preclinical and clinical data, demonstrating a favorable safety profile and encouraging efficacy in AML patients, both as a monotherapy and, more notably, in combination with standard-of-care agents.[6][10][11] Its progression through multiple Phase I and II trials positions it as a clinically advanced therapeutic candidate.[12]
In contrast, the available data for RN-1 is currently limited to the preclinical setting. While it shows potent in vitro and in vivo activity, further investigation is required to ascertain its clinical potential and to enable a direct comparative assessment of efficacy and safety against more advanced compounds like ORY-1001.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
RN-1 Dihydrochloride: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the effects of RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LSD1 inhibition in oncology.
This compound has emerged as a significant subject of research due to its targeted epigenetic mechanism. As an inhibitor of LSD1, a key enzyme involved in transcriptional regulation, this compound has demonstrated potential in modulating gene expression programs that are critical for cancer cell proliferation, differentiation, and survival. This guide summarizes key experimental data on its cytotoxicity, effects on apoptosis and the cell cycle, and its influence on crucial signaling pathways in different cancer contexts.
Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound and other potent LSD1 inhibitors have been evaluated across a panel of human cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| U937 | Acute Myeloid Leukemia | RN-1 | 0.127 | [1] |
| MCF-7 | Breast Cancer | Compound with similar structure | ~10-50 | [1] |
| MDA-MB-231 | Breast Cancer | Compound with similar structure | ~10-50 | [1] |
| HCT-116 | Colon Cancer | Compound with similar structure | 22.4 (for regioisomer 1), 0.34 (for regioisomer 2) | [1] |
| PC-3 | Pancreatic Cancer | Compound with similar structure | ~10-50 | [1] |
| HepG2 | Hepatocellular Carcinoma | Compound with similar structure | ~10-50 | [1] |
| A549 | Lung Cancer | Other LSD1 Inhibitors | Not specified | [2] |
Note: Data for some cell lines are based on compounds with a similar chemical scaffold to this compound due to the limited availability of direct comparative studies on this compound across a wide cancer cell line panel.
Induction of Apoptosis and Cell Cycle Arrest
This compound and related LSD1 inhibitors have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cells.
Apoptosis: Treatment with LSD1 inhibitors leads to an increase in the population of apoptotic cells, as determined by Annexin V and Propidium Iodide (PI) staining. This indicates that these compounds can trigger the intrinsic or extrinsic pathways of programmed cell death in cancer cells.
Cell Cycle Arrest: Analysis of the cell cycle distribution following treatment with LSD1 inhibitors frequently reveals an accumulation of cells in a specific phase, most notably the G1 or G2/M phase. This arrest prevents cancer cells from proceeding through the division cycle, thereby inhibiting their proliferation. For instance, in small cell lung cancer (SCLC) cells, activation of the Notch signaling pathway by LSD1 inhibitors can lead to a G1 cell cycle block.[3]
Modulation of Key Signaling Pathways
The anti-cancer effects of this compound are mediated through the modulation of several critical signaling pathways.
Notch Signaling Pathway in Small Cell Lung Cancer (SCLC)
In SCLC, LSD1 is known to suppress the Notch signaling pathway, which can act as a tumor suppressor in this context.[4][5] Inhibition of LSD1 by compounds like this compound can reactivate the Notch pathway. This leads to the downstream expression of genes that inhibit neuroendocrine differentiation and promote cell cycle arrest, thereby reducing the malignancy of SCLC cells.[3][6]
Caption: this compound inhibits LSD1, leading to the activation of the Notch signaling pathway in SCLC, which in turn promotes cell cycle arrest and apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 is a crucial regulator of cell fate, inducing cell cycle arrest or apoptosis in response to cellular stress. LSD1 can deacetylate and inactivate p53. By inhibiting LSD1, this compound can potentially lead to the accumulation of active, acetylated p53, thereby enhancing its tumor-suppressive functions.
Caption: this compound can enhance p53's tumor-suppressive activity by inhibiting its inactivation by LSD1.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical driver of cell proliferation, survival, and growth in many cancers. While direct modulation of this pathway by this compound is still under investigation, epigenetic regulation by LSD1 is known to influence the expression of components within this pathway. Inhibition of LSD1 may therefore indirectly impact PI3K/Akt signaling, contributing to its anti-cancer effects.
Caption: this compound may indirectly affect the PI3K/Akt pathway through epigenetic modulation of gene expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[7]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of Lung Cancer Malignancy by Micellized siRNA through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch signaling induces cell cycle arrest in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma [ijp.iranpath.org]
- 5. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notch signalling: the true driver of small cell lung cancer? - Marignol - Translational Cancer Research [tcr.amegroups.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of RN-1 Dihydrochloride and Alternative Pharmacological Agents for Inducing Memory Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RN-1 dihydrochloride with other established pharmacological agents used to induce memory impairment in preclinical research. The objective is to offer a clear, data-driven overview to assist in the selection of the most appropriate tool for specific research needs in the study of memory and cognition.
Quantitative Comparison of Memory-Impairing Effects
The following table summarizes the effects of this compound and its alternatives on memory performance in the Novel Object Recognition (NOR) task. The primary metric for comparison is the Discrimination Index (DI), which quantifies an animal's ability to distinguish between a novel and a familiar object. A lower DI indicates greater memory impairment.
| Compound | Mechanism of Action | Animal Model | Dose | Administration Route | Test | Outcome (Discrimination Index) |
| Vehicle (Control) | - | Mouse/Rat | - | - | NOR | ~0.3 - 0.5 |
| This compound | LSD1 Inhibitor | Mouse | Not specified | Systemic | NOR | Significantly impairs long-term memory, short-term memory intact[1] |
| Scopolamine | Muscarinic Acetylcholine Receptor Antagonist | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | NOR | Reduced to ~ -0.133[2] |
| MK-801 | NMDA Receptor Antagonist | Rat | 0.1 mg/kg | Intraperitoneal (i.p.) | NOR | Abolished retention (DI not specified)[3] |
| Amyloid-β Oligomers (Aβo) | Synaptic Dysfunction | Rat | 5 nmol | Intracerebroventricular (ICV) | NOR | Robust and enduring deficits (DI not specified)[4][5] |
Mechanisms of Action and Signaling Pathways
Understanding the underlying molecular mechanisms of these compounds is crucial for interpreting experimental results and for the development of novel therapeutics.
This compound: Epigenetic Modulation of Memory
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a critical role in the epigenetic regulation of gene expression.[1] By inhibiting LSD1, RN-1 prevents the demethylation of specific histone lysine residues, leading to alterations in chromatin structure and the transcription of genes essential for long-term memory consolidation.[1][6][7][8] A neuron-specific isoform of LSD1, LSD1n, is particularly important for spatial learning and memory.[6][7]
Scopolamine: Cholinergic System Disruption
Scopolamine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[9] Acetylcholine is a key neurotransmitter in learning and memory, and by blocking its action at mAChRs, scopolamine disrupts cholinergic signaling pathways that are essential for memory formation and retrieval.[10][11][12][13][14] This leads to impairments in various cognitive tasks.[2][9][15]
MK-801: NMDA Receptor Antagonism
MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor that plays a critical role in synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular correlate of learning and memory.[16][17][18][19] By blocking the NMDA receptor ion channel, MK-801 prevents the influx of calcium that is necessary to trigger the downstream signaling cascades that lead to LTP and memory formation.[3]
Amyloid-β Oligomers: A Model of Alzheimer's Disease Pathology
Soluble amyloid-β (Aβ) oligomers are considered to be a key pathological species in Alzheimer's disease, inducing synaptic dysfunction and cognitive decline.[4][20] Their mechanism of action is complex and multifactorial, involving binding to various cell surface receptors, including cellular prion protein (PrPC), which can lead to aberrant activation of downstream signaling pathways, disruption of glutamatergic neurotransmission, and ultimately, synaptic loss.[4][20][21]
Experimental Protocols
The following are generalized protocols for key behavioral assays used to assess memory in rodents. Specific parameters may need to be optimized for individual experimental designs.
Novel Object Recognition (NOR) Test
This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Workflow:
References
- 1. Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oligomeric Aβ-induced synaptic dysfunction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilized Low-n Amyloid-β Oligomers Induce Robust Novel Object Recognition Deficits Associated with Inflammatory, Synaptic, and GABAergic Dysfunction in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1n is a H4K20 demethylase regulating memory formation via transcriptional elongation control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1n is an H4K20 demethylase regulating memory formation via transcriptional elongation control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cholinergic Signaling Alters Stress-Induced Sensitization of Hippocampal Contextual Learning [frontiersin.org]
- 14. Acetylcholine Activity Impacts Memory Formation by Modulating Brain Oscillations — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]
- 15. researchgate.net [researchgate.net]
- 16. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMDA receptor‐independent long‐term potentiation in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Frontiers | Role of Aβ in Alzheimer’s-related synaptic dysfunction [frontiersin.org]
- 21. Binding Sites for Amyloid-β Oligomers and Synaptic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Efficacy of RN-1 Dihydrochloride in Fetal Hemoglobin Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published studies on RN-1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Its primary focus is to enable the replication of key experiments demonstrating the compound's efficacy in inducing fetal hemoglobin (HbF), a critical therapeutic strategy for sickle cell disease (SCD). We present a comparative analysis of this compound against other known HbF-inducing agents, detailed experimental protocols, and a visual representation of the underlying signaling pathway.
Comparative Efficacy of HbF Induction Agents
This compound has been shown to be a more potent inducer of γ-globin expression, the key component of fetal hemoglobin, compared to earlier-generation LSD1 inhibitors and the standard-of-care drug for SCD. The following tables summarize the quantitative data from comparative studies in a sickle cell disease mouse model.
In Vivo Efficacy in a Sickle Cell Disease Mouse Model
Substantial research has been conducted using a humanized SCD mouse model that expresses human α, γ, and βS-globin genes. In these studies, various HbF-inducing agents were administered, and key hematological parameters were measured.
Table 1: Comparison of this compound with Other HbF-Inducing Agents in SCD Mice [1][2]
| Compound | Dose | Treatment Duration | Key Findings |
| This compound | 2.5, 5, or 10 mg/kg (i.p., daily) | 10 days | Dose-dependent increase in F-reticulocytes (F-retics) and F-cells. Effects were comparable to decitabine and greater than tranylcypromine and hydroxyurea.[1][2] |
| Tranylcypromine (TCP) | 6 mg/kg (i.p., daily) | 10 days | Less potent inducer of γ-globin expression compared to RN-1.[1] |
| Hydroxyurea (HU) | 100 mg/kg (i.p., daily) | 10 days | Effects on F-retics and F-cells were less pronounced than those of RN-1.[1][2] |
| Decitabine (DAC) | 0.25 mg/kg (i.p., daily) | 10 days | Considered the most powerful known HbF-inducing agent; RN-1 showed comparable in vivo activity.[1][2] |
| DMSO (Control) | - | 10 days | Served as the vehicle control for the active compounds.[1] |
Table 2: Prolonged Treatment Effects of this compound in SCD Mice [1]
| Compound | Dose | Treatment Duration | F-cells (%) (mean ± SEM) | F-Reticulocytes (F-Retics) |
| This compound | 5 mg/kg (i.p.) | 4 weeks | 7.63 ± 0.68 (p < 0.05 vs. control) | Increased 2-fold (p < 0.05 vs. control) |
| DMSO (Control) | - | 4 weeks | 3.05 ± 0.26 | - |
In Vitro Potency in Erythroid Progenitors
The potency of this compound was also evaluated in cultured baboon erythroid progenitors, a well-established in vitro model for studying HbF induction.
Table 3: Comparative Potency of RN-1 and TCP in Cultured Baboon Erythroid Progenitors [1]
| Compound | Key Finding |
| This compound | Induced similar levels of γ-globin as TCP at a dose 1/23rd that of TCP.[1] |
| Tranylcypromine (TCP) | Required a significantly higher concentration to achieve the same level of γ-globin induction as RN-1.[1] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
In Vivo Studies in a Sickle Cell Disease Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in inducing fetal hemoglobin.
Animal Model: Humanized SCD mice expressing human α, γ, and βS-globin genes (8 weeks old for short-term studies, 4 months old for prolonged studies).[1]
Drug Administration:
-
Prepare sterile solutions of this compound, tranylcypromine, hydroxyurea, and decitabine in an appropriate vehicle (e.g., DMSO).
-
Administer drugs daily via intraperitoneal (i.p.) injection for the specified duration (10 days or 4 weeks).[1]
-
Administer the vehicle (DMSO) to the control group.[1]
Sample Collection:
-
Collect peripheral blood samples at specified time points (e.g., day 5 and day 11 for the 10-day study) via retro-orbital bleeding under isoflurane anesthesia.[1]
Analysis:
-
Flow Cytometry for F-reticulocytes and F-cells:
-
Stain peripheral blood cells with appropriate fluorescently-labeled antibodies against markers for reticulocytes and F-cells.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of F-reticulocytes and F-cells.
-
-
Quantitative Real-Time PCR (qRT-PCR) for γ-globin mRNA:
-
Isolate total RNA from peripheral blood cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use specific primers for human γ-globin and a reference gene (e.g., β-actin) to perform qRT-PCR.
-
Calculate the relative expression of γ-globin mRNA.
-
-
High-Performance Liquid Chromatography (HPLC) for Globin Chain Analysis:
-
Prepare hemolysates from red blood cells.
-
Separate and quantify the different globin chains (α, βS, γ) using reverse-phase HPLC.
-
In Vitro Studies with Baboon Erythroid Progenitors
Objective: To assess the in vitro potency of this compound in inducing γ-globin expression.
Cell Culture:
-
Culture baboon bone marrow-derived erythroid progenitor cells in an appropriate medium supporting erythroid differentiation.
-
On day 7 of culture, treat the cells with varying doses of this compound or tranylcypromine.[1]
Analysis:
-
HPLC for Globin Chain Expression:
-
On day 14 of culture, harvest the cells and prepare cell lysates.[1]
-
Analyze the globin chain composition (γ-globin vs. β-globin) by HPLC as described above.
-
U937 Cell Differentiation Assay
Objective: To assess the effect of this compound on myeloid cell differentiation.
Cell Culture:
-
Culture U937 human monocytic cells in a suitable medium.
-
Treat the cells with this compound or tranylcypromine in combination with all-trans-retinoic acid (ATRA).[1]
Analysis:
-
Flow Cytometry for CD11b Expression:
-
After four days of treatment, harvest the cells.
-
Stain the cells with a phycoerythrin-conjugated anti-CD11b antibody.[1]
-
Analyze the median fluorescence intensity of CD11b, a marker of mature myeloid cells, using a flow cytometer.
-
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of LSD1, a key epigenetic regulator. This inhibition leads to the reactivation of the γ-globin gene.
Caption: LSD1 Inhibition Pathway for γ-globin Gene Reactivation.
The experimental workflow for evaluating this compound in a preclinical sickle cell disease model is a multi-step process involving in vivo drug administration and subsequent ex vivo analysis.
Caption: Preclinical Experimental Workflow for RN-1 Efficacy.
References
- 1. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases γ-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
RN-1 Dihydrochloride: A Potent LSD1 Inhibitor with Favorable MAO Selectivity
For Immediate Release
This guide provides a comparative analysis of RN-1 dihydrochloride's selectivity for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) against other notable MAO inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative work.
This compound is a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), with an IC50 of 70 nM.[1][2][3][4][5] While it also inhibits MAO-A and MAO-B, it does so with significantly less potency, demonstrating a favorable selectivity profile for researchers targeting LSD1 with minimal off-target effects on the monoamine oxidase system.
Comparative Selectivity of MAO Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized MAO inhibitors against MAO-A and MAO-B. This data allows for a direct comparison of their potency and selectivity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Profile |
| This compound | 0.51[1][4][5] | 2.79[1][5] | Selective for LSD1 over MAO-A/B |
| Clorgyline | 0.0012[5] | 1.9[5] | MAO-A Selective |
| Moclobemide | 6.0[6] | 1000[6] | MAO-A Selective (Reversible) |
| Selegiline (Deprenyl) | 23[3] | 0.051[3] | MAO-B Selective |
| Pargyline | 0.01152[7] | 0.0082[7] | Non-selective (slight MAO-B preference) |
| Tranylcypromine | 2.3[4][8] | 0.95[4][8] | Non-selective |
| Phenelzine | 0.047 | 0.015 | Non-selective |
| Isocarboxazid | - | - | Non-selective, irreversible |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Workflow and Signaling Pathways
The determination of MAO inhibitor selectivity is crucial for understanding a compound's pharmacological profile. The following diagrams illustrate the general experimental workflow for assessing MAO selectivity and the role of MAOs in neurotransmitter metabolism.
Caption: Workflow for determining MAO inhibitor IC50 values.
Caption: MAO's role in neurotransmitter breakdown.
Experimental Protocols
The following is a generalized protocol for determining the IC50 of a test compound against MAO-A and MAO-B using a fluorometric assay with kynuramine as the substrate.
I. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Test inhibitor (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kynuramine (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities
II. Assay Procedure
-
Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B to a working concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor stock solution in phosphate buffer to achieve a range of desired concentrations.
-
Plate Setup:
-
Add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well of a 96-well plate.
-
Add 25 µL of the serially diluted test inhibitor or vehicle (for control wells) to the respective wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the kynuramine substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be near the Km value for each enzyme.[9]
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence of the deaminated product of kynuramine, 4-hydroxyquinoline, using a microplate reader at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.[9]
III. Data Analysis
-
Calculate Percentage Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [ (Fluorescencecontrol - Fluorescenceinhibitor) / Fluorescencecontrol ] * 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
This comprehensive guide provides valuable data and methodologies for the comparative assessment of this compound and other MAO inhibitors. The presented information underscores the compound's high selectivity for LSD1, making it a valuable tool for focused research in this area.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 3. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Monoamine Oxidase Activity Assay Kit (Fluorometric) (ARG82183) - arigo Biolaboratories [arigobio.com]
- 6. benchchem.com [benchchem.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RN-1 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe disposal of RN-1 dihydrochloride, a research chemical. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow established laboratory safety protocols for the disposal of all chemical waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomite, and collect it for disposal.[1]
Hazard Classification and Data Summary
| Parameter | Classification | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| GHS Label Elements | None | Cayman Chemical SDS |
Note: The absence of a hazardous classification does not imply that the substance is completely harmless. All laboratory chemicals should be handled with care.
Step-by-Step Disposal Protocol
The following procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and protocols in your location, as regulations may vary.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound solid waste.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for all this compound waste.
-
The container must be in good condition, free from cracks or damage.
-
-
Labeling:
-
Label the waste container clearly with the full chemical name: "this compound".
-
Include the date when waste was first added to the container.
-
Attach any additional hazard warnings or information required by your institution.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container remains closed except when adding waste.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as weighing paper or contaminated absorbent pads, should be placed in the designated solid waste container for this compound.
-
Empty Containers: To render an "empty" container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate from this process must be collected and disposed of as chemical waste. After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label. Consult your EHS for specific procedures.
-
Solutions: Aqueous or solvent-based solutions of this compound should be collected in a designated liquid waste container. Do not pour solutions down the drain unless expressly permitted by your institution's EHS for non-hazardous materials.
-
-
Request for Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.
-
Complete all necessary waste disposal forms and manifests as required.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling RN-1 dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RN-1 dihydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory safety protocols to minimize exposure and ensure personnel safety.[1][2] The following personal protective equipment is recommended:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | Should be worn to protect personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be appropriate.[3] |
II. Handling Procedures
Proper handling techniques are critical to prevent accidental exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eye-wash station and safety shower.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid inhalation of any dust.[1]
-
Avoiding Contact: Take measures to avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.
-
Weighing: If weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
III. Accidental Release Measures
In the event of a spill, follow these procedures to safely clean and decontaminate the area.
| Step | Action |
| 1. Evacuate | Evacuate non-essential personnel from the immediate spill area. |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. Contain | For liquid spills, absorb the solution with an inert material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. |
| 4. Decontaminate | Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1] |
| 5. Dispose | Collect all contaminated materials in a sealed container for proper disposal according to waste disposal guidelines.[1] |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Treatment Methods:
-
Product: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[1]
-
Contaminated Packaging: Dispose of contaminated containers in the same manner as the unused product, following all relevant regulations.[1]
General Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
V. First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
First Aid Response Logic:
Caption: Immediate first aid response to this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
